molecular formula C10H15N B1582377 4-(3-Pentyl)pyridine CAS No. 35182-51-5

4-(3-Pentyl)pyridine

Cat. No.: B1582377
CAS No.: 35182-51-5
M. Wt: 149.23 g/mol
InChI Key: YHXYCIZBTSECRP-UHFFFAOYSA-N
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Description

4-(3-Pentyl)pyridine is a specialty alkylpyridine compound supplied for research and development purposes. Alkylpyridines of this class are of significant interest in scientific studies due to their role as flavoring agents and fragrance constituents; they have been identified as components in various foods and are studied for their sensory properties . Researchers utilize this and similar compounds to explore the structure-activity relationships of aroma molecules and to develop new synthetic methodologies for heterocyclic chemistry . This product is intended for use in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE). The specific CAS number, structural verification data (NMR, MS), and physical properties for this exact isomer should be confirmed with the analytical certificate (COA) provided by the manufacturer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentan-3-ylpyridine
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InChI

InChI=1S/C10H15N/c1-3-9(4-2)10-5-7-11-8-6-10/h5-9H,3-4H2,1-2H3
Source PubChem
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InChI Key

YHXYCIZBTSECRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
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DSSTOX Substance ID

DTXSID5067895
Record name 4-(1-Ethylpropyl)pyridine
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Molecular Weight

149.23 g/mol
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CAS No.

35182-51-5
Record name 4-(1-Ethylpropyl)pyridine
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Record name 4-(1-Ethylpropyl)pyridine
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Record name 4-(1-Ethylpropyl)pyridine
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Record name Pyridine, 4-(1-ethylpropyl)-
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Record name 4-(1-Ethylpropyl)pyridine
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Record name 4-(1-ethylpropyl)pyridine
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Record name 4-(1-ETHYLPROPYL)PYRIDINE
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Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(3-pentyl)pyridine via Grignard Reaction: Mechanisms, Protocols, and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Alkylpyridines are privileged structural motifs in medicinal chemistry and materials science, yet their regioselective synthesis presents a persistent challenge.[1] Direct functionalization of the pyridine ring often leads to mixtures of isomers and low yields.[2][3] This guide provides an in-depth technical overview of a robust and reliable methodology for the synthesis of 4-(3-pentyl)pyridine utilizing a Grignard reaction with an activated pyridine substrate. We will dissect the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss critical safety considerations and optimization strategies. The core of this methodology involves the preparation of 3-pentylmagnesium bromide and its subsequent regioselective addition to pyridine N-oxide, followed by deoxygenation to yield the target C4-substituted product. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical resource for the synthesis of 4-alkylpyridines.

Introduction to Pyridine C4-Alkylation

Significance of 4-Alkylpyridines

The pyridine scaffold is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals.[1] The substitution pattern on the pyridine ring is critical for modulating a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Specifically, 4-alkylpyridines serve as key building blocks for a wide range of biologically active compounds and functional materials.

The Challenge of Regioselectivity

The pyridine ring is electron-deficient compared to benzene, which makes it susceptible to nucleophilic attack. However, direct reaction of strong nucleophiles like Grignard reagents with pyridine itself is often problematic. The reaction tends to produce a mixture of 1,2- and 1,4-addition products, which upon workup and oxidation can lead to a mixture of 2- and 4-alkylpyridines, frequently with poor conversion.[4][5] Achieving high regioselectivity for the C4 position requires a strategic activation of the pyridine ring.

Strategy: The Pyridine N-Oxide Approach

A classic and highly effective strategy to control regioselectivity is the use of pyridine N-oxide. The N-oxide group is a strong electron-withdrawing moiety that significantly activates the C2 and C4 positions toward nucleophilic attack by polarizing the ring system.[6][7] Reaction with a Grignard reagent preferentially occurs at these positions, and subsequent deoxygenation restores the aromatic pyridine ring, yielding the desired alkylated product.[8] This approach provides a reliable pathway to overcome the inherent selectivity challenges of pyridine chemistry.

Mechanistic Rationale and Workflow

Formation of the Grignard Reagent

The synthesis begins with the formation of the nucleophile, 3-pentylmagnesium bromide. This is a standard Grignard reagent preparation involving the oxidative insertion of magnesium metal into the carbon-bromine bond of 3-bromopentane in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[9] The solvent is critical as it stabilizes the highly reactive organomagnesium species through coordination.[9]

Regioselective Nucleophilic Addition

Once formed, the 3-pentylmagnesium bromide is introduced to the pyridine N-oxide substrate. The positively charged nitrogen atom in the N-oxide intermediate makes the C4 position highly electrophilic, directing the nucleophilic attack of the Grignard reagent to this site. While attack at C2 is also possible, the C4 position is often favored, particularly with sterically demanding Grignard reagents. The initial addition results in a dihydropyridine intermediate.

Reductive Deoxygenation and Aromatization

The final key step is the removal of the N-oxide group and re-aromatization of the ring. This is typically accomplished by treating the intermediate with a reducing agent. While various reagents can be used, treatment with phosphorus trichloride (PCl₃) or acetic anhydride (Ac₂O) are common and effective methods to yield the final this compound product.[8]

Overall Synthesis Workflow

The multi-step synthesis process is summarized in the workflow diagram below.

G cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Nucleophilic Addition & Deoxygenation cluster_2 Part C: Purification A1 3-Bromopentane B 3-Pentylmagnesium Bromide A1->B Mg Insertion (Initiation: I₂) A2 Magnesium Turnings A2->B Mg Insertion (Initiation: I₂) A3 Anhydrous Ether (Solvent) A3->B Mg Insertion (Initiation: I₂) D Addition & Deoxygenation B->D 1) Nucleophilic Attack 2) PCl₃ or Ac₂O C Pyridine N-Oxide C->D E Final Product: This compound D->E Aromatization F Aqueous Work-up (Quench) E->F G Extraction F->G H Column Chromatography G->H I Pure this compound H->I

Caption: High-level workflow for the synthesis of this compound.

Critical Safety and Handling Protocols

Grignard reactions are inherently hazardous due to the use of pyrophoric reagents and highly flammable solvents.[10] Strict adherence to safety protocols is mandatory.

  • Anhydrous Conditions : All glassware must be rigorously dried (flame-dried under vacuum or oven-dried) to remove all traces of water, as water will quench the Grignard reagent.

  • Inert Atmosphere : The reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent both quenching by moisture and reaction with oxygen.[11]

  • Exothermicity : The formation of the Grignard reagent is highly exothermic. The addition of the alkyl halide must be slow and controlled, and an ice-water bath should be kept on hand to manage the reaction temperature and prevent a runaway reaction.[10][12]

  • Solvent Hazards : Diethyl ether and THF are extremely flammable and have low boiling points. All operations must be performed in a certified chemical fume hood, and no open flames or spark sources should be present in the laboratory.[11][12]

  • Quenching : The reaction must be quenched carefully by the slow, dropwise addition of a quenching solution (e.g., saturated aqueous NH₄Cl) to an ice-cooled reaction mixture. Adding the reaction mixture to the quench is often safer.

  • Personal Protective Equipment (PPE) : At a minimum, a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex or nitrile gloves for dexterity, used with caution as they are combustible) must be worn at all times.[10][12] Working alone when performing a Grignard reaction is strongly discouraged.[10]

Detailed Experimental Protocol

This protocol is divided into three main parts: preparation of the Grignard reagent, its reaction with pyridine N-oxide, and the final work-up and purification.

Part A: Preparation of 3-pentylmagnesium bromide (Grignard Reagent)
  • Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (topped with a drying tube or inert gas line), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Charging : To the flask, add magnesium turnings (1.2 equivalents).

  • Initiation : Add a small crystal of iodine to the flask to help activate the magnesium surface.[13] Add a small portion (~5-10 mL) of anhydrous diethyl ether, just enough to cover the magnesium.

  • Alkyl Halide Addition : Prepare a solution of 3-bromopentane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small aliquot (~10%) of this solution to the magnesium suspension.

  • Reaction Monitoring : Initiation is indicated by the fading of the iodine color, gentle bubbling from the magnesium surface, and the formation of a cloudy, grayish solution. Gentle warming may be required to start the reaction.[9] If it fails to initiate, consult the troubleshooting section.

  • Completion : Once initiated, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, so use an ice bath to control the temperature as needed.[9] After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting brownish-gray solution is the Grignard reagent and should be used immediately.

Part B: Synthesis of this compound
  • Substrate Preparation : In a separate, dry, inert-atmosphere flask, dissolve pyridine N-oxide (1.0 equivalent relative to the initial 3-bromopentane) in anhydrous THF.

  • Reaction Addition : Cool the pyridine N-oxide solution to 0 °C using an ice bath. Slowly add the freshly prepared 3-pentylmagnesium bromide solution via cannula or dropping funnel over 30-45 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Deoxygenation : Cool the reaction mixture back to 0 °C. Cautiously add phosphorus trichloride (PCl₃) (1.1 equivalents) dropwise. Caution: This addition can be exothermic. Stir the mixture at room temperature for an additional 1-2 hours.

Part C: Work-up and Purification
  • Quenching : Slowly and carefully pour the reaction mixture over crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Quantitative Data and Optimization

The following table provides an example of reagent quantities for a laboratory-scale synthesis.

Parameter Value/Condition Remarks
Starting Material 3-BromopentaneSecondary alkyl halide
Reagent Magnesium Turnings1.2 eq.
Substrate Pyridine N-Oxide1.0 eq.
Deoxygenating Agent Phosphorus Trichloride (PCl₃)1.1 eq.
Solvent Anhydrous Diethyl Ether / THFMust be scrupulously dry.[11]
Reaction Temp. 0 °C to Room Temp.Control of exotherm is critical.[12]
Typical Yield 50-70%Highly dependent on anhydrous conditions and reagent quality.
Troubleshooting and Optimization
  • Failure to Initiate : If the Grignard reaction does not start, try adding another small iodine crystal, gently warming the flask with a heat gun, or adding a drop of a pre-formed Grignard solution from a successful batch.[13]

  • Low Yield : This is most often caused by moisture in the apparatus or reagents.[13] Ensure all glassware is meticulously dried and solvents are anhydrous. Another cause can be side reactions like Wurtz coupling; ensure slow addition of the alkyl halide.

  • Alternative Deoxygenation : If PCl₃ proves problematic, treating the intermediate with acetic anhydride at elevated temperatures is a viable alternative for the deoxygenation/aromatization step.[8]

  • Alternative Regioselective Strategy : For even higher C4 selectivity, an alternative modern approach involves the copper-catalyzed addition of the Grignard reagent to a 1-phenoxycarbonylpyridinium salt, which provides nearly exclusive 1,4-addition. This intermediate is then aromatized to yield the 4-alkylpyridine.

Conclusion

The synthesis of this compound via the Grignard reaction is a powerful and versatile method when executed with precision and care. By leveraging the activation provided by a pyridine N-oxide substrate, the inherent challenge of regioselectivity in pyridine functionalization can be effectively overcome. Success hinges on three pillars: meticulous adherence to anhydrous and inert reaction conditions, strict control over temperature and reaction exotherms, and a thorough understanding of the underlying mechanistic principles. This guide provides the foundational knowledge and practical protocols for researchers to confidently and safely implement this important transformation in their synthetic endeavors.

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation? [Online] Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. [Online] Available at: [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. ACS Chemical Health & Safety. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2015). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry. [Online] Available at: [Link]

  • YouTube. (2024). Grignard reaction safety. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Reaction of pyridine N‐oxides with Grignard reagents. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Online] Available at: [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. [Online] Available at: [Link]

  • ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Online] Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Online] Available at: [Link]

  • National Institutes of Health. (2018). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC. [Online] Available at: [Link]

  • ACS Publications. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Grignard compounds derived from pyridine. I. [Online] Available at: [Link]

  • National Institutes of Health. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central. [Online] Available at: [Link]

  • ACS Publications. (2023). C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal. Organic Letters. [Online] Available at: [Link]

  • Google Patents. (n.d.). US3597488A - Process for making grignard reagents.
  • ChemRxiv. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Online] Available at: [Link]

  • YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Online] Available at: [Link]

  • Sci-Hub. (n.d.). Synthesis of 3-Halo- and 3-Formyl-4-alkylpyridines. [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1-Ethylpropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigorous structural elucidation of novel chemical entities is a cornerstone of modern chemical research and pharmaceutical development. 4-(1-Ethylpropyl)pyridine, a substituted pyridine derivative, presents a unique combination of an aromatic heterocycle and a branched alkyl substituent, necessitating a multi-faceted analytical approach for unambiguous characterization. This guide provides a comprehensive, in-depth framework for the spectroscopic analysis of 4-(1-ethylpropyl)pyridine, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating predictive analysis based on established chemical principles with detailed, field-proven experimental protocols, this document serves as an authoritative resource for scientists seeking to confirm the synthesis, purity, and structure of this and structurally related molecules.

Rationale for a Multi-Technique Approach

No single analytical technique can provide a complete structural picture of a molecule. A synergistic approach is essential for self-validating results.

  • NMR Spectroscopy serves as the primary tool for mapping the carbon-hydrogen framework, revealing connectivity through spin-spin coupling.[1]

  • FT-IR Spectroscopy complements this by identifying the functional groups and bond types present through their characteristic vibrational frequencies.[2]

  • Mass Spectrometry provides the definitive molecular weight and offers crucial structural clues through the analysis of fragmentation patterns.[3]

  • UV-Vis Spectroscopy probes the electronic structure of the conjugated π-system within the pyridine ring.[4]

This integrated workflow ensures that the final structural assignment is supported by orthogonal, mutually reinforcing data points.

cluster_workflow Integrated Characterization Workflow Sample Sample: 4-(1-Ethylpropyl)pyridine NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Sample->NMR Parallel Analysis FTIR FT-IR Spectroscopy Sample->FTIR Parallel Analysis MS Mass Spectrometry (EI or ESI) Sample->MS Parallel Analysis UVVIS UV-Vis Spectroscopy Sample->UVVIS Parallel Analysis Data_Integration Data Integration & Correlation NMR->Data_Integration C-H Framework FTIR->Data_Integration Functional Groups MS->Data_Integration Molecular Weight & Fragmentation UVVIS->Data_Integration Electronic System Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed Synergistic Validation

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular skeleton. The choice of a deuterated solvent is the first critical step; it must dissolve the analyte without its residual signals obscuring important regions of the spectrum.[5][6] For 4-(1-ethylpropyl)pyridine, a nonpolar compound, Chloroform-d (CDCl₃) is an excellent first choice due to its broad applicability and low boiling point, which simplifies sample recovery.[7][8][9]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be highly informative, with distinct regions for the aromatic pyridine protons and the aliphatic ethylpropyl side chain. The symmetry of the 4-substituted pyridine ring simplifies the aromatic region into a classic AA'BB' system.

Table 1: Predicted ¹H NMR Data for 4-(1-Ethylpropyl)pyridine

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz) Rationale
H-2, H-6 (α-protons) ~8.50 Doublet (d) 2H J ≈ 6.0 Deshielded by adjacent electronegative nitrogen. Data from 4-alkylpyridines suggests this region.[10][11]
H-3, H-5 (β-protons) ~7.15 Doublet (d) 2H J ≈ 6.0 Shielded relative to α-protons. Coupled to H-2/H-6.
H-7 (Methine) ~2.70 Quintet 1H J ≈ 7.5 Benzylic-like position, deshielded by the ring. Split by four equivalent methylene protons.
H-8, H-8' (Methylene) ~1.65 Sextet or dq 4H J ≈ 7.5 Diastereotopic protons split by H-7 (quintet) and H-9 (triplet), may appear as a complex multiplet.

| H-9, H-9' (Methyl) | ~0.90 | Triplet (t) | 6H | J ≈ 7.5 | Terminal methyl groups, shielded. Split by the adjacent methylene protons. |

img_node

Caption: Structure of 4-(1-ethylpropyl)pyridine with proton numbering.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton. Due to the molecule's symmetry, only 6 unique carbon signals are expected.

Table 2: Predicted ¹³C NMR Data for 4-(1-Ethylpropyl)pyridine

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-4 ~160 Quaternary carbon attached to nitrogen, highly deshielded. Based on 4-tert-butylpyridine data.[12][13]
C-2, C-6 ~150 α-carbons adjacent to nitrogen.
C-3, C-5 ~121 β-carbons, shielded relative to α-carbons.
C-7 (Methine) ~40 Benzylic-like carbon.
C-8, C-8' (Methylene) ~28 Aliphatic methylene carbons.

| C-9, C-9' (Methyl) | ~12 | Terminal methyl carbons, most shielded. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified 4-(1-ethylpropyl)pyridine in approximately 0.7 mL of CDCl₃ in a clean, dry 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

  • Homogenization: Gently vortex the tube to ensure a homogeneous solution.

  • Instrument Setup: Place the sample in the NMR spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition:

    • Acquire a ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).

    • (Optional but Recommended): Perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds present in a molecule by measuring their absorption of infrared radiation, which excites molecular vibrations.[2] For 4-(1-ethylpropyl)pyridine, FT-IR is crucial for confirming the presence of the pyridine ring and the aliphatic side chain.

Predicted FT-IR Absorption Bands

The spectrum can be divided into the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Table 3: Predicted FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Intensity Rationale
3100–3000 Aromatic C-H Stretch Medium-Weak Characteristic of sp² C-H bonds in the pyridine ring.[14]
2960–2850 Aliphatic C-H Stretch Strong Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethylpropyl side chain.
~1600, ~1560 C=C and C=N Ring Stretch Strong-Medium Key diagnostic peaks for the pyridine aromatic system.[15]
~1465, ~1380 Aliphatic C-H Bending Medium Scissoring and bending vibrations of the CH₃ and CH₂ groups.

| 900-650 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands is often indicative of the substitution pattern on the aromatic ring.[2] |

Experimental Protocol: FT-IR (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a standard technique for analyzing liquid or solid samples. KBr is used because it is transparent to IR radiation and forms a solid, glass-like matrix under pressure.[16][17]

  • Preparation: Gently grind ~100 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.[17]

  • Sample Addition: Add 1-2 drops of liquid 4-(1-ethylpropyl)pyridine (or ~1-2 mg if solid) to the KBr. The optimal sample concentration is 0.5-1% by weight.[16][18]

  • Mixing: Thoroughly mix and grind the sample with the KBr until the mixture is a fine, homogeneous powder. This minimizes light scattering.[16]

  • Die Loading: Transfer a small amount of the powder mixture into a pellet die.

  • Pressing: Place the die in a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.[16][19] A vacuum may be applied to the die before pressing to remove trapped moisture.[16]

  • Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS is indispensable for determining the molecular weight of a compound and providing structural information from its fragmentation pattern. Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, leading to reproducible fragmentation that is useful for structural elucidation and library matching.[3][20]

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Formula: C₁₀H₁₅N

  • Exact Mass: 149.1204

  • Molecular Weight: 149.23 g/mol

The molecular ion peak (M⁺·) is expected at m/z = 149. Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.

The primary fragmentation pathway for 4-alkylpyridines is typically α-cleavage (benzylic cleavage), as this results in a stable, resonance-delocalized cation.[21][22]

cluster_ms Primary EI Fragmentation Pathway Parent 4-(1-Ethylpropyl)pyridine [M]⁺· m/z = 149 Fragment Resonance-Stabilized Cation [M - C₂H₅]⁺ m/z = 120 Parent->Fragment - e⁻ (70 eV) Parent->Fragment α-cleavage Loss Loss of Ethyl Radical (·CH₂CH₃)

Caption: Predicted primary fragmentation of 4-(1-ethylpropyl)pyridine.

Table 4: Predicted Key Mass Fragments (EI)

m/z Proposed Fragment Rationale
149 [C₁₀H₁₅N]⁺· Molecular Ion (M⁺·)
120 [M - C₂H₅]⁺ Base Peak. Loss of an ethyl radical via α-cleavage to form a stable secondary benzylic-like cation.

| 93 | [C₅H₄N-CH₂]⁺ | Further fragmentation, potentially involving rearrangement and loss of alkyl fragments. |

Experimental Protocol: Electron Ionization MS
  • Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatography (GC) inlet if coupled to a GC-MS system.

  • Ionization: The sample is vaporized and enters the ion source.

  • Electron Bombardment: A beam of electrons, typically accelerated to 70 eV, bombards the gaseous molecules, causing ionization and fragmentation.[20]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion: A Unified Structural Assignment

The comprehensive characterization of 4-(1-ethylpropyl)pyridine is achieved not by a single measurement, but by the convergence of evidence from multiple spectroscopic techniques. The predicted NMR data establishes the precise C-H framework and connectivity. FT-IR confirms the presence of the required aromatic and aliphatic functional groups. Mass spectrometry provides the definitive molecular weight and a fragmentation pattern consistent with the proposed structure. Finally, UV-Vis spectroscopy verifies the electronic nature of the pyridine chromophore. This self-validating, multi-technique approach provides the highest level of confidence in the structural assignment, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.

References

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  • Ali, S. M., & El-Bermani, M. F. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Spectroscopy Letters, 9(3), 133-143. [Link]

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  • Long, D. A., & George, W. O. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(12), 3115-3127. [Link]

  • University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]

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  • SpectraBase. 4-tert-Butylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Leito, I., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 620-642. [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(3-pentyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-(3-pentyl)pyridine. In the absence of direct experimental spectra in publicly available literature, this document presents a detailed prediction of the ¹H and ¹³C NMR spectra based on established principles of NMR theory, including substituent effects on aromatic systems and analysis of analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the NMR characteristics of this compound, a detailed methodology for its experimental analysis, and a framework for the structural elucidation of similar substituted pyridines.

Introduction: The Role of NMR in the Structural Elucidation of Substituted Pyridines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into molecular structure. For substituted pyridines, a class of compounds with significant applications in medicinal chemistry and materials science, NMR allows for the unambiguous determination of substitution patterns, conformational analysis, and electronic properties. The chemical shifts (δ), coupling constants (J), and multiplicities of signals in both ¹H and ¹³C NMR spectra offer a detailed roadmap of the molecular architecture.

This compound presents a straightforward yet illustrative example of applying NMR principles to a substituted heterocyclic system. The molecule's symmetry and the distinct electronic environments of the pyridine ring and the alkyl substituent give rise to a predictable and interpretable set of NMR signals. This guide will deconstruct the anticipated spectra, providing a robust framework for its analysis.

Predicted NMR Data for this compound

The following ¹H and ¹³C NMR data are predicted based on the analysis of substituent effects in pyridine systems and empirical data from structurally related compounds.[1] The predictions are made for a standard solution in deuterochloroform (CDCl₃).

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the 3-pentyl group. The electron-donating nature of the alkyl substituent influences the chemical shifts of the pyridine protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-6~8.50d~6.02H
H-3, H-5~7.15d~6.02H
H-1'~2.60p~7.51H
H-2', H-2''~1.60m~7.54H
H-3', H-3''~0.85t~7.56H

d = doublet, t = triplet, p = pentet, m = multiplet

Justification of Assignments:

  • Aromatic Protons (H-2, H-6, H-3, H-5): The protons ortho to the nitrogen (H-2, H-6) are the most deshielded due to the electronegativity of the nitrogen atom and will appear as a doublet. The protons meta to the nitrogen (H-3, H-5) will appear as a doublet at a higher field (lower ppm). The alkyl group at the 4-position is a weak electron-donating group, which will cause a slight upfield shift compared to unsubstituted pyridine.

  • Aliphatic Protons (H-1', H-2', H-2'', H-3', H-3''): The methine proton (H-1') is directly attached to the pyridine ring and is therefore the most deshielded of the alkyl protons. It is expected to appear as a pentet due to coupling with the four adjacent methylene protons. The methylene protons (H-2', H-2'') will appear as a multiplet, and the terminal methyl protons (H-3', H-3'') will be the most shielded, appearing as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-4~155
C-2, C-6~150
C-3, C-5~123
C-1'~45
C-2', C-2''~29
C-3', C-3''~12

Justification of Assignments:

  • Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbon atom bearing the substituent (C-4) will be significantly downfield. The carbons adjacent to the nitrogen (C-2, C-6) are also deshielded. The C-3 and C-5 carbons will be the most shielded of the aromatic carbons.

  • Alkyl Carbons (C-1', C-2', C-2'', C-3', C-3''): The chemical shifts of the alkyl carbons are predicted based on standard values for aliphatic chains, with the methine carbon (C-1') being the most deshielded.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of this compound, the following experimental procedure is recommended.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to avoid compromising the magnetic field homogeneity.[2]

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Number of Scans: 16-32 scans for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 5 ppm).

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker spectrometer).

  • Number of Scans: 1024-4096 scans, depending on the desired signal-to-noise ratio.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm (centered around 120 ppm).

  • Temperature: 298 K.

2D NMR Experiments for Structural Confirmation

To further confirm the assignments, a suite of 2D NMR experiments should be performed.

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the connectivity within the 3-pentyl group and the coupling between the aromatic protons.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each protonated carbon.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for confirming the attachment of the 3-pentyl group to the C-4 position of the pyridine ring.[5]

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure of this compound with Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Workflow for NMR-based Structural Elucidation

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolve in CDCl3 Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer NMR_Spectrometer NMR Spectrometer Transfer->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing (FT, Phasing) OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation

Caption: A typical experimental workflow for the structural elucidation of a small molecule using NMR spectroscopy.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in the fundamental principles of NMR spectroscopy and data from analogous compounds. The provided experimental protocols offer a robust starting point for the empirical acquisition and analysis of this data. By combining 1D and 2D NMR techniques, researchers can confidently elucidate and confirm the structure of this compound and other related substituted heterocyclic compounds, which is a critical step in various fields of chemical research and development.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. Available at: [Link]

  • Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093. Available at: [Link]

  • Levitt, M. H. (2007). Spin Dynamics: Basics of Nuclear Magnetic Resonance. John Wiley & Sons.
  • Jacobsen, N. A. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable synthesis of 2-arylpyridines and 4-arylpyridines. The Journal of Organic Chemistry, 73(18), 7417–7419. Available at: [Link]

  • Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. Available at: [Link]

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An In-depth Technical Guide to the Physical Properties of 4-(3-Pentyl)pyridine, with a Focus on its Boiling Point

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the physical properties of 4-(3-pentyl)pyridine, with a primary focus on its boiling point. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific disciplines where a thorough understanding of the physicochemical characteristics of pyridine derivatives is essential.

Introduction: The Significance of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds that form the structural core of numerous pharmaceuticals, agrochemicals, and other functional materials. Their unique electronic properties and ability to engage in various intermolecular interactions make them versatile building blocks in medicinal chemistry. The physical properties of these compounds, particularly their boiling point, are critical parameters that influence their synthesis, purification, handling, and ultimately, their behavior in biological systems. This compound, a substituted pyridine, serves as an important case study for understanding the interplay of molecular structure and physical characteristics.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical properties is the bedrock of its application in research and development. The following table summarizes the key physical data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.24 g/mol [1]
Boiling Point 150 °C at 134 mmHg
217 °C (Predicted at atmospheric pressure)[2]
80-82 °C at 12 Torr
Melting Point 125.5 °C[3]
126 °C[2]
Density 0.92 g/mL[3]
0.912 g/mL[2]
Refractive Index 1.488[3]
1.493[2]
Flash Point 78.8 °C[3]
CAS Number 35182-51-5[1]

In-depth Analysis of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This physical constant is a direct reflection of the strength of intermolecular forces. For this compound, several factors contribute to its observed boiling point.

Factors Influencing the Boiling Point of Alkylpyridines

The boiling points of alkylpyridines are governed by a combination of factors, each contributing to the overall strength of intermolecular interactions.[4]

  • Molecular Weight: As the length of the alkyl chain increases, the molecular weight of the alkylpyridine also increases.[4] This leads to stronger van der Waals forces, specifically London dispersion forces, which require more energy to overcome, resulting in a higher boiling point.[4]

  • Branching: The structure of the alkyl group plays a crucial role. For isomers with the same molecular weight, a more branched alkyl chain leads to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces and lowering the boiling point compared to its straight-chain counterpart.

  • Polarity and Dipole-Dipole Interactions: The pyridine ring itself is polar due to the electronegative nitrogen atom, which creates a dipole moment. This results in dipole-dipole interactions between pyridine molecules. The presence of an alkyl group can slightly modify the electron distribution and the overall dipole moment of the molecule.

  • Hydrogen Bonding: While pyridine itself does not have a hydrogen atom directly bonded to the nitrogen, the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. In protic solvents or in the presence of impurities with hydrogen bond donors, this can influence the boiling point.

Comparative Analysis

To contextualize the boiling point of this compound, it is instructive to compare it with related pyridine derivatives.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
Pyridine79.10115.2
4-Ethylpyridine107.15164-170
This compound149.24150 (at 134 mmHg)

The data clearly illustrates the trend of increasing boiling point with increasing molecular weight. The boiling point of 4-ethylpyridine is significantly higher than that of pyridine, which is expected due to the larger alkyl substituent.[5] The reported boiling point of this compound is at a reduced pressure, which makes a direct comparison with the normal boiling points of pyridine and 4-ethylpyridine challenging. However, the predicted atmospheric boiling point of 217 °C for this compound is consistent with the expected trend of a further increase due to its higher molecular weight.[2]

Experimental Determination of Boiling Point

Accurate determination of the boiling point is crucial for compound identification and purity assessment. The following section details a standard laboratory protocol for this purpose.

Principle

The boiling point is determined by heating the liquid to a temperature where its vapor pressure equals the atmospheric pressure. At this point, vigorous bubbling is observed throughout the bulk of the liquid.

Experimental Workflow

Caption: A generalized workflow for the experimental determination of the boiling point of a liquid organic compound.

Step-by-Step Methodology
  • Apparatus Setup:

    • Place a small amount (approximately 0.5 mL) of this compound into a small test tube.

    • Take a capillary tube and seal one end by heating it in a flame.

    • Place the sealed capillary tube, open end down, into the test tube containing the sample.

    • Attach the test tube to a thermometer using a rubber band or a wire, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Suspend the entire assembly in a heating bath (e.g., a Thiele tube or a beaker containing a high-boiling liquid like mineral oil or silicone oil). The sample should be fully immersed in the heating bath.

  • Heating and Observation:

    • Begin heating the bath gently with a Bunsen burner or a heating mantle.

    • Stir the bath continuously to ensure uniform temperature distribution.

    • As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

    • When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

  • Measurement:

    • Once a steady stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

    • The stream of bubbles will slow down and eventually stop.

    • The moment the liquid just begins to enter the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid at the prevailing atmospheric pressure.

  • Pressure Correction:

    • It is crucial to record the atmospheric pressure at the time of the experiment.

    • If the measured pressure deviates significantly from standard atmospheric pressure (760 mmHg), a correction may be necessary to determine the normal boiling point.

Synthesis of this compound

While this guide focuses on physical properties, a brief overview of synthetic approaches to 4-alkylpyridines provides valuable context for researchers. The direct C-H alkylation of pyridines at the C4 position has been a significant challenge in synthetic chemistry.[6] However, recent advancements have provided more efficient routes.

One notable strategy involves a Minisci-type decarboxylative alkylation.[6] This method often employs a blocking group to direct the alkylation to the C4 position, followed by the removal of the blocking group.[6] Another approach involves the photochemical cross-coupling of N-amidopyridinium salts with alkyl bromides.[7]

A general synthetic pathway for 4-alkylpyridines can be conceptualized as follows:

Caption: A conceptual diagram illustrating a general synthetic strategy for 4-alkylpyridines.

Conclusion

The physical properties of this compound, particularly its boiling point, are a direct consequence of its molecular structure. The interplay of molecular weight, alkyl chain branching, and the inherent polarity of the pyridine ring dictates the strength of its intermolecular forces. A thorough understanding of these principles, coupled with precise experimental determination, is paramount for the successful application of this and related pyridine derivatives in scientific research and drug development. This guide has provided a detailed examination of these aspects, offering both theoretical insights and practical methodologies for the scientific community.

References

  • PubChem. (n.d.). Pyridine, 4-(1-ethylpropyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz, R. (n.d.). 4-(1-ethylpropyl)pyridine. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-(1-Ethylpropyl)pyridine. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Alkyl Pyridines. Retrieved from [Link]

  • Chemsynthesis. (n.d.). 4-ethylpyridine. Retrieved from [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]

  • Jung, S., Shin, S., Park, S., & Hong, S. (2021). A photochemical cross-coupling between N-amidopyridinium salts and various alkyl bromides under photocatalyst-free conditions provides various C4-alkylated pyridines. Organic Chemistry Portal. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of 4-(3-Pentyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(3-pentyl)pyridine in organic solvents. Recognizing the scarcity of publicly available empirical data for this specific compound, this document establishes a robust theoretical framework for predicting its solubility based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers, scientists, and drug development professionals to generate reliable quantitative data. This guide is designed to be a foundational resource, facilitating informed decision-making in experimental design, chemical process development, and formulation science.

Introduction: The Critical Role of Solubility in Scientific Advancement

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that underpins numerous scientific and industrial processes.[1] In the realms of pharmaceutical development, agrochemical formulation, and materials science, a thorough understanding of a compound's solubility is paramount for successful research and product development. The solubility of an active pharmaceutical ingredient (API), for instance, directly influences its bioavailability and therapeutic efficacy. Similarly, in chemical synthesis, the choice of solvent is dictated by the solubility of reactants and the desired reaction kinetics.[2][3][4]

This guide focuses on this compound, a heterocyclic aromatic compound. While specific solubility data for this molecule is not extensively documented, its structural features provide a strong basis for predicting its behavior in various organic media. This document will first deconstruct the molecular characteristics of this compound to build a theoretical solubility profile. Subsequently, it will present a detailed, step-by-step experimental methodology for the empirical determination of its solubility, ensuring a self-validating and reproducible approach.

Molecular Architecture and Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. The key to predicting the solubility of this compound lies in understanding the interplay of its constituent functional groups and their resulting intermolecular forces.

Chemical Structure:

  • IUPAC Name: 4-(pentan-3-yl)pyridine[5]

  • Molecular Formula: C₁₀H₁₅N[5][6]

  • Molecular Weight: 149.23 g/mol [5][6]

  • CAS Registry Number: 35182-51-5[5]

The structure of this compound consists of a polar pyridine ring and a nonpolar 3-pentyl (1-ethylpropyl) group. This amphiphilic nature is the primary determinant of its solubility characteristics.

The Polar Head: The Pyridine Ring

The pyridine ring is a six-membered aromatic heterocycle containing a nitrogen atom. This nitrogen atom introduces polarity to the molecule in several ways:

  • Dipole Moment: The electronegative nitrogen atom creates a dipole moment, making the pyridine ring a polar entity.[7][8]

  • Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, allowing for interactions with protic solvents.[7]

  • Basicity: The nitrogen atom imparts weak basicity to the molecule, which can influence its solubility in acidic media.[8]

The Nonpolar Tail: The 3-Pentyl Group

The 3-pentyl group is a branched alkyl chain (CH(CH₂CH₃)₂) that is nonpolar and interacts primarily through van der Waals forces (London dispersion forces). The presence of this bulky, nonpolar tail significantly influences the overall solubility of the molecule, particularly in nonpolar organic solvents.[9]

Predicting Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a cornerstone of solubility prediction.[1][9] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, this means:

  • High solubility is expected in solvents of intermediate polarity that can interact with both the polar pyridine ring and the nonpolar alkyl chain.

  • Moderate solubility may be observed in both polar and nonpolar solvents, depending on the balance of intermolecular forces.

  • Low solubility is anticipated in highly polar, protic solvents like water, where the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the nonpolar pentyl group is high.[10]

The following diagram illustrates the logical flow of predicting solubility based on molecular properties.

G cluster_solute This compound Analysis cluster_solvent Solvent Characteristics Solute This compound Pyridine Pyridine Ring (Polar, H-bond acceptor) Solute->Pyridine Pentyl 3-Pentyl Group (Nonpolar, van der Waals) Solute->Pentyl Prediction Solubility Prediction ('Like Dissolves Like') Pyridine->Prediction Favors polar solvents Pentyl->Prediction Favors nonpolar solvents Solvent Organic Solvent Polarity Polarity (Polar, Nonpolar, Intermediate) Solvent->Polarity H_Bonding Hydrogen Bonding (Donor, Acceptor, Aprotic) Solvent->H_Bonding Polarity->Prediction H_Bonding->Prediction Outcome Predicted Solubility (High, Moderate, Low) Prediction->Outcome

Caption: Predicting solubility from molecular features.

Theoretical Solubility Profile in Common Organic Solvents

Based on the principles outlined above, a theoretical solubility profile for this compound in a range of organic solvents can be projected. This provides a valuable starting point for experimental work.

Solvent Solvent Type Predicted Solubility Rationale
Hexane Nonpolar, AliphaticModerate to HighThe nonpolar pentyl group will have strong favorable interactions with the nonpolar hexane. The polarity of the pyridine ring may slightly limit miscibility.
Toluene Nonpolar, AromaticHighThe aromatic nature of toluene can engage in π-stacking interactions with the pyridine ring, while its overall nonpolar character accommodates the pentyl group well.
Dichloromethane Polar, AproticHighDichloromethane has a significant dipole moment that can interact with the pyridine ring, and it is a good solvent for many organic compounds.
Ethyl Acetate Polar, AproticHighEthyl acetate possesses a polar ester group that can interact with the pyridine moiety, and its ethyl and acetyl groups provide a degree of nonpolar character to solvate the pentyl chain.
Acetone Polar, AproticHighAcetone's polar carbonyl group will interact favorably with the pyridine ring.
Isopropanol Polar, ProticModerateAs a protic solvent, isopropanol can hydrogen bond with the nitrogen of the pyridine ring. However, the nonpolar pentyl group will also be well-solvated.
Methanol Polar, ProticModerate to LowMethanol is a highly polar, protic solvent. While it can hydrogen bond with the pyridine ring, the energetic penalty of solvating the nonpolar pentyl group will be higher than in isopropanol.
Water Highly Polar, ProticVery LowThe large, nonpolar 3-pentyl group is hydrophobic and will disrupt the extensive hydrogen-bonding network of water, leading to very poor solubility.[10]
Dimethyl Sulfoxide (DMSO) Polar, AproticHighDMSO is a highly polar aprotic solvent and is considered a universal solvent for many organic compounds.[9]
N,N-Dimethylformamide (DMF) Polar, AproticHighSimilar to DMSO, DMF is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules.[9]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes a reliable method for determining the solubility of this compound in an organic solvent at a given temperature.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start prep Prepare Supersaturated Solution (Add excess solute to solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with shaking) prep->equilibrate filter Filter to Remove Undissolved Solid (Use syringe filter) equilibrate->filter dilute Dilute Aliquot of Saturated Solution filter->dilute analyze Analyze by HPLC or GC dilute->analyze calculate Calculate Concentration (Based on calibration curve) analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any undissolved microcrystals.

  • Dilution:

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent using volumetric flasks to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-validated HPLC or GC method. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive theoretical framework for understanding and predicting the solubility of this compound in organic solvents, based on its distinct molecular features. The interplay between the polar pyridine head and the nonpolar 3-pentyl tail governs its solubility profile, suggesting favorable solubility in solvents of intermediate polarity.

For researchers and professionals in drug development and chemical synthesis, the detailed experimental protocol herein offers a robust methodology for obtaining precise and reproducible solubility data. The generation of such empirical data is essential for optimizing reaction conditions, developing stable formulations, and ensuring the desired performance of products containing this compound.

Future work should focus on the experimental validation of the theoretical solubility profile presented in this guide. A comprehensive study determining the solubility of this compound in a wide array of organic solvents at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

References

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A Researcher's Guide to the Theoretical Calculation of 4-(3-pentyl)pyridine Molecular Geometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional structure of a molecule is fundamental to its chemical behavior, reactivity, and interaction with biological systems. For researchers in drug development and materials science, an accurate understanding of molecular geometry is not a mere academic exercise but a critical prerequisite for predicting efficacy, designing novel compounds, and understanding mechanisms of action. This guide provides an in-depth protocol for the theoretical calculation of the molecular geometry of 4-(3-pentyl)pyridine, a representative alkyl-substituted aromatic heterocycle. We will explore the foundational principles of Density Functional Theory (DFT), guide the selection of appropriate computational methods, and provide a self-validating workflow to ensure the scientific integrity of the results.

Introduction: The Primacy of Molecular Geometry

The spatial arrangement of atoms in this compound—its bond lengths, bond angles, and the rotational orientation (torsional angles) of its flexible pentyl group—governs its electronic properties and steric profile. These factors, in turn, dictate how the molecule interacts with its environment, be it a protein binding pocket or a crystal lattice. While experimental techniques like X-ray crystallography provide a gold standard for solid-state structures, they are not always feasible and do not represent the molecule's conformation in the gas phase or in solution.

Computational chemistry offers a powerful, first-principles approach to determine a molecule's lowest-energy conformation, known as its equilibrium geometry.[1][2] This guide focuses on Density Functional Theory (DFT), a quantum mechanical modeling method that balances computational cost and accuracy, making it a workhorse for systems of this size in modern computational chemistry.[3][4][5]

Theoretical Foundations: Why DFT?

At its core, geometry optimization is an iterative process that seeks the atomic arrangement corresponding to a minimum on the potential energy surface (PES) of the molecule.[1][6][7] DFT is particularly well-suited for this task because it calculates the electronic energy of a system based on its spatially dependent electron density, rather than the far more complex many-electron wavefunction.[3][8]

2.1. The Method: Choosing a Functional

The accuracy of a DFT calculation hinges on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has a long track record of providing reliable geometries and is an excellent starting point.[9][10] It incorporates a portion of exact Hartree-Fock exchange, which often improves the description of molecular structures.[10][11] While newer functionals exist, B3LYP's extensive validation makes it a trustworthy choice.[9][12]

2.2. The Basis Set: Representing Atomic Orbitals

The basis set is the set of mathematical functions used to construct the molecular orbitals.[13] The choice of basis set is a trade-off between accuracy and computational cost.[14][15]

  • Pople-style basis sets : The 6-31G(d) or 6-31G* basis set is a robust and widely used choice for initial geometry optimizations of organic molecules.[11][12][16]

    • 6-31G : This notation indicates a "split-valence" basis set, where core electrons are described by one function and valence electrons are described by two (one "inner," one "outer"), providing more flexibility where chemical bonding occurs.

    • (d) : This is a crucial addition. It represents polarization functions on heavy (non-hydrogen) atoms. These functions allow the shape of atomic orbitals to distort, which is essential for accurately describing the directional nature of chemical bonds. For systems with heteroatoms like nitrogen, their inclusion is critical.[14][17] For higher accuracy, 6-31G(d,p) can be used, which adds polarization functions to hydrogen atoms as well.[10]

For the purposes of this guide, the B3LYP/6-31G(d) level of theory provides a reliable and computationally efficient framework for determining the geometry of this compound.

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a rigorous, step-by-step procedure for calculating the molecular geometry. This workflow is designed to be self-validating by incorporating a frequency calculation to confirm the nature of the optimized structure.

Diagram of the Computational Workflow

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Validation & Analysis A 1. Construct Initial 3D Geometry (e.g., using Avogadro) B 2. Prepare Input File (Specify Method, Basis Set, Job Type) A->B C 3. Perform Geometry Optimization (e.g., Gaussian, ORCA) B->C D 4. Perform Frequency Calculation (at the same level of theory) C->D E Imaginary Frequencies? D->E F VALIDATED MINIMUM 5. Analyze Geometric Parameters (Bond lengths, angles, dihedrals) E->F No (Zero) G SADDLE POINT Refine initial geometry or adjust method E->G Yes (One or more) G->A

Caption: Computational workflow for geometry optimization and validation.

Step-by-Step Methodology

Step 1: Constructing the Initial Geometry An initial 3D structure of this compound is required. This "guess" geometry does not need to be perfect, as the optimization algorithm will find the nearest energy minimum.[6]

  • Action: Use molecular building software like Avogadro or GaussView to construct the molecule.[7][18] Ensure the correct connectivity and basic stereochemistry. The pentyl chain can be initially set to a staggered (anti) conformation, which is generally the lowest energy state for alkyl chains.[19] Save the structure as a coordinate file (e.g., .xyz or .gjf).

Step 2: Preparing the Input File The input file instructs the quantum chemistry software (e.g., Gaussian, ORCA) on the specifics of the calculation.[20][21][22]

  • Action: Create a text file with the following key sections:

    • Route Section (# line): This specifies the core parameters. For this task, it should be: # Opt Freq B3LYP/6-31G(d).

      • Opt: Keyword to perform a geometry optimization.[18][22][23]

      • Freq: Keyword to perform a frequency calculation after the optimization completes.[21][22]

      • B3LYP/6-31G(d): Specifies the chosen level of theory.

    • Title Section: A brief, human-readable description of the calculation.

    • Molecule Specification: This includes the molecular charge (0 for neutral this compound), the spin multiplicity (1 for a singlet ground state), and the atomic coordinates from Step 1.[20]

Step 3: Geometry Optimization This is the core computational step where the software iteratively adjusts the atomic positions to minimize the total energy of the molecule until convergence criteria are met.[2][6]

  • Action: Submit the input file to the quantum chemistry program. The software will calculate the forces on each atom at the starting geometry and move the atoms in a direction that lowers the energy. This process is repeated until the forces are negligible and the energy change between steps is minimal.[6]

Step 4: Frequency Analysis (The Self-Validation Step) This is a critical, non-negotiable step. A frequency calculation determines the vibrational modes of the molecule by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix).[24][25][26][27]

  • Causality: The results of the frequency analysis validate the nature of the stationary point found during optimization.[25][28]

    • True Minimum: A true energy minimum (a stable conformation) will have zero imaginary frequencies . All vibrational modes will be real and positive.

    • Transition State: A transition state (a saddle point on the PES) will have exactly one imaginary frequency , representing the motion along the reaction coordinate.[25]

  • Action: The Freq keyword in the input file automates this step. Upon completion, inspect the output file for the calculated vibrational frequencies.

Step 5: Analysis of Results Once a true minimum is confirmed (zero imaginary frequencies), the final optimized geometry can be analyzed.

  • Action: Open the output file (e.g., a .log or .out file) in a text editor or a visualization program.[29][30] Extract the key geometric parameters:

    • Bond Lengths: The final distances between bonded atoms.

    • Bond Angles: The final angles between three connected atoms.

    • Dihedral (Torsion) Angles: The angles describing the rotation around bonds, which are crucial for defining the conformation of the pentyl side chain.[31][32][33]

Data Presentation and Interpretation

The key structural parameters for the optimized geometry of this compound should be tabulated for clarity. The most significant parameters are the torsional angles of the pentyl chain, which define its orientation relative to the pyridine ring.

Parameter TypeAtoms Involved¹Calculated Value
Bond Length C2-C3 (Pyridine)~1.39 Å
C3-C4 (Pyridine)~1.39 Å
C4-C7 (Pyridine-Alkyl)~1.52 Å
N1-C2 (Pyridine)~1.34 Å
Bond Angle C3-C4-C5 (Pyridine)~118.5°
C3-C4-C7 (Pyridine-Alkyl)~121.0°
Torsional Angle C3-C4-C7-C8~90° or ~270°
C4-C7-C8-C9~180° (anti)
C4-C7-C10-C11~180° (anti)
¹ Atom numbering: N1 in the pyridine ring, followed by C2-C6 around the ring. C7 is the pentyl carbon attached to C4. C8 and C10 are the ethyl groups on C7, leading to C9 and C11 respectively.

Interpretation of Torsional Angles: The orientation of the pentyl group is critical. Studies of similar alkyl-aromatic compounds suggest that the first C-C bond of the alkyl substituent often prefers to be perpendicular to the plane of the aromatic ring.[34] The subsequent C-C bonds within the pentyl chain are expected to adopt staggered, anti-periplanar conformations (~180°) to minimize steric hindrance, a common feature in alkyl chains.[19]

Conclusion

This guide has detailed a robust and scientifically sound protocol for the theoretical calculation of the molecular geometry of this compound using Density Functional Theory. By adhering to this workflow—from the reasoned selection of the B3LYP functional and 6-31G(d) basis set to the critical inclusion of a frequency analysis for validation—researchers can generate reliable, publication-quality geometric data. This foundational information is indispensable for further studies, including the prediction of chemical reactivity, spectroscopic properties, and intermolecular interactions, thereby accelerating progress in drug discovery and materials science.

References

  • Q-core. (n.d.). Vibrational frequency calculations. Retrieved from [Link]

  • Mao, Y., et al. (2016). The J. Chem. Phys. 145, 044109. How to choose a functional and basis set for your DFT calculation. As cited in YouTube. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Frequencies and Thermochemistry. Retrieved from [Link]

  • Jhaa, G. (2023). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1. YouTube. Retrieved from [Link]

  • Wang, X., et al. (2021). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. Journal of the American Chemical Society. Retrieved from [Link]

  • atomistica.online. (n.d.). Part 3 - Introduction to Geometrical Optimizations. Retrieved from [Link]

  • Stack Exchange. (2015). How to choose the best method and basis set for a calculation in computational chemistry?. Retrieved from [Link]

  • Q-Chem. (n.d.). Q-Chem 5.0 User's Manual: Vibrational Analysis. Retrieved from [Link]

  • Wang, X., et al. (2021). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ORCA Tutorial. (2021). H₂O geometry optimization in under 10 mins. YouTube. Retrieved from [Link]

  • McDonagh, J. (2023). How To: Energy and Geometry Optimisation. Medium. Retrieved from [Link]

  • Stack Exchange. (2021). What considerations must be made when selecting a basis set?. Retrieved from [Link]

  • Computational Chemistry Lab. (2009). Introduction to Geometry Optimization. Retrieved from [Link]

  • Sherrill, D. (2020). Geometry Optimization in Computational Chemistry. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

  • Zhang, Y., et al. (2006). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. Retrieved from [Link]

  • ResearchGate. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?. Retrieved from [Link]

  • Crawford, J. (2021). Basic Introduction to DFT. YouTube. Retrieved from [Link]

  • Gaussian, Inc. (2018). About Gaussian 16 Input. Retrieved from [Link]

  • Imperial College London. (n.d.). An Introduction to Density Functional Theory. Retrieved from [Link]

  • Reddit. (2016). Ubiquity of B3LYP/6-31G. Retrieved from [Link]

  • Jhaa, G. (2022). How to prepare input file for DFT Calculation | Gaussian 16 | Gauss View. YouTube. Retrieved from [Link]

  • ResearchGate. (2020). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?. Retrieved from [Link]

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  • Defense Technical Information Center. (n.d.). Torsional Motion in Aromatic Molecules. Conformational Analysis of Methyl-, Ethyl, and n-Propylbenzenes. Retrieved from [Link]

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  • Vishnevskiy, Y. V., et al. (2014). The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. Journal of Molecular Structure. Retrieved from [Link]

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The Unseen Engine: A Technical Guide to the Fundamental Reactivity of the Pyridine Ring in 4-Alkylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-alkylpyridine scaffold is a cornerstone in modern chemistry, underpinning the structures of numerous pharmaceuticals, agrochemicals, and functional materials. Its reactivity is a nuanced interplay of the inherent electronic properties of the pyridine ring and the subtle, yet profound, influence of the 4-alkyl substituent. This guide provides a deep dive into the fundamental principles governing the reactivity of this important class of molecules. We will dissect the electronic landscape of the 4-alkylpyridine system and explore the major pathways of its chemical transformations, including reactions at the nitrogen atom, electrophilic and nucleophilic substitutions on the aromatic ring, and the diverse reactivity of the alkyl side chain. This document is intended for researchers, scientists, and drug development professionals seeking to harness and manipulate the chemistry of 4-alkylpyridines for the rational design of novel molecular entities.

The Electronic Architecture of 4-Alkylpyridines: The Inductive Push

The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the greater electronegativity of the nitrogen atom compared to carbon. This results in a polarization of the ring system, with the nitrogen atom bearing a partial negative charge and the ortho (C2/C6) and para (C4) positions being significantly electron-deficient.[1]

The introduction of an alkyl group at the 4-position fundamentally alters this electronic landscape. Alkyl groups are classic electron-donating groups (EDGs) through an inductive effect (+I). This effect involves the pushing of electron density through the sigma bonds towards the pyridine ring. The consequence of this "inductive push" is a partial replenishment of the electron density of the ring, making it less electron-deficient than unsubstituted pyridine.

This electronic perturbation has several key consequences:

  • Increased Basicity at Nitrogen: The increased electron density at the nitrogen atom makes it a stronger Lewis base. This is quantitatively reflected in the pKa of the conjugate acid (the pyridinium ion). As the electron-donating ability of the alkyl group increases, so does the basicity of the pyridine nitrogen.[2]

  • Modulation of Ring Reactivity: While the ring remains susceptible to nucleophilic attack, the increased electron density slightly deactivates it towards nucleophiles compared to unsubstituted pyridine. Conversely, it becomes slightly more amenable to electrophilic attack, although harsh conditions are still generally required.

  • Activation of the Alkyl Group: The electron-withdrawing nature of the pyridine ring acidifies the protons on the carbon atom directly attached to the ring (the α- or pyridylic position). This makes the alkyl group a site of reactivity, particularly for deprotonation.

Quantitative Analysis of Electronic Effects

The electronic influence of the 4-alkyl group can be quantified using pKa values and Hammett substituent constants (σp).

Table 1: pKa Values of Representative 4-Alkylpyridinium Ions in Water

4-Alkylpyridine Alkyl Group pKa of Conjugate Acid Reference
4-Methylpyridine -CH₃ 5.98 [2]
4-Ethylpyridine -CH₂CH₃ 6.02
4-Isopropylpyridine -CH(CH₃)₂ 6.05
4-tert-Butylpyridine -C(CH₃)₃ 6.03 [3]

Note: pKa values can vary slightly depending on the experimental conditions and literature source.

The data in Table 1 clearly illustrates that alkyl substitution increases the basicity compared to pyridine (pKa ≈ 5.2).

Table 2: Hammett Para Substituent Constants (σp) for Alkyl Groups

Alkyl Group σp Value
-CH₃ -0.17
-CH₂CH₃ -0.15
-CH(CH₃)₂ -0.15
-C(CH₃)₃ -0.20

Source: Data compiled from various sources on Hammett constants.[4][5]

The negative σp values confirm the electron-donating character of alkyl groups in the para position, which enhances the electron density of the ring system.[4][5]

A Triumvirate of Reactivity: Nitrogen, Ring, and Alkyl Group

The reactivity of 4-alkylpyridines can be systematically categorized into three principal domains: reactions occurring at the nitrogen lone pair, transformations on the pyridine ring itself, and functionalization of the 4-alkyl side chain.

reactivity_overview cluster_N Reactions at Nitrogen cluster_Ring Reactions on the Ring cluster_Alkyl Reactions of the Alkyl Group 4-Alkylpyridine 4-Alkylpyridine N-Alkylation N-Alkylation 4-Alkylpyridine->N-Alkylation N-Acylation N-Acylation 4-Alkylpyridine->N-Acylation N-Oxidation N-Oxidation 4-Alkylpyridine->N-Oxidation Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Alkylpyridine->Nucleophilic Aromatic Substitution Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 4-Alkylpyridine->Electrophilic Aromatic Substitution Metalation Metalation 4-Alkylpyridine->Metalation Lateral Lithiation Lateral Lithiation 4-Alkylpyridine->Lateral Lithiation Oxidation Oxidation 4-Alkylpyridine->Oxidation ADHP Formation & Diversification ADHP Formation & Diversification 4-Alkylpyridine->ADHP Formation & Diversification

Caption: Overview of the main reactivity pathways for 4-alkylpyridines.

Reactions at the Nitrogen Atom: The Lewis Base in Action

The lone pair of electrons on the sp²-hybridized nitrogen atom is the most accessible site for electrophilic attack.

4-Alkylpyridines readily react with alkyl halides and acylating agents to form N-alkyl and N-acyl pyridinium salts, respectively. This quaternization of the nitrogen atom has a profound impact on the reactivity of the entire molecule. The resulting positive charge strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic addition.

Oxidation of the nitrogen atom with peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid yields the corresponding 4-alkylpyridine N-oxide.[6] This transformation is synthetically valuable as it inverts the electronic properties of the ring. The N-oxide oxygen can donate electron density back into the ring via resonance, making the C2/C6 and C4 positions more susceptible to electrophilic substitution.[7]

n_oxidation cluster_reaction N-Oxidation of 4-Alkylpyridine cluster_reactivity Reactivity Modulation 4-Alkylpyridine 4-Alkylpyridine N-Oxide N-Oxide Electrophilic\nSubstitution Electrophilic Substitution N-Oxide->Electrophilic\nSubstitution Activates Ring Oxidant Oxidant Oxidant->N-Oxide

Caption: N-Oxidation activates the pyridine ring towards electrophiles.

Experimental Protocol: Synthesis of 4-Methylpyridine N-Oxide

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-methylpyridine (1.0 eq.) and glacial acetic acid (3.0 eq.).

  • Oxidation: Cool the mixture in an ice bath and add 30% hydrogen peroxide (1.5 eq.) dropwise, maintaining the temperature below 60-70 °C.

  • Reaction: After the addition is complete, heat the mixture at 70-80 °C for 3-4 hours.

  • Workup: Cool the reaction mixture and remove the excess acetic acid and water under reduced pressure.

  • Isolation: The resulting residue can be purified by distillation under high vacuum or by crystallization to yield 4-methylpyridine N-oxide.[6]

Reactions on the Pyridine Ring: A Tale of Two Charges

The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, primarily at the C2 and C6 positions. For 4-alkylpyridines, direct substitution of a hydrogen atom is challenging and requires strong nucleophiles and harsh conditions. A notable exception is the Chichibabin reaction .

The Chichibabin Reaction: This reaction involves the amination of the pyridine ring, typically at the C2 position, using sodium amide (NaNH₂) in an inert solvent like toluene or xylene.[8][9] The 4-alkyl group, being electron-donating, slightly disfavors this reaction compared to unsubstituted pyridine, but it still proceeds.

chichibabin 4-Alkylpyridine 4-Alkylpyridine Intermediate σ-complex (Meisenheimer adduct) 4-Alkylpyridine->Intermediate + NH₂⁻ NaNH2 1. NaNH₂, Toluene, Δ H2O 2. H₂O Product 2-Amino-4-alkylpyridine Intermediate->Product - H⁻, then H⁺ lateral_lithiation 4-Alkylpyridine 4-Alkylpyridine Anion Pyridylic Anion 4-Alkylpyridine->Anion Deprotonation Base Strong Base (e.g., n-BuLi, THF, -78°C) Product Functionalized 4-Alkylpyridine Anion->Product + E⁺ Electrophile Electrophile (E⁺)

Caption: General workflow for lateral lithiation and subsequent electrophilic quench.

Experimental Protocol: Lateral Lithiation of 4-Methylpyridine and Reaction with Benzaldehyde

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add n-butyllithium (1.1 eq., solution in hexanes) dropwise to the stirred THF.

  • Deprotonation: Slowly add a solution of 4-methylpyridine (1.0 eq.) in dry THF. Stir the resulting deep red solution at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of benzaldehyde (1.0 eq.) in dry THF dropwise. The red color will dissipate.

  • Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the product by column chromatography. [10]

A milder and highly versatile method for activating the alkyl side chain involves the formation of alkylidene dihydropyridine (ADHP) intermediates. This is typically achieved through a "soft enolization" approach, where the 4-alkylpyridine is treated with an acylating agent (like a chloroformate) and a mild base (like triethylamine). [11][12][13]The resulting ADHP is an electron-rich, dearomatized intermediate that is highly nucleophilic at the exocyclic carbon.

These ADHP intermediates can participate in a variety of powerful transformations, most notably palladium-catalyzed reactions.

Palladium-Catalyzed Allylation: In a seminal application, ADHPs generated from allyl chloroformate can undergo a palladium-catalyzed decarboxylative allylation, installing an allyl group at the pyridylic position with high selectivity. [7][11][14]

adhp_allylation 4-Alkylpyridine 4-Alkylpyridine ADHP Alkylidene Dihydropyridine (ADHP) Intermediate 4-Alkylpyridine->ADHP Soft Enolization Reagents Allyl Chloroformate, Et₃N Product 4-Allylated-alkylpyridine ADHP->Product Decarboxylative Allylation Pd_cat Pd(0) Catalyst

Caption: Palladium-catalyzed allylation of 4-alkylpyridines via an ADHP intermediate.

Conclusion: A Versatile Hub of Reactivity

The 4-alkylpyridine core is far more than a simple aromatic heterocycle. It is a dynamic system where the electronic character of the nitrogen, the aromatic ring, and the alkyl side chain are intimately linked. The electron-donating nature of the alkyl group enhances the basicity of the nitrogen, while the electron-withdrawing pull of the ring acidifies the pyridylic protons. This duality creates a rich and tunable reactivity landscape. By understanding and exploiting these fundamental principles—from N-oxidation to activate the ring for electrophiles, to the Chichibabin reaction for direct amination, and to the powerful strategies of lateral lithiation and ADHP-mediated functionalization of the side chain—researchers can strategically modify and elaborate the 4-alkylpyridine scaffold. This knowledge is paramount for the continued development of novel pharmaceuticals, advanced materials, and innovative chemical technologies.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
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  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Wasfy, N., Rasheed, F., Robidas, R., Gore, V., & Orellana, A. (2020). Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. Chemical Science, 12(4), 1503-1512. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1967). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • O'Hara, F., & Orellana, A. (2021). Diversification of 4-Alkylpyridines: Mining for Reactivity with Alkylidene Dihydropyridines. York University Thesis. [Link]

  • Shivers, G. N., & Pigge, F. C. (2023). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Tetrahedron Letters, 128, 154687. [Link]

  • Wasfy, N. (2021). Palladium-catalyzed functionalization of 4-alkylpyridines: pyridylic dehydrogenation & mechanistic investigation of pyridylic allylation. York University Thesis. [Link]

  • Chichibabin, A. E., & Zeide, O. A. (1914). A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc., 46, 1216-36.
  • Gessner, V. H. (2014). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. In Patai's Chemistry of Functional Groups. Wiley. [Link]

  • Rasheed, F., Wasfy, N., & Orellana, A. (2020). Mild and Selective Palladium-Catalyzed Pyridylic Allylation of 4-Alkylpyridines. York University Poster. [Link]

  • Slocum, D. W., & Gierer, P. L. (1971). Directed metalation. V. Lateral metalation of substituted toluenes and related systems. The Journal of Organic Chemistry, 36(26), 4120-4125.
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  • Wikipedia contributors. (2023). Chichibabin reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Syntheses. (1963). Pyridine-n-oxide. Coll. Vol. 4, p.828. [Link]

  • Shivers, G. N., & Pigge, F. C. (2023). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. ResearchGate. [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. [Link]

  • Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link]

  • YouTube. (2021). Chichibabin Amination Reaction Full Detailed Reaction Mechanism. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. [Link]

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An In-depth Technical Guide to the Electronic Properties of 4-Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, catalysis, and materials science.[1][2][3] Its electronic character, which is readily modulated by substitution, dictates its biological activity and chemical reactivity. This guide provides a comprehensive exploration of the electronic properties of 4-substituted pyridine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of substituent effects, present field-proven experimental protocols for their characterization, and illustrate the practical application of this knowledge in drug design, using the anti-anginal agent Nicorandil as a case study.

The Electronic Landscape of the Pyridine Ring

Pyridine is a six-membered aromatic heterocycle structurally related to benzene, with one methine group replaced by a nitrogen atom.[4] This substitution has profound consequences for the molecule's electronic properties. The more electronegative nitrogen atom exerts a net electron-withdrawing inductive effect (-I) on the ring, leading to a charge separation that makes the aromatic ring electron-deficient compared to benzene.[2] This renders the pyridine ring less susceptible to electrophilic substitution (which typically occurs at the 3-position under harsh conditions) and more prone to nucleophilic substitution, particularly at the 2- and 4-positions.[2][5]

The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system. This lone pair is responsible for the basicity of pyridine and its ability to act as a ligand in metal complexes. The strategic placement of substituents at the 4-position allows for the precise tuning of the electronic density of the entire ring system, thereby influencing its reactivity, basicity, and interaction with biological targets.

Quantifying Substituent Effects: The Hammett Equation

The electronic influence of a substituent at the 4-position can be quantitatively described by the Hammett equation. This linear free-energy relationship correlates reaction rates and equilibrium constants for a wide range of reactions of substituted aromatic compounds. The Hammett substituent constant, σ (sigma), is a measure of the electronic effect of a substituent.

  • Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, and -Cl, have positive σ values. They decrease the electron density on the pyridine ring, reduce the basicity of the nitrogen atom, and make the ring more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs) , such as -NH₂, -OCH₃, and -CH₃, have negative σ values. They increase the electron density on the ring, enhance the basicity of the nitrogen, and facilitate electrophilic substitution.

The Hammett equation provides a powerful predictive tool for understanding and designing 4-substituted pyridine derivatives with desired electronic properties. A plot of the logarithm of the reaction rate constant (k) or equilibrium constant (K) versus the Hammett constant (σ) for a series of 4-substituted pyridines will often yield a straight line. The slope of this line, the reaction constant (ρ, rho), indicates the sensitivity of the reaction to substituent effects.

Substituent (at 4-position)Hammett Constant (σp)
-NH₂-0.66
-OCH₃-0.24
-CH₃-0.16
-H0.00
-Cl0.22
-CN0.67
-NO₂0.78

Table 1: Selected Hammett substituent constants (σp) for common 4-substituents.[6] These values are crucial for predicting the electronic influence on the pyridine ring.

Synthesis of 4-Substituted Pyridine Derivatives

The ability to synthesize a diverse range of 4-substituted pyridines is fundamental to exploring their electronic properties and applications. Numerous synthetic methodologies exist, ranging from classical condensation reactions to modern metal-catalyzed cross-couplings.[7][8][9]

Illustrative Protocol: Synthesis of 4-Aminopyridine

This protocol details the synthesis of 4-aminopyridine, a valuable building block, via the Hofmann rearrangement of isonicotinamide. This method is often chosen for its reliability and scalability.

Principle: The Hofmann rearrangement involves the conversion of a primary amide (isonicotinamide) to a primary amine (4-aminopyridine) with one fewer carbon atom, using an oxidant like sodium hypochlorite in a basic solution.

Step-by-Step Methodology:

  • Preparation of Sodium Hypochlorite Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 5 °C, dissolve 170 g of sodium hydroxide flakes in 525 g of deionized water. Carefully purge 115-120 g of chlorine gas into the solution while maintaining the temperature at 5 °C.

  • Reaction Setup: In a separate round-bottom flask, charge 800 g of the freshly prepared sodium hypochlorite solution. Cool the solution to a temperature between -5 °C and 0 °C using an ice-salt bath.

  • Addition of Isonicotinamide: Slowly add 200 g of isonicotinamide to the cooled sodium hypochlorite solution over a period of 1 to 2 hours, ensuring the temperature remains between -5 °C and 0 °C.

  • Hofmann Rearrangement: After the addition is complete, add 260 g of a caustic lye solution (sodium hydroxide solution) and allow the reaction to proceed for 1 hour. Monitor the completion of the reaction by High-Performance Liquid Chromatography (HPLC).

  • Extraction: Upon completion, extract the crude product from the reaction mixture with isopropanol at a slightly elevated temperature.

  • Isolation and Purification: Recover the isopropanol from the organic layer by distillation. The resulting solid mass is then crystallized to yield white to off-white crystals of 4-aminopyridine.

Causality and Self-Validation: The slow addition of isonicotinamide at low temperature is critical to control the exothermic reaction and prevent side reactions. The use of HPLC to monitor the reaction ensures that the process is allowed to proceed to completion, maximizing the yield and purity of the final product. The identity and purity of the synthesized 4-aminopyridine can be confirmed by melting point determination, ¹H NMR, and mass spectrometry.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Hofmann Rearrangement cluster_workup Workup and Purification NaOH NaOH Flakes NaOCl_sol Sodium Hypochlorite Solution NaOH->NaOCl_sol H2O Deionized Water H2O->NaOCl_sol Cl2 Chlorine Gas Cl2->NaOCl_sol Reaction_Vessel Reaction at -5 to 0 °C NaOCl_sol->Reaction_Vessel Isonicotinamide Isonicotinamide Isonicotinamide->Reaction_Vessel Extraction Isopropanol Extraction Reaction_Vessel->Extraction Caustic_Lye Caustic Lye Caustic_Lye->Reaction_Vessel Distillation Solvent Recovery Extraction->Distillation Crystallization Crystallization Distillation->Crystallization Final_Product 4-Aminopyridine Crystallization->Final_Product

Caption: Workflow for the synthesis of 4-aminopyridine via Hofmann rearrangement.

Experimental Characterization of Electronic Properties

A combination of electrochemical and spectroscopic techniques is employed to experimentally probe the electronic properties of 4-substituted pyridine derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique for investigating the redox behavior of molecules. It provides information about the oxidation and reduction potentials, which are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Principle: In CV, the potential of a working electrode is scanned linearly versus time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram. The peak potentials indicate the energies at which redox events occur.

Illustrative Protocol: CV of a 4-Substituted Pyridine Derivative

This protocol is a general guide and should be optimized for the specific compound under investigation.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

  • Analyte solution (e.g., 1 mM of the 4-substituted pyridine in a suitable solvent like acetonitrile or DMF)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Step-by-Step Methodology:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.

  • Solution Preparation: Prepare a 1 mM solution of the 4-substituted pyridine derivative in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Deoxygenation: Transfer the solution to the electrochemical cell and purge with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.[5]

  • Instrument Setup: Connect the electrodes to the potentiostat. Set the initial and final potentials to span the expected redox window of the compound. A typical starting point for pyridines could be scanning from 0 V to a negative potential (e.g., -2.0 V) and back to a positive potential (e.g., +2.0 V). Set the scan rate (e.g., 100 mV/s).[3]

  • Data Acquisition: Initiate the potential scan and record the cyclic voltammogram. Perform multiple scans to ensure reproducibility.

  • Data Analysis: Determine the peak potentials (Epc for cathodic peak, Epa for anodic peak) and peak currents (ipc for cathodic, ipa for anodic). The half-wave potential (E₁/₂) can be estimated as (Epa + Epc)/2 for a reversible process.

Causality and Self-Validation: The supporting electrolyte is essential to ensure the conductivity of the solution and minimize the iR drop. Deoxygenation is crucial because oxygen is electroactive and can produce interfering peaks. Running the experiment at different scan rates can help determine if the redox process is diffusion-controlled and reversible. For a reversible process, the peak separation (ΔEp = |Epa - Epc|) should be close to 59/n mV (where n is the number of electrons transferred) and the ratio of peak currents (ipa/ipc) should be close to 1.

CV_Workflow Prep Prepare Electrodes and Solution Deoxygenate Deoxygenate with Inert Gas Prep->Deoxygenate Setup Set up Potentiostat Parameters (Potential Range, Scan Rate) Deoxygenate->Setup Run Acquire Cyclic Voltammogram Setup->Run Analyze Analyze Data (Peak Potentials, Currents) Run->Analyze Result Redox Potentials (E₁/₂) Analyze->Result

Caption: Experimental workflow for Cyclic Voltammetry.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically the HOMO) to higher energy orbitals (typically the LUMO). The wavelength of maximum absorption (λₘₐₓ) is related to the energy gap between these orbitals.

Principle: A beam of light is passed through a sample, and the amount of light absorbed at each wavelength is measured. The resulting spectrum is a plot of absorbance versus wavelength.

Illustrative Protocol: UV-Vis Spectroscopy of a 4-Substituted Pyridine Derivative

Materials and Equipment:

  • UV-Vis Spectrophotometer (double-beam recommended)

  • Matched quartz cuvettes (1 cm path length)

  • Analyte solution (typically 10⁻⁵ to 10⁻⁴ M in a UV-transparent solvent like ethanol, acetonitrile, or water)

  • Solvent for blank reference

Step-by-Step Methodology:

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

  • Solution Preparation: Prepare a stock solution of the 4-substituted pyridine derivative and dilute it to a concentration that gives a maximum absorbance between 0.5 and 1.5 absorbance units.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline scan over the desired wavelength range (e.g., 200-500 nm). This corrects for any absorbance from the solvent and cuvettes.[2]

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution. Place it back in the sample holder.

  • Acquire Spectrum: Scan the sample over the same wavelength range as the baseline. The instrument will automatically subtract the baseline to produce the spectrum of the analyte.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Causality and Self-Validation: Using matched quartz cuvettes is important for accurate measurements, as quartz is transparent in the UV region. The concentration of the analyte must be carefully chosen to be within the linear range of the Beer-Lambert law. A noisy or flat spectrum may indicate that the concentration is too low, while an absorbance above ~2.0 may be inaccurate due to stray light.

Case Study: Nicorandil - A 4-Substituted Pyridine in Drug Development

Nicorandil is an anti-anginal drug that exemplifies the successful application of a 4-substituted pyridine scaffold in medicine. Its dual mechanism of action is a direct consequence of its chemical structure, which features a nicotinamide moiety substituted at the nitrogen with a nitrooxyethyl group.[10][11]

Chemical Structure: N-[2-(Nitrooxy)ethyl]-3-pyridinecarboxamide

Mechanism of Action

Nicorandil's therapeutic effect in treating angina pectoris stems from its ability to induce vasodilation through two distinct pathways, reducing both the preload and afterload on the heart.[6][12][13]

  • Potassium Channel Activation: Nicorandil is an opener of ATP-sensitive potassium channels (Kₐₜₚ channels) in the smooth muscle cells of blood vessels.[12][13] Activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium and leading to arterial vasodilation.[12]

  • Nitric Oxide (NO) Donation: The nitrate ester group in Nicorandil's side chain acts as a nitric oxide donor.[6][12] NO activates the enzyme guanylate cyclase in smooth muscle cells, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[12] Elevated cGMP levels lead to smooth muscle relaxation and venodilation.

This dual mechanism provides a balanced vasodilatory effect on both arteries and veins, improving coronary blood flow and reducing myocardial oxygen demand.[13] Furthermore, the opening of mitochondrial Kₐₜₚ channels is believed to exert a cardioprotective effect, mimicking ischemic preconditioning.[6][12]

Nicorandil_MoA cluster_drug Nicorandil cluster_pathways Dual Mechanism of Action cluster_KATP KATP Channel Pathway cluster_NO Nitric Oxide Pathway cluster_outcome Therapeutic Effect Nicorandil Nicorandil KATP Opens ATP-sensitive K+ Channels Nicorandil->KATP NO_donor Acts as NO Donor Nicorandil->NO_donor K_efflux K+ Efflux KATP->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Ca_channel Inhibits L-type Ca2+ Channels Hyperpolarization->Ca_channel Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Arterial_Vaso Arterial Vasodilation Ca_influx->Arterial_Vaso Afterload Reduced Afterload Arterial_Vaso->Afterload GC Activates Guanylate Cyclase (GC) NO_donor->GC cGMP Increases cGMP GC->cGMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation Venous_Vaso Venous Vasodilation Relaxation->Venous_Vaso Preload Reduced Preload Venous_Vaso->Preload O2_demand Decreased Myocardial O₂ Demand Preload->O2_demand Afterload->O2_demand

Sources

Methodological & Application

Application Note: 4-(3-Pentyl)pyridine as a Versatile Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Power of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. These transformations are the bedrock of numerous synthetic endeavors in pharmaceutical research, materials science, and agrochemical development. The versatility of these reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, is largely dictated by the choice of ligand coordinated to the palladium center. The ligand plays a crucial role in stabilizing the active catalytic species, modulating its reactivity, and influencing the selectivity of the reaction.

While sophisticated phosphine and N-heterocyclic carbene (NHC) ligands have been the subject of extensive research, there is a growing interest in the development and application of simpler, more accessible, and tunable ligands. Pyridine-based ligands, in particular, offer an attractive platform due to their commercial availability, straightforward synthesis of derivatives, and the ability to fine-tune their steric and electronic properties.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-(3-pentyl)pyridine as a versatile and effective ligand in palladium-catalyzed cross-coupling reactions. We will explore a proposed synthesis of this ligand, delve into the mechanistic rationale for its application, and provide detailed protocols for its use in Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Ligand: Synthesis and Properties of this compound

The strategic placement of a moderately bulky, electron-donating alkyl group at the 4-position of the pyridine ring can offer a unique combination of properties for a ligand in palladium catalysis. The 3-pentyl group, a secondary alkyl substituent, provides sufficient steric bulk to promote reductive elimination and prevent catalyst deactivation through dimerisation, while its electron-donating nature enhances the electron density at the palladium center, facilitating oxidative addition.

Proposed Synthesis of this compound

Reaction Scheme:

Step-by-Step Protocol:

  • Blocking Group Installation: To a solution of pyridine (1.0 equiv.) in a suitable solvent, add maleic acid (1.1 equiv.). Heat the mixture to form the pyridinium salt. This step directs the subsequent alkylation to the C-4 position.[2]

  • Minisci Reaction: In a separate flask, combine the pyridinium salt (1.0 equiv.), 3-pentylcarboxylic acid (2.0 equiv.), silver nitrate (AgNO₃, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv.) in a biphasic solvent system such as dichloroethane and water.[1][2]

  • Heat the reaction mixture to 50 °C and stir vigorously for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Deprotection: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the blocking group.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Mechanistic Considerations: The Role of this compound in the Catalytic Cycle

The efficacy of this compound as a ligand in palladium-catalyzed cross-coupling stems from a favorable balance of steric and electronic effects that positively influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The electron-donating nature of the 3-pentyl group increases the electron density on the pyridine nitrogen, which in turn enhances the electron-donating ability of the ligand to the palladium center. This increased electron density on the palladium(0) species facilitates the oxidative addition of the aryl halide to the metal center, often the rate-limiting step of the catalytic cycle.

  • Transmetalation: The steric bulk of the 3-pentyl group is not so large as to completely encumber the metal center, allowing for the approach of the organometallic coupling partner (e.g., organoboron in Suzuki coupling) for the transmetalation step.

  • Reductive Elimination: The moderate steric hindrance provided by the 3-pentyl group is crucial for promoting the final reductive elimination step, where the new carbon-carbon bond is formed and the active palladium(0) catalyst is regenerated. This steric pressure can help to destabilize the palladium(II) intermediate, favoring the formation of the desired product.

Palladium_Cross_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) R-M Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl compounds.

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Bromide, Arylboronic Acid, Base, Pd source, and Ligand solvent Add Degassed Solvent reagents->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To a dry Schlenk flask, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and this compound (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for 4-Alkylpyridine Ligands in Suzuki Coupling:

EntryAryl HalideArylboronic AcidLigandCatalyst Loading (mol%)Yield (%)
14-BromoanisolePhenylboronic acid4-tert-butylpyridine295
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid4-tert-butylpyridine292
32-BromopyridinePhenylboronic acid4-tert-butylpyridine388

Note: The data presented is representative of 4-alkylpyridine ligands and is intended to provide a baseline for expected performance. Actual yields with this compound may vary.

Protocol 2: Heck Coupling of an Aryl Iodide with an Alkene

The Heck reaction is a versatile method for the synthesis of substituted alkenes.

Step-by-Step Protocol:

  • To a dry Schlenk tube, add the aryl iodide (1.0 mmol), alkene (1.5 mmol), triethylamine (Et₃N, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 1 mol%), and this compound (2 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous N,N-dimethylformamide (DMF, 4 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 8-16 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Pyridine-based Ligands in Heck Coupling:

EntryAryl HalideAlkeneLigandCatalyst Loading (mol%)Yield (%)
1IodobenzeneStyrenePyridine190
24-Iodotoluenen-Butyl acrylatePyridine185
31-Iodo-4-methoxybenzeneStyrenePyridine192

Note: The data presented is for the parent pyridine ligand. The use of this compound is expected to provide similar or improved yields due to its favorable steric and electronic properties.[4]

Protocol 3: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.[2]

Step-by-Step Protocol:

  • To a dry Schlenk flask, add the aryl bromide (1.0 mmol), terminal alkyne (1.2 mmol), copper(I) iodide (CuI, 1 mol%), palladium(II) chloride (PdCl₂, 2 mol%), and this compound (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (Et₃N, 5 mL).

  • Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Pyridine-based Ligands in Sonogashira Coupling:

EntryAryl HalideTerminal AlkyneLigandCatalyst Loading (mol%)Yield (%)
1IodobenzenePhenylacetylenePyridine298
24-Bromotoluene1-OctynePyridine291
31-Bromo-3,5-dimethylbenzeneEthynyltrimethylsilanePyridine289

Note: This data is representative of pyridine-based ligands in Sonogashira couplings. The specific use of this compound may influence reaction rates and yields.

Conclusion

This compound represents a readily accessible and highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its unique combination of moderate steric bulk and electron-donating character provides a versatile tool for chemists to facilitate challenging coupling reactions. The protocols outlined in this application note serve as a robust starting point for the utilization of this promising ligand in the synthesis of complex molecules for pharmaceutical and materials science applications. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • de Souza, A. L. F., da Silva, G. V. J., & dos Santos, A. A. (2020). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry, 44(30), 12937-12942. [Link]

  • Baran, P. S., & O'Malley, D. P. (2004). Pyridine Synthesis: Cliff Notes. Baran Group Meeting. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [PMC]. [Link]

Sources

Application Notes and Protocols for 4-(3-Pentyl)pyridine in Liquid Crystal Display Technology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of 4-(3-pentyl)pyridine as a dopant in liquid crystal display (LCD) technology. While not a conventional mesogen itself, the unique molecular structure and physical properties of this compound make it a compelling candidate for modifying the electro-optical characteristics of nematic liquid crystal mixtures. These notes will cover the synthesis, physical properties, and a comprehensive protocol for the incorporation and characterization of this compound in a standard liquid crystal host. The underlying principles of its effects on mesophase stability and dielectric anisotropy will also be discussed, providing a solid foundation for its experimental application.

Introduction: The Role of Pyridine Derivatives in Liquid Crystals

Pyridine, a heterocyclic aromatic compound, and its derivatives have been a subject of significant interest in the field of liquid crystal research. The incorporation of a pyridine ring into a molecular structure can profoundly influence its mesomorphic and electro-optical properties.[1][2][3] The nitrogen atom in the pyridine ring introduces a permanent dipole moment, which can significantly alter the dielectric anisotropy of the liquid crystal host.[4] This, in turn, affects the threshold voltage required to switch the liquid crystal molecules in a display. Furthermore, the geometry of the pyridine ring can disrupt or enhance the packing of liquid crystal molecules, thereby influencing the clearing point and the stability of the nematic phase.[1][2]

This compound is a simple alkyl-substituted pyridine. Its non-mesogenic nature, coupled with its moderate dipole moment and molecular shape, suggests its potential use as a dopant to fine-tune the properties of existing liquid crystal mixtures. The branched pentyl group can influence the viscosity and response time of the host liquid crystal. This application note will explore the practical aspects of utilizing this compound in a laboratory setting for the development of novel liquid crystal formulations.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its behavior in a liquid crystal host.

Molecular Structure

The structure of this compound is characterized by a pyridine ring with a pentyl group attached at the fourth position, where the pentyl group itself is branched at the third carbon.

Caption: Molecular structure of this compound.

Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.24 g/mol
Appearance Light yellow to yellow to orange clear liquid
CAS Number 35182-51-5[5]
Dipole Moment (Pyridine) ~2.2 D[6]

Application as a Liquid Crystal Dopant

The primary application of this compound in LCD technology is envisioned as a dopant to modify the properties of a nematic liquid crystal host. Its effects are anticipated in the following areas:

  • Dielectric Anisotropy (Δє): The dipole moment of the pyridine ring is expected to influence the overall dielectric anisotropy of the liquid crystal mixture. Depending on its orientation relative to the liquid crystal director, it can either increase or decrease the dielectric anisotropy.

  • Clearing Point (Tₙᵢ): The introduction of a non-mesogenic dopant like this compound will likely depress the nematic-isotropic transition temperature (clearing point) of the host liquid crystal. The magnitude of this depression will depend on the concentration of the dopant.

  • Viscosity and Response Time: The branched alkyl chain of this compound can affect the rotational viscosity of the liquid crystal mixture, which in turn influences the switching speed (response time) of the display.

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and characterization of a liquid crystal mixture doped with this compound.

Synthesis of this compound

While commercially available, a general synthetic route for 4-alkylpyridines is provided for completeness. A common method involves the reaction of a Grignard reagent with a pyridine derivative.

Materials:

  • 4-Bromopyridine

  • 3-Bromopentane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for Grignard reaction

Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of 3-bromopentane in anhydrous diethyl ether to the dropping funnel and add a few drops to the magnesium. If the reaction does not start, gently warm the flask. Once the reaction initiates, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Coupling Reaction: Cool the Grignard reagent to 0 °C. Dissolve 4-bromopyridine in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by slowly adding 1 M hydrochloric acid. Separate the aqueous layer and wash the organic layer with 1 M sodium hydroxide, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Preparation of Doped Liquid Crystal Mixture

This protocol describes the preparation of a 1% (by weight) mixture of this compound in the nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB).

Materials:

  • This compound

  • 4-Cyano-4'-pentylbiphenyl (5CB)

  • Small glass vial with a screw cap

  • Analytical balance

  • Vortex mixer

  • Hot plate

Protocol:

  • Weighing: Accurately weigh 99 mg of 5CB into a clean, dry glass vial.

  • Doping: Add 1 mg of this compound to the vial containing 5CB.

  • Homogenization: Securely cap the vial and gently warm it on a hot plate to a temperature slightly above the clearing point of 5CB (approximately 35 °C) until the mixture becomes an isotropic liquid.

  • Mixing: Vigorously mix the isotropic liquid using a vortex mixer for 2-3 minutes to ensure a homogeneous distribution of the dopant.

  • Cooling: Allow the mixture to cool slowly to room temperature. The mixture is now ready for cell fabrication and characterization.

Characterization of the Doped Liquid Crystal Mixture

The following characterization techniques are essential to evaluate the effect of this compound on the liquid crystal host.

4.3.1. Determination of Clearing Point

Equipment:

  • Polarizing Optical Microscope (POM) with a hot stage

  • Glass slides and coverslips

Protocol:

  • Place a small drop of the doped liquid crystal mixture onto a clean glass slide and cover it with a coverslip.

  • Place the slide on the hot stage of the POM.

  • Observe the texture of the liquid crystal as you slowly heat the sample (e.g., 1 °C/min).

  • The temperature at which the birefringent nematic texture completely disappears and the view becomes dark (isotropic) is the clearing point (Tₙᵢ).

  • Compare this value to the clearing point of pure 5CB.

4.3.2. Electro-Optical Characterization

Equipment:

  • Indium Tin Oxide (ITO) coated glass cells (e.g., with a 5 µm cell gap and a planar alignment layer)

  • Function generator

  • He-Ne laser

  • Photodiode detector

  • Oscilloscope

  • Polarizers

Protocol:

  • Cell Filling: Fill a clean ITO cell with the doped liquid crystal mixture by capillary action in the isotropic phase.

  • Experimental Setup: Place the filled cell between two crossed polarizers. The director of the liquid crystal should be at 45° to the transmission axes of the polarizers.

  • Threshold Voltage (Vₜₕ) Measurement: Apply a square wave voltage (e.g., 1 kHz) to the cell and monitor the transmitted light intensity with the photodiode connected to the oscilloscope. Gradually increase the applied voltage and record the voltage at which the transmitted light intensity begins to change. This is the threshold voltage.

  • Response Time (τ) Measurement: Apply a voltage well above the threshold voltage to switch the cell to the "on" state. Then, suddenly remove the voltage and measure the time it takes for the transmitted light intensity to decay from 90% to 10% of its maximum value (fall time, τₒff). Similarly, measure the rise time (τₒn) by applying the voltage and measuring the time for the intensity to rise from 10% to 90%.

Experimental_Workflow Synthesis Synthesis of This compound Doping Doping into 5CB Host Synthesis->Doping POM Clearing Point (POM) Doping->POM Cell_Fab Cell Fabrication Doping->Cell_Fab EO_Char Electro-Optical Characterization Cell_Fab->EO_Char

Caption: Experimental workflow for the application of this compound in a liquid crystal host.

Expected Results and Discussion

The addition of this compound to a nematic host like 5CB is expected to yield the following changes:

PropertyPure 5CB (Typical Values)5CB + 1% this compound (Expected)Rationale
Clearing Point (Tₙᵢ) ~35 °C< 35 °CIntroduction of a non-mesogenic impurity disrupts the long-range orientational order of the nematic phase.
Threshold Voltage (Vₜₕ) ~1.5 VVariableThe change will depend on how the dipole moment of the dopant affects the overall dielectric anisotropy of the mixture.
Response Time (τ) ~10-20 msVariableThe branched alkyl chain may increase rotational viscosity, potentially leading to a slower response time.

The precise quantitative changes will depend on the concentration of the dopant and the specific interactions between the dopant and the host liquid crystal molecules.

Conclusion

This compound presents an interesting avenue for the modification of liquid crystal mixtures. Its simple structure and commercial availability make it an accessible tool for researchers exploring the structure-property relationships in liquid crystal materials. The protocols outlined in this application note provide a framework for the systematic investigation of its effects on key display parameters. Further research into a homologous series of alkylpyridines could provide deeper insights into the influence of alkyl chain length and branching on the performance of liquid crystal displays.

References

  • Ong, L. K., et al. (2016). Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines. International Journal of Molecular Sciences, 17(3), 344. [Link]

  • Ong, L. K., et al. (2016). Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4'-yl)-5-methylpyridines. PubMed, 26959013. [Link]

  • Al-Hamdani, A. A. S., et al. (2022). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. Molecules, 27(22), 7953. [Link]

  • Yildiz, N., et al. (2021). Comparative dielectric parameters and conductivity mechanisms of pyridine-based rod-like liquid crystals. Phase Transitions, 94(5), 355-367. [Link]

  • Al-Janabi, A. F., et al. (2021). Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Crystals, 11(11), 1381. [Link]

  • Catalano, D., et al. (1983). Solute–solute interaction in liquid crystal solvents: a nuclear magnetic resonance study of pyridine–iodine molecular complex in the nematic phase. Journal of the Chemical Society, Perkin Transactions 2, (2), 171-174. [Link]

  • Wikipedia contributors. (2024, January 15). Pyridine. In Wikipedia, The Free Encyclopedia. Retrieved 20:30, January 20, 2026, from [Link]

  • Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Revista de la Sociedad Química de México, 54(2), 59-69. [Link]

  • Lin, Y. H., et al. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. Polymers, 14(21), 4583. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Laboratory, The Scripps Research Institute. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved January 20, 2026, from [Link]

  • Fajar, A., et al. (2022). Electric Response of a Negative Dielectric Anisotropy Nematic Liquid Crystal Doped with Ionic Dopant. Key Engineering Materials, 926, 103-109. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 4-Pentylpyridine. In PubChem Compound Database. Retrieved January 20, 2026, from [Link]

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Application Note: 4-(3-pentyl)pyridine as a Novel Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been created for researchers, scientists, and drug development professionals on utilizing 4-(3-pentyl)pyridine as a corrosion inhibitor for mild steel in acidic environments. This document provides detailed application notes and protocols to ensure scientifically sound evaluation and implementation.

Introduction

The corrosion of mild steel in acidic solutions is a significant issue across various industries, including oil and gas, chemical processing, and metal finishing. The use of organic corrosion inhibitors is a primary strategy to mitigate this problem. Pyridine and its derivatives are a well-established class of corrosion inhibitors due to the presence of the nitrogen heteroatom with a lone pair of electrons, which facilitates adsorption onto the metal surface.[1][2][3] This application note details the evaluation of this compound as a potentially effective corrosion inhibitor for mild steel in acidic media. The presence of the pentyl group, an electron-donating alkyl group, is expected to enhance the electron density on the pyridine ring, thereby strengthening its adsorption on the steel surface and improving inhibition efficiency.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound is expected to inhibit the corrosion of mild steel is through adsorption onto the metal surface, forming a protective barrier that isolates the steel from the corrosive acidic environment.[4] This adsorption process can occur through several modes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the protonated pyridine molecule in the acidic solution.

  • Chemisorption: This involves the sharing of electrons between the lone pair of the nitrogen atom in the pyridine ring and the vacant d-orbitals of the iron atoms on the mild steel surface, forming a coordinate bond. The π-electrons of the aromatic ring can also participate in this interaction.

The effectiveness of the inhibitor is largely dependent on the strength and coverage of this adsorbed layer. The pentyl group is hypothesized to enhance the inhibitive properties through both steric and electronic effects. The steric hindrance of the bulky alkyl group can provide a larger surface coverage, while its electron-donating nature increases the electron density at the nitrogen atom, facilitating stronger chemisorption.

The adsorption of organic inhibitor molecules on the metal surface can be described by various adsorption isotherms, such as those of Langmuir, Frumkin, and Temkin.[5][6][7] Determining the best-fit isotherm provides insights into the nature of the interaction between the inhibitor and the metal surface. The Langmuir isotherm, for instance, assumes monolayer adsorption on a homogeneous surface with no interaction between the adsorbed molecules.[8][9]

Experimental Protocols

A systematic evaluation of a corrosion inhibitor involves a combination of electrochemical and surface analysis techniques. The following protocols provide a comprehensive framework for assessing the performance of this compound.

Materials and Solution Preparation
  • Mild Steel Specimen Preparation:

    • Obtain mild steel coupons of a standard composition (e.g., AISI 1018).

    • Cut the coupons into appropriate dimensions for each experiment (e.g., 2 cm x 2 cm x 0.1 cm for weight loss studies).

    • Mechanically polish the coupons using a series of silicon carbide papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like finish.

    • Degrease the polished coupons with acetone, rinse with deionized water, and dry in a stream of warm air.

    • Store the prepared coupons in a desiccator prior to use.

  • Corrosive Medium Preparation:

    • Prepare a 1 M solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) by diluting the concentrated acid with deionized water. Safety Note: Always add acid to water, not the other way around, and work in a well-ventilated fume hood.

  • Inhibitor Solution Preparation:

    • Prepare a stock solution of this compound in the acidic medium.

    • Prepare a series of inhibitor concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM) by serial dilution of the stock solution with the corrosive medium.

Weight Loss Measurements

This classical method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Protocol:

  • Weigh the prepared mild steel coupons accurately using an analytical balance (W₁).

  • Immerse the coupons in beakers containing the corrosive medium with and without different concentrations of this compound.

  • Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C, 40 °C, 60 °C) for a specified immersion period (e.g., 6 hours, 24 hours).

  • After the immersion period, retrieve the coupons from the solutions.

  • Remove the corrosion products by gently scrubbing the coupons with a soft brush in a solution of Clarke's solution (a mixture of HCl, antimony trioxide, and stannous chloride).

  • Rinse the cleaned coupons with deionized water, dry them, and reweigh them (W₂).

  • Calculate the corrosion rate (CR) in millimeters per year (mm/y) using the following formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), T is the immersion time (hours), and ρ is the density of mild steel (g/cm³).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These experiments are typically conducted using a three-electrode cell setup with a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.

a) Potentiodynamic Polarization (PDP)

This technique provides information on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Protocol:

  • Assemble the three-electrode cell with the prepared mild steel working electrode.

  • Allow the open-circuit potential (OCP) to stabilize for approximately 30-60 minutes.

  • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Perform Tafel extrapolation of the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the formation of the protective inhibitor film.

Protocol:

  • Set up the three-electrode cell and allow the OCP to stabilize.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response and present the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.

Surface Analysis

Surface analysis techniques provide visual and compositional evidence of the inhibitor's protective action.

a) Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the mild steel before and after corrosion, with and without the inhibitor.

Protocol:

  • Immerse mild steel coupons in the corrosive medium with and without the inhibitor for a specified period.

  • Retrieve, rinse, and dry the coupons.

  • Mount the coupons on SEM stubs and coat them with a thin layer of a conductive material (e.g., gold or carbon) if necessary.

  • Acquire SEM images at various magnifications to observe the surface topography. A smoother surface in the presence of the inhibitor indicates effective protection.

Data Presentation

Table 1: Hypothetical Weight Loss Data for this compound

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
0 (Blank)50.212.5-
0.125.16.2550.0
0.512.63.1574.8
1.06.51.6387.0
5.02.50.6395.0
10.01.80.4596.4

Table 2: Hypothetical Potentiodynamic Polarization Data for this compound

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Tafel Slope (mV/dec)Cathodic Tafel Slope (mV/dec)Inhibition Efficiency (%)
0 (Blank)-45050070120-
0.1-4452407211852.0
0.5-4381107511578.0
1.0-430557811289.0
5.0-422208211096.0
10.0-418158510897.0

Table 3: Hypothetical Electrochemical Impedance Spectroscopy Data for this compound

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
0.111015054.5
0.525010080.0
1.05507090.9
5.012004095.8
10.015003596.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis cluster_conclusion Conclusion prep_steel Mild Steel Specimen Preparation weight_loss Weight Loss Measurements prep_steel->weight_loss pdp Potentiodynamic Polarization prep_steel->pdp eis Electrochemical Impedance Spectroscopy prep_steel->eis sem Scanning Electron Microscopy prep_steel->sem prep_solution Solution Preparation (Acid + Inhibitor) prep_solution->weight_loss prep_solution->pdp prep_solution->eis prep_solution->sem calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie tafel Tafel Extrapolation pdp->tafel circuit_model Equivalent Circuit Modeling eis->circuit_model morphology Surface Morphology Analysis sem->morphology mechanism Determine Inhibition Mechanism calc_cr_ie->mechanism tafel->mechanism circuit_model->mechanism morphology->mechanism

Caption: Experimental workflow for evaluating corrosion inhibitors.

inhibition_mechanism cluster_surface Mild Steel Surface in Acidic Medium cluster_reactions Inhibited Reactions Fe Fe (Anodic Sites) adsorption Adsorption Fe->adsorption H_plus H+ (Cathodic Sites) H_plus->adsorption inhibitor This compound inhibitor->adsorption protective_film Protective Film Formation adsorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition anodic Anodic Dissolution (Fe -> Fe2+ + 2e-) Slowed corrosion_inhibition->anodic cathodic Cathodic Hydrogen Evolution (2H+ + 2e- -> H2) Slowed corrosion_inhibition->cathodic

Caption: Proposed mechanism of corrosion inhibition.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of this compound as a corrosion inhibitor for mild steel in acidic environments. By combining weight loss measurements, electrochemical techniques, and surface analysis, researchers can gain a thorough understanding of its inhibition efficiency and mechanism of action. The expected high performance of this compound, based on the known properties of pyridine derivatives, makes it a promising candidate for further investigation and potential application in industrial settings.

References

  • Ituen, E., Akaranta, O., & James, A. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Chemical Science International Journal, 18(1), 1-34. [Link]

  • Zhang, D., Gao, L., & Zhou, G. (2018). Experimental and theoretical research of three pyridine derivatives as corrosion inhibitors on steel in HCl acid solution. Industrial Lubrication and Tribology, 70(6), 1106-1115. [Link]

  • Ebenso, E. E., Eddy, N. O., & Odiongenyi, A. O. (2008). Adsorption Isotherm Modeling in Corrosion Inhibition Studies. ResearchGate. [Link]

  • Javidi, M., & Haghbin, S. (2016). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library. [Link]

  • Haghbin, S., & Javidi, M. (2023). Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. Corrosion and Materials Degradation, 4(1), 136-155. [Link]

  • Ituen, E., Akaranta, O., & James, A. (2017). Various adsorption isotherms for different corrosion inhibitors on... ResearchGate. [Link]

  • Thakur, A., & Kumar, A. (2023). Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. European Journal of Chemistry, 14(2), 246-253. [Link]

  • Kareem, R., & Shihab, M. S. (2021). Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media. Al-Nahrain Journal of Science, 24(3), 1-8. [Link]

  • Wang, L., et al. (2022). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. RSC Advances, 12(1), 1-12. [Link]

  • Hadi, B. A., & Ibraheem, H. H. (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology, 2(2), 55-63. [Link]

  • Zhang, G., et al. (2018). Experimental and Theoretical Study on the Synergistic Inhibition Effect of Pyridine Derivatives and Sulfur-Containing Compounds on the Corrosion of Carbon Steel in CO2-Saturated 3.5 wt.% NaCl Solution. Molecules, 23(11), 2776. [Link]

  • Hadi, B. A., & Ibraheem, H. H. (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology, 2(2), 55-63. [Link]

  • Kareem, R., & Shihab, M. S. (2021). Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media. Al-Nahrain Journal of Science, 24(3), 1-8. [Link]

Sources

Application Note: A Modern Guide to the Synthesis of 4-Alkylpyridines from 4-Cyanopyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, medicinal chemists, and professionals in drug development, providing a comprehensive overview and detailed protocols for the synthesis of 4-alkylpyridines, a critical structural motif in numerous pharmaceuticals. We will delve into the rationale behind modern synthetic strategies that utilize 4-cyanopyridine as a versatile starting material, with a focus on electrochemical and transition-metal-catalyzed approaches.

Introduction: The Enduring Importance of the 4-Alkylpyridine Scaffold

The pyridine ring is a ubiquitous feature in a vast array of bioactive molecules and functional materials. Specifically, the introduction of alkyl substituents at the C4 position of the pyridine core has been a consistently successful strategy in drug discovery programs. This substitution pattern can profoundly influence a molecule's pharmacological profile by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.

Historically, the direct and regioselective C4-alkylation of the parent pyridine ring has been a formidable challenge, often resulting in mixtures of C2 and C4 isomers and over-alkylation products.[1][2] This has traditionally necessitated the use of pre-functionalized pyridines, such as 4-halopyridines, which can add steps and cost to a synthetic sequence.[1] The use of 4-cyanopyridine as a starting material offers a powerful alternative, leveraging the unique reactivity of the cyano group as a synthetic handle that can be displaced to achieve highly regioselective C4-alkylation. This guide will explore contemporary methods that capitalize on this strategy.

Core Synthetic Methodologies: A Mechanistic Perspective

The conversion of 4-cyanopyridine to 4-alkylpyridines is most effectively achieved through methods that proceed via radical intermediates. The electron-withdrawing nature of the cyano group facilitates the single-electron reduction of the pyridine ring, setting the stage for subsequent carbon-carbon bond formation.

Electrochemically Driven C4-Selective Decyanoalkylation

A particularly elegant and sustainable approach is the electrochemically driven coupling of 4-cyanopyridines with unactivated alkyl bromides.[3][4] This method offers a high degree of regioselectivity for the C4 position without the need for transition metal catalysts or stoichiometric chemical reductants.

Mechanistic Rationale: The reaction is initiated by the single-electron reduction of 4-cyanopyridine at the cathode to form a persistent radical anion. Concurrently, the alkyl bromide is also reduced to generate an alkyl radical. These two radical species then undergo a radical-radical coupling to form an intermediate, which subsequently eliminates a cyanide ion to afford the desired 4-alkylpyridine product.[3][4] The high C4 selectivity is a result of the favorable electronics of the cyanopyridine radical anion.

Advantages of this approach include:

  • Mild Reaction Conditions: The reaction proceeds under ambient temperature and pressure.

  • High Regioselectivity: Exclusively C4-alkylated products are typically observed.

  • Sustainability: Avoids the use of metal catalysts and harsh reagents.

Nickel-Catalyzed Reductive Cross-Coupling

Nickel catalysis has emerged as a powerful tool for the formation of C-C bonds, and the synthesis of 4-alkylpyridines is no exception.[5][6][7][8] These reactions often employ a reductive cross-coupling strategy, where both the 4-cyanopyridine and an alkyl electrophile are coupled in the presence of a nickel catalyst and a stoichiometric reductant (e.g., zinc or manganese).

Mechanistic Rationale: The catalytic cycle of nickel-catalyzed cross-coupling reactions can be complex and involve multiple oxidation states of nickel (Ni(0), Ni(I), Ni(II), and Ni(III)).[6][7] A plausible general mechanism involves the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. Oxidative addition of the alkyl halide to Ni(0) generates a Ni(II) intermediate. The 4-cyanopyridine can then coordinate to the nickel center, and through a series of steps involving reductive elimination, the C-C bond is formed, and the Ni(0) catalyst is regenerated. The cyano group is ultimately eliminated. The specific ligand used with the nickel catalyst plays a crucial role in modulating the reactivity and selectivity of the reaction.

Key features of nickel-catalyzed methods:

  • Broad Substrate Scope: A wide variety of alkyl electrophiles can be used.

  • Functional Group Tolerance: These methods are often tolerant of other functional groups in the substrates.

Alternative Strategies: Photoredox Catalysis

Visible-light photoredox catalysis offers another avenue for the generation of radical intermediates under mild conditions.[9][10] In this context, a photocatalyst, upon excitation by light, can mediate the single-electron transfer between 4-cyanopyridine and a suitable alkyl precursor, such as an alkyl boronic ester.[9] The subsequent radical-radical coupling and decyanation lead to the 4-alkylpyridine product.

Comparative Analysis of Key Methodologies

The choice of synthetic method will depend on factors such as available equipment, substrate scope, and desired scale. The following table provides a summary of key parameters for the discussed methodologies.

Methodology Typical Alkyl Source Catalyst/Mediator Typical Yields Key Advantages Potential Challenges
Electrochemistry Alkyl BromidesNone (Electricity)40-75%[3]High C4-selectivity, catalyst-free, sustainable.Requires specialized electrochemical equipment.
Nickel Catalysis Alkyl HalidesNiCl₂/ligand, Zn reductant50-90%Broad scope, good functional group tolerance.Potential for metal contamination in the product.
Photoredox Catalysis Alkyl Boronic EstersRu or Ir photocatalyst60-85%[9]Very mild conditions, utilizes visible light.Photocatalysts can be expensive.

Detailed Experimental Protocol: Electrochemically Driven Synthesis of 4-tert-Butylpyridine

This protocol is adapted from a reported electrochemical decyanoalkylation procedure.[3]

4.1. Materials and Equipment

  • Reactants: 4-cyanopyridine, 2-bromo-2-methylpropane (tert-butyl bromide), Tetra-n-butylammonium bromide (TBABr)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Electrochemical Cell: Undivided cell equipped with a carbon plate anode and a stainless steel plate cathode.

  • Power Supply: Constant current power supply.

  • Standard laboratory glassware and magnetic stirrer.

4.2. Step-by-Step Procedure

  • Cell Assembly: In an undivided electrochemical cell, place a carbon plate (anode) and a stainless steel plate (cathode) parallel to each other with a separation of approximately 1 cm.

  • Reaction Setup: To the cell, add 4-cyanopyridine (1.0 mmol), 2-bromo-2-methylpropane (3.0 mmol), and tetra-n-butylammonium bromide (0.2 mmol) as the supporting electrolyte.

  • Solvent Addition: Add 10 mL of DMF to the cell.

  • Electrolysis: Stir the solution and begin the electrolysis at a constant current of 10 mA.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-tert-butylpyridine.

4.3. Characterization

The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with literature data.

4.4. Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (gloves, safety glasses).

  • Alkyl bromides are volatile and potentially harmful; handle with care.

  • Ensure the electrochemical setup is properly assembled to avoid short circuits.

Visualizing the Synthetic Workflow and Mechanism

To better illustrate the processes described, the following diagrams are provided.

G cluster_workflow General Synthetic Workflow start 4-Cyanopyridine reagents Alkyl Source + Catalyst/Mediator start->reagents reaction C-C Bond Formation & Decyanation reagents->reaction product 4-Alkylpyridine reaction->product G cluster_mechanism Electrochemical Decyanoalkylation Mechanism cluster_cathode Cathode pyridine 4-Cyanopyridine pyridine_radical Cyanopyridine Radical Anion pyridine->pyridine_radical + e⁻ alkyl_bromide Alkyl Bromide (R-Br) alkyl_radical Alkyl Radical (R•) alkyl_bromide->alkyl_radical + e⁻ coupling Radical-Radical Coupling pyridine_radical->coupling alkyl_radical->coupling intermediate Coupled Intermediate coupling->intermediate product 4-Alkylpyridine intermediate->product cyanide CN⁻ intermediate->cyanide - CN⁻

Caption: Mechanism of electrochemical decyanoalkylation.

Troubleshooting

Issue Potential Cause Suggested Solution
Low Conversion Insufficient reaction time or current.Increase the duration of electrolysis or the applied current. Ensure good electrical contact.
Deactivation of electrodes.Clean or replace the electrodes.
Formation of Byproducts Over-reduction or side reactions.Optimize the current density and reaction time. Ensure the purity of starting materials and solvent.
Difficulty in Purification Co-elution of starting material and product.Adjust the eluent system for column chromatography. Consider derivatization for easier separation.

Conclusion

The synthesis of 4-alkylpyridines from 4-cyanopyridine has been significantly advanced by the development of modern synthetic methods. Electrochemically driven and nickel-catalyzed protocols, in particular, offer highly regioselective and efficient routes to these valuable compounds. By understanding the underlying mechanisms, researchers can select the most appropriate method for their specific needs and contribute to the rapid advancement of medicinal chemistry and drug discovery.

References

  • Photoredox‐catalyzed alkylation of cyanopyridines with pinacol boronic esters.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines.
  • Organophotocatalytic pyridination of N-arylglycines with 4-cyanopyridines by decarboxylative and decyanative radical–radical coupling. Royal Society of Chemistry.
  • Photocatalytic reaction of 4-cyanopyridine with tertiary amines.
  • Nickel-Catalyzed Cyan
  • Electrochemically Driven C4-Selective Decyanoalkylation of Cyanopyridines with Unactivated Alkyl Bromides Enabling C(sp3)–C(sp2) Coupling. American Chemical Society.
  • Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. American Chemical Society.
  • Electrochemically Driven C4-Selective Decyanoalkylation of Cyanopyridines with Unactivated Alkyl Bromides Enabling C(sp3)–C(sp2) Coupling. American Chemical Society.
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.
  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions. Squarespace.
  • Mechanisms of nickel-catalyzed reductive cross-coupling reactions. OAE Publishing Inc..
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Mechanisms of Nickel-Catalyzed Cross-Coupling Reactions.

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Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 4-(3-Pentyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-(3-pentyl)pyridine. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, including the scientific rationale for method development choices, system suitability criteria, and validation parameters. The method is designed to separate this compound from its potential impurities and degradation products, ensuring accurate purity assessment critical for quality control and regulatory compliance.

Introduction

This compound is a substituted pyridine derivative with potential applications in pharmaceutical and materials science. The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical quality attribute that can significantly impact safety and efficacy.[1] Therefore, a reliable and robust analytical method for purity determination is essential. High-performance liquid chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it the method of choice for purity analysis in the pharmaceutical industry.[2] This application note describes the development and validation of a stability-indicating HPLC method for this compound, capable of resolving the main peak from potential process-related impurities and degradation products formed under various stress conditions.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular Formula C₁₀H₁₅NPubChem[3]
Molecular Weight 149.23 g/mol PubChem[3]
Structure Pentyl group at the 4-position of a pyridine ring.
Polarity (LogP) 2.81430 (for 3-pentylpyridine)ChemSrc[4]
UV Absorbance Maxima around 254 nm (characteristic of the pyridine ring)ResearchGate, SIELC Technologies[5][6]

The moderate polarity (indicated by the LogP value of a similar isomer) and the presence of a UV-active pyridine ring suggest that reversed-phase HPLC with UV detection is a suitable analytical approach.[7][8] The UV maximum at approximately 254 nm provides a sensitive wavelength for detection.[5][6]

HPLC Method Development and Rationale

The primary objective was to develop a method that provides good resolution between the this compound peak and any potential impurities, with acceptable peak shape and retention time.

Column Selection

Given the moderately polar nature of this compound, a C18 column is a suitable starting point for reversed-phase chromatography.[9] These columns provide excellent retention for a wide range of compounds with moderate hydrophobicity. To enhance retention and improve peak shape for the basic pyridine moiety, a column with high-purity silica and effective end-capping is recommended.

  • Selected Column: C18, 4.6 x 150 mm, 5 µm particle size. This dimension offers a good balance between resolution, analysis time, and backpressure.[8]

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving the desired separation.[7][10] A mixture of an aqueous buffer and an organic modifier is typically used in reversed-phase HPLC.[10]

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure and better chromatographic efficiency.[11]

  • Aqueous Phase and pH Control: The pyridine nitrogen in this compound is basic (pKa of pyridine is ~5.2).[12] To ensure consistent retention and good peak shape, it is crucial to control the pH of the mobile phase.[7][13] Operating at a pH well below the pKa (e.g., pH 3.0) will ensure the pyridine nitrogen is consistently protonated, leading to improved peak symmetry and avoiding peak tailing. A phosphate buffer is a suitable choice for maintaining a stable pH in this range.

  • Initial Mobile Phase: A gradient elution was selected to ensure elution of any potential impurities with a wider range of polarities and to shorten the analysis time.

Detection Wavelength

Based on the UV spectrum of pyridine, which shows a strong absorbance maximum around 254 nm, this wavelength was chosen for detection to ensure high sensitivity.[5][6]

Experimental Protocol

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic data system (CDS) for data acquisition and processing.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This yields a concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution using the same diluent.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[14][15] These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole.[16]

System Suitability Protocol

Inject the standard solution six times and evaluate the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[17]
Theoretical Plates (N) ≥ 2000Indicates column efficiency.[14]
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for 6 replicate injectionsDemonstrates system precision.[17]

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][19][20]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[20] This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations on different days, with different analysts, or different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[1][2][21] These studies expose the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[21][22] The method must be able to separate the this compound peak from all generated degradation product peaks.

Forced Degradation Protocol
Stress ConditionProcedure
Acid Hydrolysis Reflux sample solution in 0.1 M HCl at 60°C for 4 hours. Neutralize before injection.
Base Hydrolysis Reflux sample solution in 0.1 M NaOH at 60°C for 4 hours. Neutralize before injection.
Oxidative Degradation Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid sample to 80°C for 48 hours.
Photolytic Degradation Expose sample solution to UV light (254 nm) for 24 hours.

The chromatograms from the stressed samples should be evaluated for peak purity of the main peak using a PDA detector to ensure that no co-eluting peaks are present.

Data Presentation and Visualization

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase sys_suitability System Suitability Test prep_mobile_phase->sys_suitability prep_standard Prepare Standard Solution prep_standard->sys_suitability prep_sample Prepare Sample Solution sample_injection Inject Sample prep_sample->sample_injection sys_suitability->sample_injection If Pass data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Analysis data_acquisition->peak_integration report_generation Generate Report peak_integration->report_generation

Caption: HPLC analysis workflow from preparation to reporting.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, accurate, and specific for the purity determination of this compound. The method is stability-indicating, as evidenced by its ability to separate the parent compound from its degradation products generated under various stress conditions. This robust method is suitable for routine quality control analysis and for use in stability studies of this compound in a research and drug development setting.

References

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
  • Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. IJARSCT.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.
  • BenchChem. (2025). Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Waters Corporation. (2017). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx.
  • MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.
  • gmp-compliance.org. (2014). System Suitability for USP Methods - USP's Future Expectations.
  • alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ResearchGate. (n.d.). UV-spectrum of pyridine.
  • Chemistry LibreTexts. (2023). Effect of Non-bonding Electrons.
  • Scilit. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • National Center for Biotechnology Information. (n.d.). 4-Pentylpyridine. PubChem.
  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
  • ChemSrc. (2025). Pyridine, 3-pentyl-.
  • Sigma-Aldrich. (n.d.). 4-(3-Phenylpropyl)pyridine 97.
  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.
  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations:.
  • Wikipedia. (n.d.). Pyridine.

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The Versatile Role of 4-(3-Pentyl)pyridine in the Synthesis of Advanced Functional Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Functionality with 4-(3-Pentyl)pyridine

In the landscape of materials science, the design and synthesis of functional materials with tailored properties are of paramount importance. Pyridine and its derivatives are a cornerstone in the construction of a diverse array of materials, owing to the unique electronic properties and coordination capabilities of the pyridine ring.[1] Among these, 4-alkylpyridines have garnered significant attention as versatile building blocks. This guide focuses on a specific, yet highly promising derivative: this compound. The branched 3-pentyl group at the 4-position of the pyridine ring introduces unique steric and electronic effects that can be harnessed to fine-tune the properties of liquid crystals, metal-organic frameworks (MOFs), and functional polymers.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for the utilization of this compound in the synthesis of functional materials. The methodologies presented herein are built upon established principles of organic synthesis and materials science, offering a foundation for innovation in your research endeavors.

Part 1: Synthesis of the Core Building Block: this compound

A reliable supply of the starting material is crucial for any synthetic campaign. While numerous methods exist for the synthesis of substituted pyridines, a practical approach for obtaining this compound involves the functionalization of a pre-formed pyridine ring.[2] A common strategy is the C-H alkylation of pyridine, which can be achieved through mechanochemical activation of magnesium, offering excellent regioselectivity for the 4-position.[2]

Protocol 1: Synthesis of this compound via C-H Alkylation

This protocol outlines a representative procedure for the direct C-4 alkylation of pyridine using 3-bromopentane.

Materials:

  • Pyridine

  • 3-Bromopentane

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (for activation)

  • Anhydrous ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Equipment:

  • Ball mill or planetary mill

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Activation of Magnesium: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate activation.

  • Grignard Reagent Formation: To the activated magnesium, slowly add a solution of 3-bromopentane in anhydrous THF. The reaction is exothermic and may require cooling to maintain a gentle reflux. Stir until the magnesium is consumed.

  • Mechanochemical C-H Alkylation: In a ball mill jar, combine pyridine and the freshly prepared 3-pentylmagnesium bromide solution in anhydrous ether. Mill the mixture for the required time (optimization may be necessary).

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Expected Data:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the pyridine ring protons (α and β) and the protons of the 3-pentyl group.
¹³C NMR Resonances for the carbon atoms of the pyridine ring and the 3-pentyl group.
Mass Spec. Molecular ion peak corresponding to the mass of this compound.

Part 2: Application in Liquid Crystal Synthesis

The incorporation of a pyridine ring into a mesogenic core can significantly influence the resulting liquid crystalline properties, such as the nematic range and birefringence.[3][4] The this compound moiety can act as a terminal group or be integrated within the rigid core of a liquid crystal molecule. The branched alkyl chain can disrupt packing, leading to lower melting points and potentially broader mesophase ranges.

Workflow for Liquid Crystal Synthesis using this compound

A common strategy for synthesizing pyridine-containing liquid crystals is through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling.[5][6] This allows for the modular construction of complex molecular architectures.

G cluster_0 Preparation of Precursors cluster_1 Cross-Coupling Reaction cluster_2 Final Product A 4-Halo-pyridine Derivative D Suzuki or Sonogashira Coupling (Pd catalyst, base) A->D B Boronic Acid/Ester or Terminal Alkyne B->D C 4-(3-pentyl)phenyl boronic acid C->D E Pyridine-Containing Liquid Crystal D->E

Caption: General workflow for synthesizing pyridine-containing liquid crystals.

Protocol 2: Synthesis of a Biphenylpyridine-Based Liquid Crystal Precursor

This protocol describes the synthesis of a biphenylpyridine core, which can be further functionalized to create a liquid crystal molecule. It utilizes a Suzuki coupling reaction between a 4-halopyridine and a boronic acid.

Materials:

  • 4-Bromo-2-methylpyridine (or other suitable 4-halopyridine)

  • 4-(3-Pentyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Equipment:

  • Schlenk flask and line

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 4-bromo-2-methylpyridine, 4-(3-pentyl)phenylboronic acid, and triphenylphosphine.

  • Solvent and Base Addition: Add toluene, ethanol, and an aqueous solution of potassium carbonate to the flask.

  • Catalyst Addition: Add palladium(II) acetate to the mixture.

  • Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and add water. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part 3: this compound as a Ligand for Metal-Organic Frameworks (MOFs)

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to metal ions.[7][8] This property allows it to function as a ligand in the synthesis of Metal-Organic Frameworks (MOFs). The 3-pentyl group can influence the porosity and dimensionality of the resulting framework by introducing steric hindrance and affecting the packing of the ligands.

Conceptual Framework for MOF Synthesis

The synthesis of MOFs typically involves the self-assembly of metal ions or clusters with organic ligands under solvothermal conditions. The choice of ligand is critical in determining the final structure and properties of the MOF.

G cluster_0 Components cluster_1 Self-Assembly cluster_2 Product Metal_Ion Metal Ion/Cluster e.g., Zn²⁺, Cu²⁺ Solvothermal_Reaction Solvothermal Reaction (Solvent, Heat) Metal_Ion->Solvothermal_Reaction Ligand This compound (or a derivative) Ligand->Solvothermal_Reaction MOF Metal-Organic Framework (Porous Crystalline Solid) Solvothermal_Reaction->MOF

Caption: Conceptual diagram of MOF synthesis using this compound as a ligand.

Protocol 3: Exploratory Synthesis of a MOF with this compound

This protocol provides a general procedure for the solvothermal synthesis of a MOF using this compound as a ligand. The specific conditions (metal salt, solvent, temperature, time) will need to be optimized for the desired framework.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))

  • A dicarboxylic acid linker (e.g., terephthalic acid) - optional, for mixed-ligand MOFs

Equipment:

  • Scintillation vials or Teflon-lined autoclave

  • Oven

  • Centrifuge

  • Vacuum filtration apparatus

Procedure:

  • Reactant Mixture: In a scintillation vial, dissolve the metal salt and this compound in the chosen solvent. If using a co-ligand, dissolve it as well.

  • Sealing: Tightly cap the vial.

  • Heating: Place the vial in an oven and heat at a specific temperature for a set period (e.g., 80-120 °C for 24-72 hours).

  • Cooling: Allow the reaction to cool slowly to room temperature.

  • Isolation: Collect the crystalline product by centrifugation or vacuum filtration.

  • Washing: Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Drying: Dry the product under vacuum.

Characterization:

The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess its thermal stability, and gas adsorption measurements to determine its porosity.

Part 4: Integration into Functional Polymers

Pyridine-containing polymers are of interest for a variety of applications, including catalysis, gas separation, and as precursors for carbon materials.[9][10] this compound can be incorporated into polymer backbones or as pendant groups. The 3-pentyl group can enhance the solubility of the polymer in organic solvents and influence its thermal properties.

Protocol 4: Synthesis of a Pyridine-Containing Polymer via Ring-Opening Metathesis Polymerization (ROMP)

This protocol describes the synthesis of a norbornene monomer functionalized with this compound, followed by its polymerization using a Grubbs catalyst.

Step 1: Monomer Synthesis (Diels-Alder Reaction)

Materials:

  • 4-Vinylpyridine (as a precursor to a functionalized cyclopentadiene)

  • Maleic anhydride

  • This compound

  • Toluene

Procedure:

  • Synthesize a cyclopentadiene derivative functionalized with a group that can be coupled to this compound.

  • Perform a Diels-Alder reaction between the functionalized cyclopentadiene and a suitable dienophile to create the norbornene monomer.

  • Couple this compound to the norbornene core.

Step 2: Polymerization (ROMP)

Materials:

  • Functionalized norbornene monomer

  • Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

  • Anhydrous and degassed solvent (e.g., dichloromethane, toluene)

  • Ethyl vinyl ether (to terminate the polymerization)

Procedure:

  • Monomer Solution: Dissolve the monomer in the anhydrous, degassed solvent in a Schlenk flask under an inert atmosphere.

  • Catalyst Addition: Add a solution of the Grubbs' catalyst to the monomer solution.

  • Polymerization: Stir the reaction at room temperature or with gentle heating. The polymerization is often rapid.

  • Termination: Add ethyl vinyl ether to quench the reaction.

  • Precipitation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).

  • Isolation and Drying: Collect the polymer by filtration and dry under vacuum.

Polymer Characterization:

The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of a wide range of functional materials. The unique structural features imparted by the 3-pentyl group allow for the fine-tuning of material properties, opening up new avenues for research and development in liquid crystals, MOFs, and polymers. The protocols provided in this guide offer a starting point for exploring the potential of this compound. Further research into the synthesis of novel derivatives of this compound and their application in advanced materials is highly encouraged and is expected to lead to exciting discoveries in materials science.

References

  • Wikipedia. Pyridine. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • YorkSpace. DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. [Link]

  • ResearchGate. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. [Link]

  • RSC Publishing. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. [Link]

  • PMC. Expedient Synthesis and Ring-Opening Metathesis Polymerization of Pyridinonorbornenes. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. [Link]

  • ResearchGate. Pyridine based polymers. Synthesis and characterization. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Taylor & Francis Online. Development of ionic liquid crystals based on pyridinium and picolinium cations. [Link]

  • ResearchGate. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes. [Link]

  • PMC. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • MDPI. RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Synthesis of four liquid crystals and study of alkyl chain effect on the nematic range for application in GC. [Link]

  • ResearchGate. 4-Alkylpyridines with stereogenic pyridylic carbons are featured in... [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of MOFs with TTF(4-Py)4. [Link]

  • ACS Publications. Novel synthesis of 3-substituted pyridines from pyridine. [Link]

  • IBM Research. Synthesis and Properties of Liquid Crystals Containing the 4-Pyridone and Methylene-1,4-Dihydropyridine Structure Unit. [Link]

  • NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • ResearchGate. (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • MDPI. High Birefringence Liquid Crystals. [Link]

  • PubMed. Chemical reactivity and biological activity of diketene. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PubMed. Engineering new metal-organic frameworks built from flexible tetrapyridines coordinated to Cu(II) and Cu(I). [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • YorkSpace. Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. [Link]

  • PMC. Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. [Link]

  • Rose-Hulman. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

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Application Note: The Role of 4-(3-pentyl)pyridine in Directing Mesophase Behavior in Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-(3-pentyl)pyridine as a non-mesogenic dopant to modulate the mesophase behavior of thermotropic liquid crystals. We will explore the underlying principles of how the introduction of this pyridine derivative can influence the stability and transition temperatures of liquid crystalline phases. Detailed, field-proven protocols for the preparation of liquid crystal mixtures and their characterization using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are provided. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Influence of Pyridine Moieties on Liquid Crystalline Systems

Liquid crystals (LCs) represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1][2] The constituent molecules of liquid crystals, known as mesogens, possess a degree of orientational order and, in some cases, positional order.[1] This molecular arrangement gives rise to various liquid crystalline phases, or mesophases, such as the nematic, smectic, and cholesteric phases.[1]

The incorporation of heterocyclic rings, particularly pyridine, into mesogenic structures or as dopants has been a subject of significant research.[3][4][5] The pyridine ring, a benzene ring where one CH group is replaced by a nitrogen atom, introduces several key characteristics that can influence the collective behavior of liquid crystal molecules.[6] These include:

  • Dipole Moment: Pyridine possesses a significant dipole moment (approximately 2.19 D), which can lead to strong dipole-dipole interactions with the host liquid crystal molecules.[5][7] This can alter the intermolecular forces and, consequently, the stability of the mesophases.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enabling the formation of supramolecular structures with appropriate donor molecules.[7] This interaction can be a powerful tool for inducing or modifying mesophase behavior.

  • Molecular Geometry: The presence of the nitrogen atom slightly distorts the hexagonal symmetry of the aromatic ring, which can disrupt the packing efficiency of the liquid crystal molecules and favor the formation of less-ordered phases like the nematic phase.[8]

This compound is a commercially available, non-mesogenic pyridine derivative.[9] Its aliphatic pentyl group enhances its solubility in calamitic liquid crystal hosts, while the pyridine headgroup provides the polar interactions necessary to influence the mesophase behavior. By systematically introducing this compound as a dopant into a well-characterized liquid crystal host, researchers can precisely tune the material's properties for various applications, including displays, sensors, and smart windows.[10]

Mechanism of Action: How this compound Influences Mesophase Behavior

When this compound is introduced into a liquid crystal host, it acts as a molecular impurity that disrupts the native intermolecular interactions of the host molecules. The primary mechanisms through which it directs mesophase behavior are:

  • Disruption of Packing and Lowering of Transition Temperatures: The non-linear, bulky nature of the 3-pentyl group can sterically hinder the efficient packing of the rod-like liquid crystal molecules. This disruption typically leads to a decrease in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) and the melting point.

  • Modification of Intermolecular Forces: The dipole moment of the pyridine ring introduces new electrostatic interactions within the liquid crystal matrix. These can either stabilize or destabilize certain mesophases depending on the nature of the host material.

  • Induction of New Mesophases: In certain systems, particularly those involving hydrogen bonding with a suitable host, the introduction of a pyridine derivative can lead to the formation of new, induced mesophases that are not present in the pure host material.

The following diagram illustrates the conceptual interaction between a this compound molecule and a generic calamitic liquid crystal host.

G cluster_LC Liquid Crystal Host Molecules cluster_dopant This compound Dopant LC1 LC Host LC2 LC Host LC3 LC Host LC4 LC Host Dopant This compound Dopant->LC1 Dipole-Dipole Interaction Dopant->LC3 Steric Hindrance

Figure 1: Interaction of this compound with liquid crystal host molecules.

Experimental Protocols

The following protocols provide a detailed methodology for preparing and characterizing liquid crystal mixtures containing this compound.

Protocol 1: Preparation of Liquid Crystal - Dopant Mixtures

This protocol describes the preparation of mixtures of a common nematic liquid crystal host, 4-cyano-4'-pentylbiphenyl (5CB), with varying concentrations of this compound.

Materials:

  • 4-cyano-4'-pentylbiphenyl (5CB)

  • This compound

  • Chloroform (or another suitable volatile solvent)

  • Small glass vials with caps

  • Analytical balance

  • Vortex mixer

  • Hot plate

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in chloroform (e.g., 10 mg/mL).

  • Mixture Preparation:

    • Accurately weigh a known amount of 5CB into a clean glass vial.

    • Add the appropriate volume of the this compound stock solution to the vial to achieve the desired weight percentage (e.g., 1 wt%, 2 wt%, 5 wt%).

    • Gently vortex the mixture to ensure homogeneity.

  • Solvent Evaporation:

    • Place the vial on a hot plate at a temperature slightly above the boiling point of the solvent (for chloroform, ~65°C) in a well-ventilated fume hood.

    • Allow the solvent to evaporate completely. To ensure all solvent is removed, the sample can be placed under a vacuum for a few hours.

  • Homogenization:

    • Heat the vial containing the mixture to a temperature above the clearing point of the mixture to ensure it is in the isotropic phase.

    • Vortex the mixture thoroughly in the isotropic phase to ensure the dopant is uniformly distributed.

    • Allow the mixture to cool slowly to room temperature.

The following diagram outlines the workflow for preparing the liquid crystal-dopant mixtures.

G start Start weigh_LC Weigh Liquid Crystal Host (5CB) start->weigh_LC add_dopant Add this compound Stock Solution weigh_LC->add_dopant vortex1 Vortex to Mix add_dopant->vortex1 evaporate Evaporate Solvent vortex1->evaporate heat_iso Heat to Isotropic Phase evaporate->heat_iso vortex2 Vortex to Homogenize heat_iso->vortex2 cool Cool to Room Temperature vortex2->cool end End cool->end

Figure 2: Workflow for the preparation of liquid crystal-dopant mixtures.

Protocol 2: Characterization by Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying liquid crystal phases and observing their characteristic textures.

Apparatus:

  • Polarizing optical microscope equipped with a hot stage and temperature controller.

  • Glass microscope slides and cover slips.

  • Capillary tubes or a small spatula.

Procedure:

  • Sample Preparation: Place a small amount of the liquid crystal mixture between a clean microscope slide and a coverslip. The sample should be thin enough to be transparent to light.

  • Heating Cycle:

    • Place the prepared slide on the hot stage.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature where it is in the isotropic phase. The isotropic phase will appear dark between crossed polarizers.

  • Cooling and Observation:

    • Slowly cool the sample from the isotropic phase at a controlled rate (e.g., 1-2 °C/min).

    • Carefully observe the sample through the microscope as it cools. Note the temperatures at which phase transitions occur, characterized by the appearance of light and distinct textures.

    • Identify the mesophases based on their characteristic textures (e.g., Schlieren or marbled textures for the nematic phase, focal-conic or fan-shaped textures for smectic phases).

    • Capture images of the textures at different temperatures for documentation.

Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.

Apparatus:

  • Differential Scanning Calorimeter.

  • Aluminum DSC pans and lids.

  • Crimper for sealing the pans.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the liquid crystal mixture (typically 3-5 mg) into an aluminum DSC pan and seal it with a lid.

  • Thermal Program:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample to a temperature well above its clearing point to erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its melting point.

    • Heat the sample again at the same controlled rate to a temperature above its clearing point.

  • Data Analysis:

    • The DSC thermogram will show peaks corresponding to the phase transitions. Endothermic peaks on the heating scan and exothermic peaks on the cooling scan represent the transitions.

    • Determine the onset temperature of each peak, which corresponds to the phase transition temperature.

    • Integrate the area under each peak to determine the enthalpy of the transition (ΔH).

Data Presentation and Interpretation

The data obtained from the DSC and POM experiments should be tabulated to clearly show the effect of the this compound concentration on the phase transition temperatures of the liquid crystal host.

Table 1: Hypothetical Phase Transition Temperatures of 5CB Doped with this compound

Dopant Concentration (wt%)Melting Point (°C)Clearing Point (N-I) (°C)Mesophase Range (°C)
0 (Pure 5CB)24.035.011.0
122.533.811.3
221.232.511.3
518.729.911.2

Interpretation:

The hypothetical data in Table 1 illustrates a common trend observed when a non-mesogenic dopant is added to a liquid crystal host. Both the melting point and the clearing point decrease with increasing dopant concentration. This is due to the disruption of the molecular ordering by the dopant molecules. The mesophase range, in this hypothetical case, remains relatively stable at low concentrations. A significant change in the mesophase range would indicate a preferential stabilization or destabilization of one of the phases.

The following diagram represents a hypothetical phase diagram constructed from such data.

G xaxis yaxis xlabel Dopant Concentration (wt%) ylabel Temperature (°C) p0_m p1_m p0_m->p1_m Melting Point p2_m p1_m->p2_m Melting Point p5_m p2_m->p5_m Melting Point p0_c p1_c p0_c->p1_c Clearing Point p2_c p1_c->p2_c Clearing Point p5_c p2_c->p5_c Clearing Point solid Solid nematic Nematic isotropic Isotropic

Figure 3: Hypothetical phase diagram of 5CB doped with this compound.

Conclusion

This compound serves as an effective non-mesogenic dopant for tuning the mesophase behavior of thermotropic liquid crystals. Its ability to disrupt molecular packing and introduce dipole-dipole interactions allows for the precise control of phase transition temperatures. The protocols outlined in this application note provide a robust framework for researchers to systematically investigate the effects of this compound and other similar dopants on a variety of liquid crystal hosts. The combination of Polarized Optical Microscopy and Differential Scanning Calorimetry offers a comprehensive approach to characterizing the resulting mesophase behavior, enabling the rational design of liquid crystal materials with tailored properties for advanced applications.

References

  • Chia, W.-L., & Huang, Y.-S. (2016). Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines. International Journal of Molecular Sciences, 17(3), 344. [Link]

  • Al-Hamdani, A. A. H., Ahmed, A. A., & Taha, N. A. (2021). Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. Materials, 14(21), 6527. [Link]

  • El-Azhary, A. A., El-Gheshery, H. H., & Akl, M. A. (2020). Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. Crystals, 10(9), 811. [Link]

  • Ha, S.-T., Ong, S.-T., Yeap, G.-Y., & Lin, H.-C. (2018). Heterocyclic pyridine-based liquid crystals: synthesis and mesomorphic properties. Liquid Crystals, 45(13-15), 2136-2146. [Link]

  • Shafiei, A., & Osman, Z. (2021). Liquid Crystals Investigation Behavior on Azo-Based Compounds: A Review. Polymers, 13(20), 3506. [Link]

  • Al-Hamdani, A. A. H., Ahmed, A. A., & Taha, N. A. (2021). Pyridine-Based Three-Ring Bent-Shape Supramolecular Hydrogen Bond-Induced Liquid Crystalline Complexes: Preparation and Density Functional Theory Investigation. Molecules, 26(16), 4991. [Link]

  • Chia, W.-L., & Huang, Y.-S. (2016). Effect of Pyridine on the Mesophase of Teraryl Liquid Crystals: A New Series of Nematic Liquid Crystals Named 2-(4-Alkoxybiphen-4′-yl)-5-methylpyridines. International Journal of Molecular Sciences, 17(3), 344. [Link]

  • Tripathi, P. K., Misra, A. K., Pandey, K. K., & Manohar, R. (2020). Textural and electro-optical study of a room temperature nematic liquid crystal 4̍-pentyl-4-biphenylcarbonitrile doped with metal oxide nanowires in planar and in-plane switching cell configurations. Liquid Crystals, 47(12), 1713-1725. [Link]

  • Keyes, P. H., Weston, H. T., & Daniels, W. B. (1973). A Molecular Field Approach to Pressure Induced Phase Transitions in Liquid Crystals: Smectic-Nematic transition. Physical Review Letters, 31(10), 628–631. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Yang, H. (2019). Electro-Optical Characteristics of Polymer Dispersed Liquid Crystal Doped with MgO Nanoparticles. Crystals, 9(11), 570. [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • SPIE. (2024). Liquid Crystals Optics and Photonic Devices. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2021). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. [Link]

  • Journal of Materials Chemistry. (1998). Liquid-crystal transition temperatures and physical properties of some new alkenyl-substituted phenylpyrimidine and phenylpyridine esters. [Link]

  • ResearchGate. (n.d.). Ionic Liquid Crystals Based on Pyridinium Salts. Retrieved from [Link]

  • Journal of Molecular Liquids. (2020). Ionic liquid crystals containing pyridinium and pyrazolium units: mesomorphism and acidochromic behaviors. [Link]

  • Linseis. (n.d.). Phase change analysis with DSC. Retrieved from [Link]

  • MDPI. (2022). Study on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals Doped with Cellulose Nanocrystals. [Link]

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Application Note: Elucidating the Protective Mechanism of 4-(3-pentyl)pyridine on Steel Using Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and scientists on the application of Electrochemical Impedance Spectroscopy (EIS) to evaluate the corrosion inhibition performance of 4-(3-pentyl)pyridine on steel surfaces. This guide delves into the theoretical underpinnings of EIS in corrosion science, offers detailed, field-proven protocols for experimentation, and provides insights into the interpretation of the resulting data. The causality behind experimental choices is explained to ensure scientific integrity and repeatability.

Introduction: The Imperative of Corrosion Inhibition and the Role of EIS

The corrosion of steel remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Pyridine and its derivatives are a well-established class of corrosion inhibitors, primarily due to the presence of the nitrogen heteroatom with its lone pair of electrons, and the aromatic ring's π-electrons, which facilitate adsorption onto the metal surface.[1][2] The inhibitor, this compound, is of particular interest due to the influence of its alkyl substituent on its inhibitive properties.

Electrochemical Impedance Spectroscopy (EIS) has emerged as a powerful, non-destructive technique for the study of corrosion and inhibition phenomena.[3][4] Unlike DC techniques that can alter the electrode surface, EIS employs a small amplitude AC signal over a wide range of frequencies to probe the electrochemical interface.[5] This allows for the determination of key parameters related to the corrosion process, such as charge transfer resistance and double-layer capacitance, providing a detailed understanding of the inhibitor's mechanism of action.[6]

Foundational Principles: Understanding the Steel-Inhibitor Interface with EIS

The fundamental principle of EIS in this context is to model the steel/electrolyte interface as an equivalent electrical circuit (EEC).[7] The components of this circuit correspond to different electrochemical processes occurring at the interface. By fitting the experimental impedance data to a suitable EEC model, we can extract quantitative information about the corrosion process and the inhibitor's effectiveness.

The adsorption of this compound onto the steel surface is a critical step in the inhibition process. This adsorption can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons of the nitrogen atom in the pyridine ring and the vacant d-orbitals of the iron atoms on the steel surface.[1]

The presence of the pentyl group on the pyridine ring is expected to influence the adsorption process and the overall inhibition efficiency. Longer alkyl chains can increase the surface coverage and create a more compact, hydrophobic barrier, thus enhancing the protective properties of the inhibitor.[3][8][9] The adsorption of these inhibitor molecules generally follows the Langmuir adsorption isotherm, which describes the formation of a monolayer on the metal surface.[2][10]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for conducting EIS measurements to evaluate the corrosion inhibition of this compound on steel. Adherence to standardized procedures is crucial for obtaining reproducible and reliable data.

Materials and Equipment
  • Working Electrode: Steel specimen of a specific grade (e.g., mild steel, carbon steel) with a defined surface area.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: Platinum or graphite rod/mesh with a surface area significantly larger than the working electrode.

  • Electrochemical Cell: A standard three-electrode glass cell.

  • Potentiostat/Galvanostat with Frequency Response Analyzer (FRA): Capable of performing EIS measurements over a wide frequency range.

  • Corrosive Medium: e.g., 1 M HCl or 0.5 M H₂SO₄ solution, prepared with reagent-grade chemicals and distilled or deionized water.

  • Inhibitor: this compound of high purity.

  • Polishing materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200), alumina or diamond paste for final polishing.

  • Cleaning agents: Acetone, ethanol, and distilled water.

Preparation of the Steel Working Electrode

Proper preparation of the working electrode is paramount for obtaining accurate and reproducible results. The following procedure is based on the principles outlined in ASTM G1.[11][12][13][14][15]

  • Mechanical Polishing: The steel specimen is sequentially abraded with SiC papers of increasing grit size (e.g., from 240 to 1200 grit) to obtain a smooth, mirror-like surface.

  • Final Polishing: For a finer finish, the specimen can be polished with alumina or diamond paste.

  • Cleaning: The polished specimen is then degreased by sonication in acetone, followed by rinsing with ethanol and then thoroughly with distilled water.

  • Drying and Storage: The cleaned specimen is dried in a stream of warm air and stored in a desiccator prior to use.

Electrochemical Cell Setup

The standard three-electrode setup is assembled in the electrochemical cell containing the corrosive medium. The working electrode, reference electrode, and counter electrode are positioned appropriately. The reference electrode should be placed close to the working electrode to minimize ohmic drop.

EIS Measurement Procedure

The following steps outline the EIS measurement process, guided by standards such as ASTM G106.[4][5][16][17]

  • Open Circuit Potential (OCP) Stabilization: The steel working electrode is immersed in the test solution (corrosive medium with and without the inhibitor) and the OCP is monitored until a stable value is reached (typically for 30-60 minutes). This ensures that the system is at a steady state before the impedance measurement.

  • Inhibitor Concentration: A range of inhibitor concentrations should be tested to evaluate the dose-dependent effect. Typical concentrations for pyridine derivatives range from 10⁻⁶ M to 10⁻³ M.[18][19][20]

  • EIS Parameter Setup:

    • Frequency Range: Typically from 100 kHz down to 10 mHz.

    • AC Amplitude: A small sinusoidal voltage perturbation of 10 mV (peak to peak) is applied at the OCP.

    • Number of points per decade: 10 points per decade is usually sufficient.

  • Data Acquisition: The impedance data is collected across the specified frequency range.

Data Analysis and Interpretation

The acquired EIS data is typically presented in the form of Nyquist and Bode plots.

  • Nyquist Plot: This plot shows the imaginary part of the impedance (-Z") versus the real part (Z'). For a simple corrosion system, the Nyquist plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). An increase in the diameter of the semicircle in the presence of the inhibitor indicates an increase in Rct and thus, an increase in corrosion inhibition.

  • Bode Plot: This plot displays the logarithm of the impedance modulus (|Z|) and the phase angle (θ) as a function of the logarithm of the frequency. In the Bode modulus plot, a higher impedance value at low frequencies is indicative of better corrosion protection. In the Bode phase angle plot, a phase angle approaching -90° over a wider frequency range suggests a more capacitive (and thus more protective) interface.

Equivalent Electrical Circuit (EEC) Modeling

To extract quantitative data, the experimental impedance spectra are fitted to an appropriate EEC model. A commonly used model for the corrosion of steel in acidic media in the presence of an inhibitor is the Randles circuit, often with a constant phase element (CPE) replacing the ideal capacitor to account for the non-ideal behavior of the double layer.[21][22][23][24][25]

EEC_Model

Caption: A common Equivalent Electrical Circuit (EEC) model for a steel/inhibitor/acid interface.

In this model:

  • Rs: Solution resistance.

  • Rct: Charge transfer resistance. This is inversely proportional to the corrosion rate. A higher Rct value signifies better corrosion inhibition.

  • CPE: Constant Phase Element, which represents the non-ideal double-layer capacitance at the steel/electrolyte interface.

The inhibition efficiency (IE%) can be calculated from the Rct values using the following equation:

IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

Where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Expected Results and Discussion

The addition of this compound to the corrosive solution is expected to significantly alter the EIS spectra.

Tabulated Summary of Expected EIS Parameters
Inhibitor ConcentrationRct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%)
Blank (0 M)LowHigh0
Low ConcentrationModerately IncreasedModerately DecreasedModerate
High ConcentrationSignificantly IncreasedSignificantly DecreasedHigh

Note: The values in this table are qualitative and for illustrative purposes. Actual values will depend on the specific experimental conditions.

The increase in Rct with increasing inhibitor concentration is attributed to the formation of a protective adsorbed layer of this compound on the steel surface, which hinders the charge transfer process of corrosion. The decrease in the double-layer capacitance (Cdl) is due to the replacement of water molecules at the interface by the organic inhibitor molecules, which have a lower dielectric constant, and an increase in the thickness of the electrical double layer.

Visualization of the Inhibition Mechanism

The following diagram illustrates the proposed mechanism of inhibition.

Inhibition_Mechanism

Caption: Proposed mechanism of corrosion inhibition by this compound on a steel surface.

Conclusion

Electrochemical Impedance Spectroscopy is an invaluable tool for the detailed investigation of corrosion inhibitors. This application note provides a robust framework for utilizing EIS to study the protective effects of this compound on steel. By following the outlined protocols and understanding the principles of data interpretation, researchers can gain significant insights into the inhibitor's mechanism and efficiency, contributing to the development of more effective corrosion mitigation strategies.

References

  • International Organization for Standardization. (2016). ISO 16773-1:2016 Paints and varnishes — Electrochemical impedance spectroscopy (EIS) on coated and uncoated metallic specimens — Part 1: Terms and definitions. ISO. [Link]

  • ASTM International. (2015). ASTM G106-89(2015), Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. West Conshohocken, PA: ASTM International. [Link]

  • Han, P., et al. (2020). Enhanced corrosion inhibition of carbon steel by pyridyl gemini surfactants with different alkyl chains. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 598, 124833.
  • ASTM International. (2017). ASTM G1-03(2017)e1, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. West Conshohocken, PA: ASTM International. [Link]

  • Hadi, A. B., & Ibraheem, H. H. (2023). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Chemical Methodologies, 7(2), 168-182.
  • Kareem, R., & Shihab, M. S. (2021). Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media. Al-Nahrain Journal of Science, 24(3), 27-33.
  • Al-Amiery, A. A., et al. (2021). The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium: Complemented with antibacterial studies. International Journal of Corrosion and Scale Inhibition, 10(4), 1766-1782.
  • Danaee, I., et al. (2016). Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. Journal of Electrochemical Science and Technology, 7(2), 153-162.
  • Gamry Instruments. (n.d.). EIS for Corrosion & Coatings. Retrieved from [Link]

  • Al-Baghdadi, S. B., et al. (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology, 2(2), 55-62.
  • Verma, C., et al. (2021). Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media.
  • U.S. Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. Technical Memorandum MERL-2018-39.
  • ZERUST EXCOR. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. Retrieved from [Link]

  • Obot, I. B., et al. (2022).
  • Al-Amiery, A. A., et al. (2020). Study of adsorption & protective behaviours of pyridine derivatives as corrosion inhibitor for N80 steel in 15% HCl solution. International Journal of Low-Carbon Technologies, 15(3), 436-444.
  • ResearchGate. (n.d.). Equivalent circuit model for steel /HCl interface. Retrieved from [Link]

  • Gonzalez, S., et al. (2002). Electrochemical Impedance Spectroscopy (EIS) Study of the Film Formation of 2-imidazoline Derivatives on Carbon Steel in Acid S.
  • ResearchGate. (n.d.). Electric equivalent circuit of the metal / inhibitors / HCl. Retrieved from [Link]

  • KTA University. (n.d.). Using Electrochemical Impedance Spectroscopy (EIS). Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. Retrieved from [Link]

  • ResearchGate. (n.d.). Adsorption mechanism of the synthesized inhibitors on the carbon steel surface in formation water. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of alkyl chain length in the design of N-aminorhodanine-based corrosion inhibitor: a combined density functional theory and molecular dynamics simulation approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrical equivalent circuit used for the modeling the steel/electrolyte system. Retrieved from [Link]

  • ResearchGate. (n.d.). A circuit equivalent to mild steel corrosion in 1 M HCl in both presence and absence of inhibitor(S1). Retrieved from [Link]

  • ResearchGate. (n.d.). Equivalent circuit model for the corrosion of mild steel electrode. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the alkyl chain length of alkyltriazoles on the corrosion inhibition of iron: A DFTB study. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Alkyl Chain Length on Adsorption Behavior and Corrosion Inhibition of Imidazoline Inhibitors. Retrieved from [Link]

  • Chemical Review and Letters. (2020). Corrosion inhibition of mild steel surface by isoxazoles in HCl solution: Electrochemical studies. Retrieved from [Link]

Sources

Measuring the Catalytic Prowess of 4-(3-Pentyl)pyridine Complexes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridine-Based Ligands in Catalysis

In the landscape of modern synthetic chemistry, transition metal catalysis stands as a cornerstone for the construction of complex molecular architectures. At the heart of these catalytic systems are ligands, organic molecules that coordinate to the metal center and exquisitely tune its reactivity, selectivity, and stability. Among the vast array of ligand scaffolds, pyridine derivatives have emerged as privileged structures due to their unique electronic and steric properties.[1][2] The nitrogen atom of the pyridine ring acts as a strong σ-donor, while the aromatic system can participate in π-backbonding, influencing the electron density at the metal center.[1] This electronic modulation is critical for facilitating key steps in catalytic cycles, such as oxidative addition and reductive elimination in cross-coupling reactions.[3]

The substitution pattern on the pyridine ring offers a powerful handle for fine-tuning the ligand's properties. Alkyl groups at the 4-position, such as the 3-pentyl group, can enhance the electron-donating ability of the pyridine nitrogen, which may, in turn, increase the catalytic activity of the corresponding metal complex.[4] This application note provides a detailed experimental framework for assessing the catalytic activity of novel 4-(3-pentyl)pyridine metal complexes, using the palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions as model systems. These reactions are workhorses in the pharmaceutical and materials science industries for the formation of carbon-carbon bonds.[5][6]

Pre-Catalyst Synthesis and Characterization: The Foundation of Reliable Catalytic Data

Prior to evaluating catalytic activity, the synthesis and thorough characterization of the this compound complex are paramount. The purity and structural integrity of the pre-catalyst directly impact the reproducibility and interpretation of catalytic results.

Synthesis of a Representative Palladium(II) Pre-Catalyst

A common strategy for preparing such pre-catalysts involves the reaction of a suitable palladium(II) salt with the this compound ligand. A typical procedure is as follows:

Protocol 1: Synthesis of Bis(this compound)palladium(II) Dichloride

  • In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) chloride (PdCl₂) in a minimal amount of a suitable solvent, such as acetonitrile or a mixture of dichloromethane and methanol.

  • In a separate flask, dissolve 2.2 equivalents of this compound in the same solvent.

  • Slowly add the ligand solution to the palladium salt solution at room temperature with vigorous stirring.

  • Stir the reaction mixture at room temperature for 4-6 hours. A color change or precipitation of the complex may be observed.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product. The product can be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane).

Essential Characterization Techniques

A multi-technique approach is crucial for unambiguously confirming the structure and purity of the synthesized complex.

Technique Purpose Expected Observations for Bis(this compound)palladium(II) Dichloride
¹H and ¹³C NMR Spectroscopy To confirm the coordination of the ligand to the palladium center and establish the structure of the complex in solution.Downfield shifts of the pyridine proton signals upon coordination to the electron-deficient palladium center.[4] The integration of the signals should correspond to the expected ligand-to-metal ratio.
Infrared (IR) Spectroscopy To identify key functional groups and confirm ligand coordination.Shifts in the C=N and C=C stretching frequencies of the pyridine ring upon coordination.
Mass Spectrometry (ESI-MS) To determine the molecular weight and confirm the composition of the complex.Observation of the molecular ion peak corresponding to the intact complex or characteristic fragments.
Elemental Analysis (C, H, N) To determine the elemental composition and confirm the purity of the bulk sample.The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values for the proposed formula.
X-ray Crystallography (optional) To determine the precise solid-state structure, including bond lengths, bond angles, and coordination geometry.Provides unequivocal proof of the molecular structure.

Experimental Setup for Measuring Catalytic Activity: A Detailed Protocol

The following protocols for the Suzuki-Miyaura and Heck reactions are designed to be robust and adaptable for screening the catalytic activity of newly synthesized this compound complexes.

General Considerations for Catalytic Reactions
  • Inert Atmosphere: Palladium-catalyzed cross-coupling reactions are often sensitive to oxygen, which can deactivate the catalyst. Therefore, all reactions should be set up under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents and pure reagents to ensure reproducibility and avoid side reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored over time to determine the reaction rate and the point of completion. This can be achieved by taking aliquots from the reaction mixture at specific time intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[9]

Reaction Scheme:

Ar-X + Ar'-B(OH)₂ --(Pd Catalyst, Base)--> Ar-Ar'

  • Ar-X: Aryl halide (e.g., 4-bromoanisole)

  • Ar'-B(OH)₂: Arylboronic acid (e.g., phenylboronic acid)

  • Pd Catalyst: The synthesized this compound palladium complex

  • Base: e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄

Experimental Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the this compound palladium pre-catalyst (0.1 - 1.0 mol%). The optimal catalyst loading should be determined experimentally.

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF, 3-5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 0.5, 1, 2, 4, 8, and 24 hours). Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

DOT Graph of Suzuki-Miyaura Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Add Aryl Halide, Arylboronic Acid, Base B Add Catalyst A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat & Stir D->E F Monitor by GC-MS/ NMR (Aliquots) E->F G Quench & Extract F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I

Suzuki-Miyaura Experimental Workflow
Protocol 3: Heck-Mizoroki Cross-Coupling Reaction

The Heck reaction is a key method for the arylation of alkenes.[3]

Reaction Scheme:

Ar-X + R-CH=CH₂ --(Pd Catalyst, Base)--> Ar-CH=CH-R

  • Ar-X: Aryl halide (e.g., iodobenzene)

  • R-CH=CH₂: Alkene (e.g., styrene or n-butyl acrylate)

  • Pd Catalyst: The synthesized this compound palladium complex

  • Base: e.g., Triethylamine (Et₃N), K₂CO₃, or NaOAc

Experimental Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and the palladium pre-catalyst (0.1 - 1.0 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent (e.g., DMF, acetonitrile, or toluene, 3-5 mL), the alkene (1.2 mmol), and the base (1.5 mmol) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress as described in the Suzuki-Miyaura protocol.

  • Upon completion, cool the reaction to room temperature. If a solid precipitate (e.g., triethylammonium halide) has formed, filter it off.

  • Dilute the filtrate with water and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Analysis and Interpretation: Quantifying Catalytic Performance

The primary metrics for evaluating the performance of a catalyst are the Turnover Number (TON) and the Turnover Frequency (TOF).[10]

  • Turnover Number (TON): Represents the total number of moles of product formed per mole of catalyst before it becomes deactivated. A higher TON indicates a more robust and stable catalyst. TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): Measures the rate of the catalytic reaction, defined as the number of turnovers per unit of time. It reflects the intrinsic activity of the catalyst. TOF = TON / time (in hours or seconds)

Data Presentation:

The results of the catalytic experiments should be summarized in a clear and concise table to allow for easy comparison of different reaction conditions or catalysts.

Table 1: Catalytic Activity of a this compound Palladium Complex in the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)¹Yield (%)²TONTOF (h⁻¹)
11.08024>9995954.0
20.5802498921847.7
30.110012>999696080.0
40.110024>999797040.4

¹Determined by GC-MS analysis of the crude reaction mixture. ²Isolated yield after column chromatography.

Conclusion: A Pathway to Understanding Novel Catalysts

This application note provides a comprehensive and detailed protocol for the synthesis, characterization, and catalytic evaluation of this compound metal complexes. By following these standardized procedures, researchers can obtain reliable and reproducible data on the performance of their novel catalysts. The insights gained from these studies are crucial for the rational design of next-generation catalysts with enhanced activity, selectivity, and stability, ultimately driving innovation in the fields of drug discovery, materials science, and fine chemical synthesis.

References

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Görling, A., et al. (2018). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry.
  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]

  • Matyjaszewski, K. (n.d.). Structural Characterization of an ATRP Catalyst Complex. Matyjaszewski Polymer Group. Retrieved from [Link]

  • Pigge, F. C., et al. (2017).
  • York University. (2021).
  • Tseberlidis, G., et al. (2017). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.
  • Stoli Chem. (2020). Pyridine Chemisorption analysis service for characterisation of acid sites. Retrieved from [Link]

  • Buchwald, S. L., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2022). 1.8: Catalysis. Retrieved from [Link]

  • Kostas, I. D., et al. (2022). Pd(II)
  • York University. (2020).
  • Boruah, P. R., et al. (2015).
  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Oh-oka, M., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin.
  • American Chemical Society. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • Bentham Science Publishers. (2005).
  • MDPI. (2017). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
  • MDPI. (2022).
  • da Silva, R. A. B., et al. (2016). The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. New Journal of Chemistry.
  • American Chemical Society. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega.
  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Advion. (n.d.). SUZUKI REACTION MONITORING.
  • Dzhemilev, U. M., et al. (2001). Metal complex catalysis in a synthesis of pyridine bases.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Van der Schaaf, P. A., et al. (2001). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α -Bipyridinyl Diols and α,α -Bipyridinyl Diols. PubMed Central.
  • Beilstein Journals. (2010).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved from [Link]

  • Elsevier. (2016).
  • Royal Society of Chemistry. (2021).
  • ResearchGate. (2016). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex.
  • ResearchGate. (2013). ChemInform Abstract: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids: Selective Synthesis of (E)-4-Styrylpyridines.
  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • KitAlysis. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-(3-Pentyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-(3-pentyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. We provide in-depth, experience-driven advice to help you diagnose and resolve common issues, ensuring your experiments are both successful and reproducible.

The introduction of a secondary alkyl group, such as 3-pentyl, onto the C4 position of a pyridine ring is a non-trivial synthetic challenge. The electron-deficient nature of the pyridine ring generally precludes classical electrophilic substitution methods like Friedel-Crafts alkylation.[1] Therefore, modern synthetic strategies must be employed. This guide focuses on troubleshooting two primary and effective methodologies: Palladium-Catalyzed Cross-Coupling (e.g., Negishi or Suzuki-Miyaura) and Directed C-H Functionalization (e.g., Minisci Reaction with a blocking group strategy).

Initial Diagnosis: Which Synthetic Pathway Are You Using?

The first step in troubleshooting is to identify the specific reaction you are running. The potential pitfalls and their solutions are highly dependent on the chosen synthetic route.

Synthetic_Routes Start Low Yield Observed: Synthesis of this compound Question What is your synthetic approach? Start->Question CrossCoupling Cross-Coupling (e.g., Negishi, Suzuki) Question->CrossCoupling Pre-functionalized 4-halopyridine Minisci Radical C-H Alkylation (Minisci Reaction) Question->Minisci Direct C-H functionalization

Caption: Initial diagnostic flowchart for identifying the synthetic method.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might be encountering. For each issue, we provide potential causes and actionable solutions tailored to the relevant synthetic methodology.

Problem 1: Low or No Product Formation (Primarily Unreacted Starting Materials)

Question: My reaction analysis (TLC, LC-MS, GC-MS) shows a significant amount of unreacted 4-halopyridine or pyridine starting material after the expected reaction time. What are the likely causes?

Answer:

This is one of the most common issues and typically points to a problem with reaction initiation or catalyst activity.

If you are using a Cross-Coupling Reaction (Negishi/Suzuki):

  • Cause A: Catalyst Inhibition or Deactivation. The lone pair of electrons on the pyridine nitrogen is Lewis basic and can coordinate strongly to the palladium catalyst. This coordination can inhibit the catalyst's ability to participate in the catalytic cycle, effectively "poisoning" it.[2]

    • Solution:

      • Use a More Electron-Rich, Bulky Ligand: Ligands like RuPhos, SPhos, or bulky N-heterocyclic carbenes (NHCs) can promote the desired catalytic steps while discouraging pyridine coordination.[3]

      • Consider N-Oxide Chemistry: Temporarily converting the starting 4-halopyridine to its N-oxide derivative can mitigate catalyst poisoning. The N-oxide group is typically removed in a subsequent reduction step.

      • Add a Lewis Acid: In some cases, a mild Lewis acid can be added to coordinate with the pyridine nitrogen, preventing it from binding to the palladium center.[2]

  • Cause B: Inactive Organometallic Reagent. Organozinc (for Negishi) and organoboron (for Suzuki) reagents, especially alkyl derivatives, can be sensitive to air and moisture.

    • Solution:

      • Ensure Anhydrous & Inert Conditions: Thoroughly dry all glassware. Use high-purity, anhydrous solvents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.

      • Verify Reagent Activity: If possible, titrate your organometallic reagent before use. For organozinc reagents, consider preparing them in situ from the corresponding 3-pentyl halide to ensure maximum activity.[4]

  • Cause C: Ineffective Base (Suzuki-Miyaura Specific). The choice of base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

    • Solution: For pyridine-containing substrates, stronger bases are often required. While sodium carbonate is common, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5]

If you are using a Minisci-type C-H Functionalization:

  • Cause A: Inefficient Radical Generation. The Minisci reaction relies on the successful generation of the 3-pentyl radical from its precursor, typically a carboxylic acid (e.g., 3-ethylpentanoic acid) via oxidative decarboxylation.

    • Solution:

      • Check Your Oxidant/Initiator: Ensure your radical initiation system (e.g., AgNO₃/K₂S₂O₈ or photoredox catalyst) is active and used in the correct stoichiometry.

      • Optimize Temperature: Radical reactions are often temperature-sensitive. Ensure your reaction is being conducted at the optimal temperature for the specific initiation system you are using.

  • Cause B: Incorrect Reaction pH. The classic Minisci reaction proceeds under acidic conditions to ensure the pyridine ring is protonated and thus sufficiently electron-deficient to react with the nucleophilic radical.

    • Solution: Ensure the reaction medium is acidic. If using a blocking group strategy, this may be different. For example, the Baran group's method for C4-alkylation uses acid-free conditions, relying on the pyridinium salt itself to activate the ring.[6]

Problem 2: Formation of a Complex Product Mixture with Multiple Isomers

Question: I am forming product, but my analysis shows multiple isomers, likely the 2- and 4-substituted pyridines. How can I improve regioselectivity for the C4 position?

Answer:

This is a classic challenge in pyridine chemistry, as the C2 and C4 positions are both electronically activated for different types of reactions.

If you are using a Cross-Coupling Reaction (Negishi/Suzuki):

  • Cause: This pathway should be highly regioselective. The presence of isomers almost certainly indicates that your starting 4-halopyridine is contaminated with isomeric impurities (e.g., 2- or 3-halopyridine).

    • Solution:

      • Verify Starting Material Purity: Analyze your 4-halopyridine starting material carefully by GC-MS or ¹H NMR.

      • Purify the Starting Material: If impurities are found, purify the 4-halopyridine by distillation or recrystallization before use.

If you are using a Minisci-type C-H Functionalization:

  • Cause: This is the expected outcome for a Minisci reaction on an un-modified pyridine. Free radicals can add to both the C2 and C4 positions, often leading to mixtures that are difficult to separate.[7]

    • Solution: Employ a C2/C6 Blocking Group Strategy. This is the most effective modern solution to achieve C4 selectivity.

      • Install a Reversible Blocking Group: React pyridine with a reagent that selectively blocks the C2 and C6 positions sterically. A highly effective and practical method involves using a fumarate-derived blocking group to form a stable pyridinium salt.[6][7][8] This salt then directs the incoming alkyl radical exclusively to the C4 position.

      • Perform the Minisci Reaction: Conduct the radical alkylation on the C4-directing pyridinium salt.

      • Remove the Blocking Group: The blocking group is easily removed under basic conditions (e.g., with DBU) to yield the pure this compound.[8]

Problem 3: Significant Formation of Byproducts Alongside the Desired Product

Question: My reaction is producing the target molecule, but I'm also seeing significant byproducts, such as pentene or homocoupled starting materials. How can these be minimized?

Answer:

Byproduct formation points to competing reaction pathways that are consuming your reagents or intermediates.

If you are using a Cross-Coupling Reaction (Negishi/Suzuki):

  • Cause A: β-Hydride Elimination. This is a major competing pathway for secondary alkyl groups like 3-pentyl. After the 3-pentyl group is transferred to the palladium center, the complex can eliminate a β-hydrogen to form a palladium-hydride species and a mixture of pentene isomers. This is a common cause of low yields in alkyl cross-couplings.

    • Solution:

      • Choose the Right Ligand: Use bulky, electron-rich phosphine ligands (e.g., PCyp₃, tBu₃P) or N-heterocyclic carbene (NHC) ligands. These ligands accelerate the rate of reductive elimination (the desired product-forming step) relative to the rate of β-hydride elimination.[9]

      • Lower the Reaction Temperature: β-hydride elimination often has a higher activation energy than reductive elimination. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can favor the desired pathway.

  • Cause B: Homocoupling. You may observe the formation of bipyridine (from the 4-halopyridine) or octane isomers (from the 3-pentyl organometallic reagent).

    • Solution:

      • Control Stoichiometry: Ensure the stoichiometry of the reactants is precise.

      • Slow Addition: Adding one of the coupling partners slowly can help maintain a low concentration, disfavoring the second-order homocoupling reaction.

      • Optimize Catalyst System: A well-chosen palladium pre-catalyst and ligand combination can minimize homocoupling.

  • Cause C: Ligand-Derived Impurities (Suzuki-Miyaura). With phosphine ligands like PPh₃, scrambling can occur, leading to the formation of 4-phenylpyridine as a byproduct.[10][11]

    • Solution: Use phosphine ligands that lack aryl groups prone to migration, such as trialkylphosphines (e.g., PCy₃) or use a different class of ligand entirely, like NHCs.

Problem 4: Difficulty in Product Isolation and Purification

Question: The reaction appears to have worked based on crude analysis, but I am experiencing significant product loss during aqueous workup and/or column chromatography.

Answer:

The basic nature of the this compound product is often the root cause of purification challenges.

  • Cause A: Loss During Aqueous Extraction. The pyridine product can be protonated in acidic or even neutral aqueous layers, making it water-soluble and leading to loss during extraction with organic solvents.

    • Solution:

      • Basify the Aqueous Layer: Before extracting your product, ensure the aqueous layer is basic (pH > 9) by adding a base like NaOH or K₂CO₃. This ensures the pyridine is in its free-base form and will partition into the organic layer.

      • Use an Appropriate Solvent: Use an extraction solvent like ethyl acetate, dichloromethane, or diethyl ether. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

  • Cause B: Poor Recovery from Silica Gel Chromatography. Pyridines are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant streaking, broad peaks, and irreversible adsorption of the product onto the column.[8]

    • Solution:

      • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonia (using a solvent system like DCM/Methanol/Ammonia), to the eluent. This will neutralize the acidic sites on the silica and improve elution.

      • Use Deactivated Silica: Purchase silica gel that has been end-capped or treated to be less acidic.

      • Consider Alternative Stationary Phases: Alumina (basic or neutral) is an excellent alternative to silica gel for purifying basic compounds. Reversed-phase (C18) chromatography can also be effective.

      • Salt-Free Purification: An alternative to chromatography is to perform a series of acid-base extractions to purify the product.[7]

Part 2: Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally recommended for synthesizing 4-(sec-alkyl)pyridines like this compound?

    • A1: Both modern cross-coupling and directed C-H functionalization are powerful methods.

      • Negishi Cross-Coupling is often highly reliable for this type of transformation. The preparation of the secondary alkylzinc reagent is straightforward, and with the right palladium/ligand system, issues like β-hydride elimination can be effectively managed.[3][9]

      • The Minisci reaction using a C4-directing blocking group is an excellent, atom-economical choice that avoids the need to pre-functionalize the pyridine ring. It is particularly advantageous for its low cost and operational simplicity.[6][8]

      • The choice often depends on the availability of starting materials and the specific functional groups present in more complex molecules.

  • Q2: How critical is solvent choice and purity?

    • A2: It is absolutely critical, especially for cross-coupling reactions. Solvents must be anhydrous and de-gassed. Ethereal solvents like THF, DME, or dioxane are common.[4][12] The presence of water can quench organometallic reagents and interfere with the catalyst. For Minisci reactions, the solvent must be stable to the oxidative and radical conditions.

  • Q3: What are the primary safety concerns?

    • A3:

      • Organometallic Reagents: Alkylzinc and alkyllithium reagents can be pyrophoric (ignite on contact with air). They must be handled under an inert atmosphere.

      • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE).

      • Solvents: Many organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.

      • Oxidants: Peroxides and persulfates used in Minisci reactions are strong oxidizers and should be handled with care.

Part 3: Optimized Experimental Protocol Example

Here we provide a representative protocol for a Negishi cross-coupling, a robust method for this transformation.

Protocol: Synthesis of this compound via Negishi Cross-Coupling

Materials:

  • 3-Bromopentane (1.05 eq)

  • Zinc dust (activated, 1.5 eq)

  • 4-Iodopyridine (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 0.02 eq)

  • PCyp₃ (Tricyclopentylphosphine, 0.08 eq)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation of the Organozinc Reagent (sec-Pentylzinc Bromide):

    • In an oven-dried, two-neck round-bottom flask under an argon atmosphere, add activated zinc dust (1.5 eq).

    • Add anhydrous DMA.

    • Add a small amount of 1,2-dibromoethane to activate the zinc, and heat gently until bubbling ceases. Cool to room temperature.

    • Slowly add a solution of 3-bromopentane (1.05 eq) in anhydrous DMA to the zinc suspension.

    • Stir the mixture at 50 °C for 3-4 hours until the zinc has been consumed and a grayish, homogeneous solution of the organozinc reagent is formed. Cool to room temperature.

  • Cross-Coupling Reaction:

    • In a separate, oven-dried Schlenk flask under argon, add Pd₂(dba)₃ (0.02 eq), PCyp₃ (0.08 eq), and 4-iodopyridine (1.0 eq).

    • Add anhydrous THF and stir for 15 minutes until a homogeneous solution is formed.

    • Using a cannula or syringe, slowly transfer the prepared sec-pentylzinc bromide solution from the first flask into the flask containing the catalyst and 4-iodopyridine.

    • Heat the reaction mixture to 60 °C and monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 6-12 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Add 1M NaOH solution until the aqueous layer is basic (pH > 9).

    • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient containing 1% triethylamine to afford pure this compound.

Part 4: Data Summary

MethodKey ReagentsTypical Yield RangeProsCons
Negishi Cross-Coupling 4-Halopyridine, 3-Pentylzinc Halide, Pd Catalyst, Ligand60-85%High reliability; good functional group tolerance.[9]Requires inert atmosphere; sensitive to air/moisture; potential for β-hydride elimination.
Suzuki-Miyaura Coupling 4-Halopyridine, 3-Pentylboronic Acid/Ester, Pd Catalyst, Ligand, Base50-75%Boronic acids are generally more stable than organozincs.Catalyst poisoning is a significant issue[2]; secondary alkylboronics can be sluggish; potential for ligand-derived impurities.[10]
Minisci (with Blocking Group) Pyridine, Fumarate, 3-Ethylpentanoic Acid, Radical Initiator70-90%Atom economical; starts from inexpensive pyridine; avoids pre-functionalization; high C4 selectivity.[7][8]Requires additional steps for blocking group installation/removal.

Part 5: Comprehensive Troubleshooting Workflow

This diagram provides a logical path to follow when diagnosing low yield.

Troubleshooting_Workflow Start Low Yield of This compound Analysis Analyze Crude Reaction Mixture (LC-MS, GC-MS, NMR) Start->Analysis Problem_UnreactedSM Problem: Mainly Unreacted Starting Material Analysis->Problem_UnreactedSM Problem_Isomers Problem: Mixture of Isomers (e.g., C2 and C4) Analysis->Problem_Isomers Problem_Byproducts Problem: Significant Byproducts (Pentene, Homocoupling) Analysis->Problem_Byproducts Sol_Catalyst Cross-Coupling Issue: Catalyst Poisoning/Activity Problem_UnreactedSM->Sol_Catalyst Cross- Coupling Sol_Reagent Cross-Coupling Issue: Inactive Organometallic Reagent Problem_UnreactedSM->Sol_Reagent Cross- Coupling Sol_Radical Minisci Issue: Inefficient Radical Generation Problem_UnreactedSM->Sol_Radical Minisci Sol_MinisciSelectivity Minisci Issue: Lack of Regiocontrol Problem_Isomers->Sol_MinisciSelectivity Minisci Sol_SM_Purity Cross-Coupling Issue: Impure Starting Halopyridine Problem_Isomers->Sol_SM_Purity Cross- Coupling Sol_BetaHydride Cross-Coupling Issue: β-Hydride Elimination Problem_Byproducts->Sol_BetaHydride Action_Ligand Action: Use bulky, e--rich ligand (e.g., RuPhos, PCyp3) Sol_Catalyst->Action_Ligand Action_Inert Action: Ensure strict inert/anhydrous conditions. Retest reagent. Sol_Reagent->Action_Inert Action_Initiator Action: Verify initiator/oxidant quality and reaction temperature. Sol_Radical->Action_Initiator Action_Blocking Action: Implement C2/C6 blocking group strategy. Sol_MinisciSelectivity->Action_Blocking Action_PurityCheck Action: Analyze and purify 4-halopyridine starting material. Sol_SM_Purity->Action_PurityCheck Action_BetaLigand Action: Use ligands that favor reductive elimination. Lower temp. Sol_BetaHydride->Action_BetaLigand

Caption: A step-by-step workflow for troubleshooting low yield issues.

References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Zhang, P., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]

  • OChemOnline. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. Available at: [Link]

  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. Available at: [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327–335. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. ResearchGate. Available at: [Link]

  • Dai, X., et al. (2011). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 133(12), 4354–4365. Available at: [Link]

  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048–3058. Available at: [Link]

  • Chavez, J. (2020). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. ISU ReD: Research and eData. Available at: [Link]

  • Knochel, P., et al. (2020). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]

  • Kitano, Y., & Arisawa, M. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]

  • CN1251363A - Novel process for synthesizing high-purity N-alkyl pyridine salt. Google Patents.
  • Bakulev, V. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 795. Available at: [Link]

  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell Digital Commons. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Pipzine Chemicals. (n.d.). Alkyl Pyridines. Available at: [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. ResearchGate. Available at: [Link]

  • Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. Available at: [Link]

  • Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6296. Available at: [Link]

  • Zhang, W., et al. (2022). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. Available at: [Link]

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purification techniques for removing impurities from 4-(3-pentyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 4-(3-pentyl)pyridine. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, moving beyond simple protocols to explain the scientific principles behind each step.

Safety First: Essential Handling Precautions

Pyridine and its derivatives are flammable, volatile, and toxic materials that require strict adherence to safety protocols.[1][2] Before beginning any purification procedure, ensure you are fully compliant with the following:

  • Ventilation: Always handle this compound and other pyridines inside a certified chemical fume hood to prevent inhalation of harmful fumes.[1][3]

  • Personal Protective Equipment (PPE): Non-negotiable PPE includes chemical splash goggles, a flame-resistant lab coat, and appropriate gloves.[1] Nitrile gloves are recommended for their resistance to pyridine.[3]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other potential ignition sources.[4][5] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4][5]

  • Storage: Store purified this compound in a tightly sealed, dark glass bottle in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[3][6]

  • Spill & Emergency Procedures: Ensure an appropriate spill kit, fire extinguisher, safety shower, and eyewash station are readily accessible.[3][6] In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3]

Troubleshooting & FAQs: A Problem-Solving Approach

This section addresses common challenges encountered during the purification of this compound in a practical question-and-answer format.

Issue 1: Persistent Water Contamination

Q: My NMR analysis of this compound shows a significant water peak, and my reaction is failing. I tried simple distillation, but the water remains. Why is this happening?

A: This is a classic issue with pyridine derivatives. The root cause is twofold:

  • Hygroscopicity: Pyridines readily absorb moisture from the atmosphere.[1][7]

  • Azeotrope Formation: More critically, pyridine forms a minimum-boiling azeotrope with water (boiling point of ~94°C), which means you cannot separate the two by simple distillation alone.[7]

Troubleshooting Protocol: Achieving Anhydrous Conditions

A multi-step approach is required for complete water removal.

  • Pre-Drying (Bulk Water Removal):

    • Place the crude this compound in a suitable flask.

    • Add solid potassium hydroxide (KOH) pellets (approximately 10-20 g/L) and stir for several hours, or let it stand overnight.[7][8] KOH is an effective initial desiccant that will bind to the majority of the water.

    • Carefully decant the pyridine derivative away from the KOH sludge.

  • Final Drying & Distillation (Trace Water Removal):

    • Transfer the decanted liquid to a dry distillation apparatus.

    • Add calcium hydride (CaH₂) powder (approximately 5-10 g/L).[7][9] Caution: CaH₂ reacts with water to produce flammable hydrogen gas. Ensure your apparatus is vented and not a closed system.[7]

    • Fit the flask with a reflux condenser protected by a drying tube (e.g., filled with CaCl₂ or Drierite).

    • Gently reflux the mixture for 2-4 hours. This allows the CaH₂ to react completely with any residual water.[7]

    • After reflux, proceed with fractional distillation under an inert atmosphere (Nitrogen or Argon) to collect the pure, anhydrous this compound.

Issue 2: Isomeric and Closely-Related Impurities

Q: My GC-MS analysis indicates the presence of other C10H15N isomers and possibly starting materials. How can I remove these?

A: Synthetic routes for alkylpyridines can often lead to a mixture of isomers (e.g., 2- or 3-substituted products) or poly-alkylated side products.[10][11] The choice of purification method depends on the boiling point differences and polarity of the impurities.

Table 1: Common Impurities & Removal Strategies
Impurity TypePotential SourceTypical Boiling PointRecommended Removal Strategy
Isomers (e.g., 2- or 3-alkylpyridines)Non-regioselective synthesisSimilar to productFractional Distillation, Preparative HPLC
Unreacted Pyridine Starting Material115 °C[2]Fractional Distillation
Poly-alkylated Pyridines Over-alkylation side reactionHigher than productFractional Distillation (impurities remain in pot)
Aldehydes/Imines Synthesis side-products[12]VariesChemical treatment with NaOH followed by distillation.[12][13]

Workflow for Removing Chemical Impurities

The following diagram outlines a general workflow for purifying crude this compound containing various organic impurities.

G start Crude this compound assessment Initial Analysis (GC-MS, NMR) start->assessment distill Fractional Distillation assessment->distill Boiling point differences >10-15°C chrom Column Chromatography assessment->chrom Close-boiling isomers or non-volatile impurities final_analysis Final Purity Check (≥99%) distill->final_analysis chrom->final_analysis end Pure Product final_analysis->end

Caption: General purification workflow for this compound.

Issue 3: Peak Tailing in HPLC Analysis

Q: When I analyze my product on a standard C18 HPLC column, I get severe peak tailing, making quantification impossible. What is the cause and the solution?

A: This is a very common problem when analyzing basic compounds like pyridines on silica-based columns.[14]

  • Causality: The basic nitrogen atom in the pyridine ring interacts strongly with acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase. This secondary interaction mechanism, in addition to the primary reversed-phase interaction, causes the analyte to "drag" along the column, resulting in a tailed peak.[14]

Table 2: HPLC Troubleshooting for Pyridine Peak Tailing
StrategyMechanismImplementation Details
Lower Mobile Phase pH Protonates silanol groups (Si-O⁻), minimizing interaction with the basic analyte.Adjust mobile phase pH to 2.5-3.5 using a buffer like phosphate or formate. Caution: Phosphate buffers can precipitate in high concentrations of acetonitrile.[14]
Add a Competing Base A "sacrificial" base like triethylamine (TEA) preferentially interacts with the silanol sites, shielding them from the analyte.Add 0.1% TEA to the mobile phase. This is highly effective but can suppress ionization in MS detection.
Use an End-Capped Column The column is manufactured with fewer accessible silanol groups.Switch to a high-quality, fully end-capped C18 column or a column specifically designed for basic compounds.
Change Stationary Phase Phenyl or polar-embedded phases offer different interaction mechanisms that can improve peak shape.Screen columns with different stationary phases (e.g., Phenyl-Hexyl).[14]

Troubleshooting Logic for HPLC Peak Shape

HPLC_Troubleshooting start Poor Peak Shape (Tailing) check_overload Is sample concentration too high? start->check_overload overload_yes Dilute Sample & Re-inject check_overload->overload_yes Yes overload_no No, concentration is appropriate check_overload->overload_no No adjust_ph Adjust Mobile Phase pH to 2.5-3.5 overload_no->adjust_ph ph_success Peak Shape Improved adjust_ph->ph_success add_tea Add Competing Base (e.g., 0.1% TEA) ph_success->add_tea Still Tailing tea_success Peak Shape Improved add_tea->tea_success change_column Switch to End-Capped or Alternate Phase Column tea_success->change_column Still Tailing

Caption: Decision tree for troubleshooting HPLC peak tailing.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is ideal for separating this compound from impurities with significantly different boiling points, such as unreacted starting materials or higher-boiling side products.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings) to increase the number of theoretical plates. Ensure all glassware is oven-dried.

  • Drying: If the crude material contains water, perform the drying procedure described in Issue 1 before proceeding.

  • Distillation:

    • Charge the distillation flask with the pre-dried crude this compound and a few boiling chips or a magnetic stir bar.

    • Heat the flask gently using a heating mantle.

    • Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents or low-boiling impurities.

    • Carefully monitor the vapor temperature at the still head. Collect the product fraction over a narrow temperature range corresponding to its boiling point.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.

  • Analysis: Analyze the collected fraction(s) by GC-MS or NMR to confirm purity.

Protocol 2: High-Purity Purification via Crystallization

For achieving the highest purity levels, converting the basic pyridine derivative to a salt, crystallizing it, and then liberating the free base can be exceptionally effective. This method is excellent for removing neutral impurities and close-boiling isomers.

  • Salt Formation:

    • Dissolve the partially purified this compound in a suitable solvent like acetone or diethyl ether.

    • Slowly add a stoichiometric amount of a solution of oxalic acid or hydrochloric acid in the same solvent, with stirring.[8] A precipitate (the oxalate or hydrochloride salt) should form.

  • Crystallization:

    • Gently heat the mixture to dissolve the salt, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold, fresh solvent.

    • Recrystallize the salt if necessary to improve purity.

  • Liberation of Free Base:

    • Dissolve the purified salt in water.

    • Make the aqueous solution basic (pH > 9) by carefully adding a solution of NaOH or K₂CO₃.

    • Extract the liberated this compound into an organic solvent like dichloromethane or ethyl acetate (perform 3-4 extractions).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Final Step: For ultimate purity, the resulting oil can be distilled under reduced pressure.

References

  • Post Apple Scientific. (2024, October 1). Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Ito, Y. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. [Link]

  • Anumula, K. R. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. [Link]

  • Valente, A. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules. [Link]

  • Stitz, F. (1956). Process for the production of alkyl pyridines.
  • Das, G., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals. [Link]

  • Simonova, O. R., et al. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics. [Link]

  • Titi, M. Z., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • LookChem. (2008). Purification of Pyridine. Chempedia. [Link]

  • Huebner, C. F. (1951). Paper Chromatography of Pyridine Derivatives. Nature. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Jubilant Ingrevia Limited. (2023). Process For The Preparation Of Alkylpyridines. Quick Company. [Link]

  • Salsbury, J. M. (1955). Purification of pyridine bases by distillation.
  • ResearchGate. (2014). How do I get dry pyridine?. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

  • York University. (n.d.). Diversification of 4-Alkyl Pyridines: Mining for Reactivity with Alkylidene Dihydropyridines. YorkSpace. [Link]

  • Reddit. (2022). Drying and distilling pyridine. r/OrganicChemistry. [Link]

  • Chemistry Stack Exchange. (2023). What is a suitable process to eliminate an excess of pyridine from an aqueous solution?. [Link]

  • Jubilant. (n.d.). Alkyl Pyridine for oil & gas industry. [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of.... [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. (n.d.). 4-Pentylpyridine. PubChem. [Link]

  • Bryce-Smith, D., et al. (1977). Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Google Patents. (2010).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Google Patents. (2016).
  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. [Link]

  • Google Patents. (2011).
  • ResearchGate. (2015). How can I remove the pyridine from the sugar compound?. [Link]

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Technical Support Center: Optimizing 4-(3-Pentyl)Pyridine as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-pentyl)pyridine, a promising corrosion inhibitor for various metallurgic applications. This guide is designed for researchers, scientists, and professionals in drug development who are looking to maximize the efficiency of this compound in their experimental setups. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide advanced protocols to ensure you achieve reliable and optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of corrosion inhibition by this compound?

A1: this compound, a derivative of pyridine, primarily functions as a mixed-type corrosion inhibitor. Its efficacy stems from the presence of the nitrogen atom within the pyridine ring and the electron-donating nature of the pentyl group. The nitrogen atom's lone pair of electrons facilitates adsorption onto the metal surface, forming a protective film.[1][2] This adsorbed layer acts as a physical barrier, impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that drive corrosion. The planar structure of the pyridine ring allows for effective surface coverage.

Q2: How does the pentyl group in this compound influence its inhibitory action?

A2: The alkyl substituent, in this case, the 3-pentyl group, plays a crucial role in enhancing the inhibitor's performance. Electron-donating groups increase the electron density on the pyridine ring, which strengthens the coordination bond between the nitrogen atom and the metal surface.[1] Furthermore, the hydrophobic nature of the pentyl chain helps to repel water and corrosive species from the metal surface, thereby augmenting the protective barrier.

Q3: In which corrosive environments is this compound most effective?

A3: Pyridine and its derivatives have demonstrated significant effectiveness in acidic environments, such as those containing hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3][4][5] They are commonly employed in industrial applications like acid pickling and oil and gas exploration, where metallic equipment is exposed to acidic conditions. The specific effectiveness will, however, depend on the metal substrate, acid concentration, and temperature.

Q4: What is the typical concentration range for using this compound?

A4: The optimal concentration of a corrosion inhibitor is a critical parameter. Generally, the inhibition efficiency of pyridine derivatives increases with concentration up to a certain point, after which it may plateau.[2][4][6] For pyridine derivatives, effective concentrations can range from parts per million (ppm) to millimolar (mM) levels.[3][5][7] It is crucial to determine the optimal concentration for your specific system through empirical testing, as excessive concentrations can sometimes have adverse effects or be economically unviable.

Q5: Can the efficiency of this compound be improved by using it in combination with other substances?

A5: Yes, synergistic effects are often observed when corrosion inhibitors are used in combination. For instance, the addition of certain cationic surfactants can enhance the performance of pyridine-based inhibitors by promoting the formation of a more stable and dense protective film.[8] Halide ions (like Cl⁻, Br⁻, I⁻) in the corrosive medium can also have a synergistic effect by co-adsorbing on the metal surface and facilitating the adsorption of the organic inhibitor molecules.

Troubleshooting Guide

Issue: Lower-Than-Expected Inhibition Efficiency
Possible Cause Troubleshooting Steps
Sub-optimal Inhibitor Concentration 1. Concentration Gradient Study: Perform a systematic study by varying the concentration of this compound (e.g., from 10 ppm to 1000 ppm). 2. Electrochemical Evaluation: Use techniques like Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization to measure the inhibition efficiency at each concentration.[2][9][10] 3. Identify Plateau: Plot inhibition efficiency versus concentration to identify the point of diminishing returns.
Poor Solubility in the Corrosive Medium 1. Solvent Modification: While pyridine itself is water-miscible, long-chain alkyl substituents can decrease aqueous solubility.[11][12] Consider the use of a co-solvent (e.g., a small amount of ethanol or acetone) if your experimental conditions permit. 2. pH Adjustment: The pyridine nitrogen is basic. Lowering the pH of the solution can protonate the nitrogen, forming a more soluble pyridinium salt.[13] 3. Sonication: Use an ultrasonic bath to aid in the dissolution of the inhibitor in the corrosive medium.[13]
Influence of Temperature 1. Temperature Study: Evaluate the inhibitor's performance across a range of relevant temperatures. The inhibition efficiency of some pyridine derivatives has been shown to decrease with increasing temperature due to desorption from the metal surface.[4][6][14] 2. Thermodynamic Analysis: Calculate the activation energy (Ea) and the free energy of adsorption (ΔG°ads) to understand the nature of the adsorption process (physisorption vs. chemisorption).[15] Chemisorption generally leads to better performance at higher temperatures.
Inadequate Surface Preparation 1. Standardized Cleaning Protocol: Ensure the metal surface is properly prepared before each experiment. This typically involves mechanical polishing, degreasing with a suitable solvent (e.g., acetone), rinsing with distilled water, and drying. 2. Surface Characterization: Use techniques like Scanning Electron Microscopy (SEM) to visually inspect the metal surface before and after the experiment to ensure a consistent starting surface and to observe the effects of inhibition.[2][5]
Problem: Inconsistent or Non-Reproducible Electrochemical Data
Possible Cause Troubleshooting Steps
Unstable Open Circuit Potential (OCP) 1. Sufficient Stabilization Time: Allow the system to reach a steady state before initiating electrochemical measurements. Monitor the OCP until it stabilizes (typically a drift of less than a few millivolts per minute).[16] 2. De-aeration: If the cathodic reaction is oxygen reduction, ensure the solution is properly de-aerated by purging with an inert gas like nitrogen or argon.
High Noise Levels in EIS Data 1. Faraday Cage: Conduct experiments within a Faraday cage to shield the electrochemical cell from external electromagnetic interference. 2. Check Connections: Ensure all electrical connections to the potentiostat and the electrochemical cell are secure and free of corrosion.
Distorted Potentiodynamic Polarization Curves 1. Appropriate Scan Rate: A very high scan rate can lead to distorted Tafel plots. A typical scan rate for these experiments is in the range of 0.1 to 1 mV/s.[17] 2. Ohmic Drop Compensation: In solutions with high resistance, the measured potential can be significantly different from the actual potential at the electrode surface. Use the ohmic drop compensation feature of your potentiostat if necessary.

Advanced Protocols & Methodologies

Protocol 1: Evaluation of Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique for studying corrosion inhibition.[18] It provides information about the kinetics of the electrochemical processes and the properties of the inhibitor film.[10]

Step-by-Step Methodology:

  • Cell Setup: Assemble a standard three-electrode electrochemical cell with the metal sample as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[10][16]

  • Solution Preparation: Prepare the corrosive medium with and without various concentrations of this compound.

  • OCP Stabilization: Immerse the electrodes in the test solution and allow the OCP to stabilize for at least 30-60 minutes.

  • EIS Measurement: Apply a small amplitude AC potential signal (typically 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).[10]

  • Data Analysis:

    • Fit the obtained Nyquist plots to an appropriate equivalent electrical circuit (EEC). A common model for corrosion inhibitor studies is the Randles circuit.[9]

    • The inhibition efficiency (IE%) can be calculated from the charge transfer resistance (Rct) values using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) is the charge transfer resistance in the presence of the inhibitor and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

Protocol 2: Determining Inhibitor Type with Potentiodynamic Polarization

This technique helps to determine whether the inhibitor acts on the anodic reaction, the cathodic reaction, or both (mixed-type).[19]

Step-by-Step Methodology:

  • Cell Setup and Stabilization: Follow steps 1-3 from the EIS protocol.

  • Polarization Scan: After OCP stabilization, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5 mV/s).[16][17]

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots.

    • The inhibition efficiency (IE%) can be calculated from the corrosion current densities: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    • If both anodic and cathodic branches of the polarization curve are shifted to lower current densities in the presence of the inhibitor, it is a mixed-type inhibitor.[20]

Computational Insights: Quantum Chemical Calculations

Quantum chemical calculations, often using Density Functional Theory (DFT), can provide valuable insights into the relationship between the molecular structure of an inhibitor and its efficiency.[15][21][22] These calculations can predict parameters such as:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the metal surface.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

  • ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency.[22]

  • Dipole Moment (μ): A higher dipole moment may indicate stronger adsorption on the metal surface.

These theoretical calculations can complement experimental results and aid in the rational design of more effective corrosion inhibitors.[21][23]

Data Presentation

Table 1: Hypothetical Data for Concentration Optimization of this compound on Mild Steel in 1 M HCl
Inhibitor Concentration (ppm)Rct (Ω·cm²)IE% (from EIS)icorr (µA/cm²)IE% (from Polarization)
0 (Blank)50-500-
5025080.010080.0
10050090.05090.0
20095094.72595.0
400100095.02495.2
800101095.02495.2

Visualizations

Mechanism of Adsorption

cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface Inhibitor This compound Metal Metal Surface (e.g., Fe) Inhibitor->Metal Adsorption (N lone pair donation) H+ H+ H+->Metal Cathodic Reaction (H₂ Evolution) Cl- Cl- Cl-->Metal Synergistic Adsorption Fe2+ Fe²⁺ Metal->Fe2+ Anodic Reaction (Metal Dissolution)

Caption: Adsorption mechanism of this compound.

Experimental Workflow for Inhibitor Evaluation

A Surface Preparation (Polishing, Cleaning) B Electrochemical Cell Assembly A->B C OCP Stabilization (30-60 min) B->C D Electrochemical Impedance Spectroscopy (EIS) C->D E Potentiodynamic Polarization D->E F Data Analysis: - Equivalent Circuit Fitting - Tafel Extrapolation E->F H Surface Analysis (Optional) (SEM, XPS) E->H G Calculate Inhibition Efficiency (IE%) F->G

Caption: Workflow for electrochemical evaluation.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). AIP Conference Proceedings.
  • Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (2017). Manila Journal of Science.
  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2021). Materials. [Link]

  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
  • Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020). Journal of the Indian Chemical Society. [Link]

  • Technical Note: Quantum Chemical Parameters and Corrosion Inhibition Efficiency of Some Organic Compounds. (1982). Corrosion.
  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research.
  • Application Note: Electrochemical Impedance Spectroscopy for Evaluating the Performance of Alox Aqualox 232 Corrosion Inhibitor. (2025). BenchChem.
  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings.
  • The inhibition efficiency and the chemical structure of the pyridine inhibitors. (2023). ResearchGate. [Link]

  • Effect of Addition of Pyridine-Based Corrosion Inhibitors on Corrosion Behaviors of Carbon Steel in a Co2-Containing Environment. (2020). Test Engineering and Management.
  • Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies. (2023). Scientific Reports. [Link]

  • The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium: Complemented with antibacterial studies. (2021). International Journal of Corrosion and Scale Inhibition. [Link]

  • Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. (2022). Chemical Methodologies.
  • Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. (2022). Journal of Applied Sciences and Nanotechnology.
  • Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media. (2022). Coatings. [Link]

  • Potentiodynamic polariz
  • Lecture 11: Electrochemical Techniques. Corrosion Clinic. [Link]

  • Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. (2022). Journal of Applied Sciences and Nanotechnology.
  • Potentiodynamic polarization methods for corrosion measurement. (2023). ResearchGate. [Link]

  • Effect of Addition of Pyridine-Based Corrosion Inhibitors on Corrosion Behaviors of Carbon Steel in a Co2-Containing Environment. (2020). Universitas Indonesia.
  • Electrochemical Measurements (OCP, EIS and PD) for Corrosion Monitoring using GAMRY Reference600. (2020). YouTube. [Link]

  • Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. [Link]

  • Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment. (2022). Molecules. [Link]

  • Corrosion inhibition in highly acidic environments by use of pyridine salts in combination with certain cationic surfactants. (1994).
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2023). Molecules. [Link]

  • Pyridine. Wikipedia. [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021). International Journal of Molecular Sciences. [Link]

  • Pyridine. chemeurope.com. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. [Link]

  • improving the solubility of 4-(4-acetylphenyl)pyridine. (2025). BenchChem.
  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Solubility of pyridine-2,6-dicarboxylic acid in supercritical carbon dioxide and its application for removal of lead and nickel in simulated matrices. (2020). ResearchGate. [Link]

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Technical Support Center: Addressing Solubility Challenges of 4-(3-pentyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 4-(3-pentyl)pyridine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This compound is a hydrophobic molecule; its pyridine ring offers a degree of polarity and a site for protonation, but the C5 alkyl chain significantly limits its solubility in aqueous media. This guide provides a series of structured troubleshooting steps, detailed experimental protocols, and underlying scientific principles to help you overcome these challenges in your experiments.

Physicochemical Profile of this compound

A foundational understanding of the compound's properties is critical for troubleshooting. The pentyl group imparts significant hydrophobic character, making it poorly soluble in water.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.24 g/mol
Physical State Liquid
pKa (Pyridine) ~5.2[2]
LogP (Predicted) 2.98[3]

Note: The pKa value is for the parent pyridine molecule. Alkyl substitution can slightly alter this value, but it serves as an excellent starting point for pH modification strategies.

Troubleshooting Guide: Common Solubility Issues

This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.

Question 1: My this compound is forming an insoluble film/oil in my aqueous buffer. What is the first and most critical step to try?

Answer: pH Adjustment.

The most effective initial step is to leverage the basicity of the pyridine nitrogen. By lowering the pH of your aqueous solution to be at least 1.5 to 2 units below the pKa of the pyridine ring (~5.2), you can protonate the nitrogen atom. This creates a positively charged pyridinium ion, which is significantly more polar and, therefore, more soluble in water.[4]

Causality: The transition from a neutral, hydrophobic molecule to a charged, hydrophilic salt is the most direct way to increase aqueous solubility. The energy required to create a cavity in water for a charged ion is much lower than for a neutral hydrophobic molecule.

Immediate Actions:

  • Determine the pH of your current buffer.

  • Prepare a series of buffers with lower pH values (e.g., pH 5.0, 4.5, 4.0, 3.5).

  • Attempt to dissolve the this compound in these acidic buffers. Start with the highest pH and move lower until solubility is achieved.

  • Caution: Ensure the final pH is compatible with your assay, cell line, or experimental model. Extreme pH can compromise biological experiments.

cluster_pH Effect of pH on Solubility cluster_pKa High_pH High pH (pH > pKa) Neutral This compound (Neutral, Uncharged) High_pH->Neutral Predominant Species Low_Sol Low Aqueous Solubility (Hydrophobic Pentyl Group Dominates) Neutral->Low_Sol Low_pH Low pH (pH < pKa) Protonated 4-(3-pentyl)pyridinium Ion (Positively Charged) Low_pH->Protonated Protonation of Pyridine Nitrogen High_Sol High Aqueous Solubility (Ionic Species is Solvated) Protonated->High_Sol

Caption: pH-dependent equilibrium of this compound.

Question 2: I've lowered the pH, but the solubility is still insufficient, or my experiment cannot tolerate acidic conditions. What is the next strategy?

Answer: Utilize Co-solvents.

If pH adjustment is not viable, the next step is to modify the solvent itself by adding a water-miscible organic co-solvent.[5][6] Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic pentyl group.[7]

Causality: Water molecules form a highly ordered, hydrogen-bonded network. Forcing a hydrophobic molecule like this compound into this network is entropically unfavorable. Co-solvents disrupt this network and create "pockets" of lower polarity, reducing the energetic penalty of solvation.[8]

Common Co-solvents for Initial Screening:

Co-solventRecommended Starting % (v/v)Notes
DMSO (Dimethyl sulfoxide)1-5%Excellent solubilizing power, but can be toxic to some cells above 0.5-1%.
Ethanol 1-10%Good solubilizer, generally well-tolerated in biological systems at low concentrations.
Propylene Glycol (PG) 5-20%Low toxicity, often used in pharmaceutical formulations.[5]
Polyethylene Glycol 400 (PEG 400) 5-20%Low toxicity, effective for many hydrophobic compounds.

Protocol: The best practice is to first dissolve the this compound in 100% of the chosen co-solvent to create a concentrated stock solution. Then, add this stock solution dropwise to your aqueous buffer while vortexing to achieve the final desired concentration. This method prevents the compound from crashing out of solution.

Question 3: My system is highly sensitive to organic solvents. Is there a solvent-free method to increase solubility?

Answer: Yes, use Cyclodextrins.

Cyclodextrins are cyclic oligosaccharides that offer a powerful method for increasing the solubility of hydrophobic compounds without using organic co-solvents.[9][10] They have a hydrophilic exterior, which makes them water-soluble, and a hydrophobic inner cavity.

Causality: The hydrophobic pentyl chain of this compound can be encapsulated within the nonpolar cavity of the cyclodextrin molecule, forming an inclusion complex.[11] This complex presents a hydrophilic exterior to the water, effectively "masking" the hydrophobic guest molecule and dramatically increasing its apparent aqueous solubility.[12]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly soluble in water and has low toxicity, making it a very common choice.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also highly soluble and well-suited for parenteral formulations due to its excellent safety profile.

cluster_system Cyclodextrin Encapsulation Mechanism Compound This compound (Hydrophobic) Complex Soluble Inclusion Complex Compound->Complex Encapsulation Water Aqueous Solution CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) CD->Complex Forms Complex With Complex->Water Dissolves In

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Experimental Protocols

Protocol 1: Systematic Solubility Screening Workflow

This protocol outlines a logical flow for determining the best solubilization strategy for your specific experimental needs.

start Start: Solubility Issue with This compound in Aqueous Buffer ph_check Can experimental conditions tolerate pH < 5.0? start->ph_check ph_adjust Step 1: Adjust pH (Titrate from pH 5.0 down to 3.5). See Protocol for pH Profiling. ph_check->ph_adjust Yes cosolvent_check Can experiment tolerate >1% organic co-solvent? ph_check->cosolvent_check No ph_success Success: Solubility Achieved ph_adjust->ph_success ph_fail Solubility still insufficient ph_adjust->ph_fail ph_fail->cosolvent_check cosolvent_screen Step 2: Co-solvent Screening (DMSO, EtOH, PEG 400). See Protocol for Stock Preparation. cosolvent_check->cosolvent_screen Yes cd_protocol Step 3: Cyclodextrin Complexation (HP-β-CD or SBE-β-CD). See Protocol for CD Formulation. cosolvent_check->cd_protocol No cosolvent_success Success: Solubility Achieved cosolvent_screen->cosolvent_success cosolvent_screen->cd_protocol If precipitation occurs or solvent is incompatible cd_success Success: Solubility Achieved cd_protocol->cd_success end Contact Technical Support for Advanced Formulation Strategies (e.g., surfactants, solid dispersions) cd_protocol->end

Caption: Decision workflow for solubilizing this compound.

Protocol 2: Preparation of a Stock Solution Using a Co-solvent
  • Select a Co-solvent: Choose DMSO, ethanol, or PEG 400 based on your experimental constraints.

  • Weigh the Compound: Accurately weigh a desired amount of this compound into a sterile microcentrifuge tube or glass vial.

  • Prepare Concentrated Stock: Add the minimum volume of 100% co-solvent required to completely dissolve the compound. For example, to make a 10 mM stock, add the appropriate volume of co-solvent. Vortex or sonicate briefly if needed until the solution is clear.

  • Dilution into Aqueous Buffer: a. Aliquot the required volume of your final aqueous buffer into a tube. b. While vigorously vortexing the buffer, slowly add the required volume of the concentrated co-solvent stock solution drop by drop. c. Continue vortexing for 30 seconds after the addition is complete.

  • Final Check: Visually inspect the solution for any signs of precipitation (cloudiness, particles). If the solution is not clear, the final concentration may exceed the solubility limit for that specific co-solvent/buffer ratio.

Protocol 3: Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 20 g of HP-β-CD in a final volume of 100 mL of buffer. Gentle warming (to 40-50°C) can aid dissolution of the cyclodextrin. Cool to room temperature before use.

  • Add Compound: Directly weigh and add the this compound to the HP-β-CD solution.

  • Promote Complexation: Cap the vial and place it on a rotator or shaker at room temperature for 4-24 hours. This extended mixing time is crucial for efficient encapsulation and complex formation.

  • Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any small amount of undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your final, solubilized solution. The concentration can be confirmed via HPLC or UV-Vis spectroscopy if a standard curve is available.

Frequently Asked Questions (FAQs)

Q1: Can I just heat the aqueous buffer to dissolve the compound? A1: Gentle heating can temporarily increase solubility and the rate of dissolution. However, the solution is likely to become supersaturated and may precipitate upon cooling to your experimental temperature (e.g., 37°C or room temperature). This can lead to inconsistent and unreliable results. Heating should only be used cautiously, in combination with other methods like pH adjustment or co-solvents, and the solution's stability at the final temperature must be confirmed.

Q2: I am using surfactants in my experiment. Can they help? A2: Yes, surfactants can solubilize hydrophobic compounds by forming micelles.[13] Above their critical micelle concentration (CMC), surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can encapsulate this compound in their hydrophobic cores, similar to cyclodextrins.[14][15] However, surfactants can also interfere with biological assays by disrupting cell membranes or binding to proteins, so their compatibility must be carefully validated.

Q3: Why can't I just sonicate my compound in the buffer until it dissolves? A3: Sonication is excellent for breaking up particle agglomerates and speeding up the dissolution process, but it does not increase the equilibrium solubility of the compound.[16] If the amount of this compound you are adding exceeds its intrinsic solubility in that buffer, sonication will only create a fine suspension or a temporary supersaturated solution that will likely precipitate over time. It is a useful tool to aid dissolution but not a primary solubilization method on its own.

References

  • Verma, S., & Rawat, A. (2021). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics. [Link]

  • Al-Ghananeem, A. M. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Singh, A., & Kumar, A. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Wissing, S. A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • ScienceDirect. (n.d.). Cosolvent. ScienceDirect. [Link]

  • Shaikh, J., & Ankola, D. D. (2009). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Millard, J. W., & Alvarez-Nunez, F. A. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. [Link]

  • Szente, L., & Fenyvesi, É. (2019). Practical Considerations about the Cyclodextrin Solubilities – A Quickstart Guide for Newbies. Cyclodextrin News. [Link]

  • Tsonis, C., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Garde, S. (2011). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Pentylpyridine. PubChem. [Link]

  • Gody, G., et al. (2020). Natural cyclodextrins and their derivatives for polymer synthesis. RSC Publishing. [Link]

  • Alshehri, S., et al. (2023). Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. PMC. [Link]

  • Kumar, S., & Singh, A. (2011). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Savjani, K. T., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

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  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
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  • Sharma, D., & Saini, S. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. [Link]

  • Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. Index Copernicus. [Link]

  • Gawade, A., et al. (2021). Improvement of Physicochemical and Solubility of Dipyridamole by Cocrystallization Technology. Journal of Drug Delivery and Therapeutics. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. IJPRA. [Link]

  • Gabbasov, R., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health. [Link]

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  • National Center for Biotechnology Information. (1992). Physical and Chemical Properties of Pyridine. NCBI Bookshelf. [Link]

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side reactions in the alkylation of 4-cyanopyridine and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 4-cyanopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent unwanted side reactions, ensuring the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of 4-cyanopyridine, providing step-by-step solutions grounded in chemical principles.

Issue 1: Low Yield of the Desired N-Alkylated Product

A low yield of the target N-alkylated 4-cyanopyridinium salt is a frequent challenge. This can stem from several factors, including incomplete reaction, product degradation, or competing side reactions.

Possible Causes and Corrective Actions:

  • Insufficiently Reactive Alkylating Agent:

    • Explanation: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride or bromide and observing low conversion, switching to the corresponding alkyl iodide can significantly increase the reaction rate.

    • Solution: Substitute the alkylating agent with a more reactive one, such as an alkyl iodide or a triflate.

  • Inappropriate Base Selection:

    • Explanation: While strong bases can deprotonate any acidic protons, they can also promote side reactions. For N-alkylation, a non-nucleophilic base is often preferred to avoid competition with the pyridine nitrogen. However, in the absence of a base, the reaction can be slow. Some modern methods achieve N-alkylation of hydroxypyridines without a catalyst or base.[1]

    • Solution: If applicable to your specific transformation, consider using a milder base like potassium carbonate or an organic base like triethylamine. For certain substrates, such as 4-alkoxy-2-pyridones, a combination of potassium tert-butoxide and tetrabutylammonium iodide has been shown to be effective for selective N-alkylation.[1]

  • Suboptimal Reaction Temperature:

    • Explanation: Higher temperatures can increase the rate of the desired reaction but may also accelerate decomposition pathways or the formation of byproducts.

    • Solution: Optimize the reaction temperature. Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.

Issue 2: Formation of Multiple Products (Over-alkylation/Dialkylation)

The formation of multiple alkylated products, particularly over-alkylation at the nitrogen or alkylation at the pyridine ring, is a common side reaction.[2]

Possible Causes and Corrective Actions:

  • Stoichiometry of the Alkylating Agent:

    • Explanation: Using a large excess of the alkylating agent can lead to the formation of dialkylated or other over-alkylated products.[2]

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. In some cases, adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration and minimize over-alkylation.

  • Reaction Concentration:

    • Explanation: High concentrations can favor intermolecular reactions, leading to the formation of undesired byproducts.

    • Solution: Running the reaction at a lower concentration (higher dilution) can sometimes suppress over-alkylation.[2]

  • Minisci-type C-H Alkylation:

    • Explanation: Under certain conditions, particularly radical conditions, alkylation can occur at the C-4 position of the pyridine ring, competing with N-alkylation.[3]

    • Solution: To favor N-alkylation, avoid conditions that promote radical formation (e.g., radical initiators, high temperatures, or UV light) unless C-H alkylation is the desired outcome. The use of a blocking group can also direct alkylation to the C-4 position if that is the intended product.[3]

Issue 3: Reaction at the Cyano Group

The cyano group is generally stable but can undergo reactions under certain alkylation conditions.

Possible Causes and Corrective Actions:

  • Hydrolysis of the Cyano Group:

    • Explanation: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of the nitrile to an amide or a carboxylic acid.[4][5][6][7][8]

    • Solution: Ensure anhydrous (dry) reaction conditions. Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Strong Bases/Nucleophiles:

    • Explanation: Very strong and nucleophilic bases could potentially add to the cyano group, although this is less common than hydrolysis.

    • Solution: Use a non-nucleophilic base if a base is required. Examples include potassium carbonate, cesium carbonate, or hindered organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

Issue 4: Solvent-Related Problems

The choice of solvent can significantly impact the reaction outcome.

Possible Causes and Corrective Actions:

  • Solvent Participation:

    • Explanation: Some solvents can react with the alkylating agent or the product. For example, protic solvents like alcohols could compete with the pyridine nitrogen as a nucleophile.

    • Solution: Use a polar aprotic solvent such as acetonitrile, acetone, or DMF (N,N-dimethylformamide).[9] These solvents are good at solvating the pyridinium salt product and generally do not participate in the reaction.

  • Poor Solubility:

    • Explanation: Poor solubility of 4-cyanopyridine or the alkylating agent can lead to a sluggish or incomplete reaction. 4-cyanopyridine has varying solubility in different organic solvents.[9]

    • Solution: Choose a solvent in which both reactants are reasonably soluble at the reaction temperature. A solvent screen may be necessary to identify the optimal medium.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the alkylation of 4-cyanopyridine.

Q1: What is the best alkylating agent to use?

The choice of alkylating agent depends on the desired reactivity. For a faster reaction, alkyl iodides are generally preferred over bromides and chlorides. Alkyl triflates are also highly reactive. However, for sensitive substrates, a less reactive alkylating agent might provide better control and selectivity.

Q2: How can I prevent the formation of C-alkylated byproducts?

To favor N-alkylation over C-alkylation, it's crucial to avoid conditions that promote radical reactions. Perform the reaction in the dark and at a moderate temperature. Using a polar aprotic solvent will also favor the ionic N-alkylation pathway. Recent electrochemical methods have been developed for selective C4-alkylation, highlighting the need for specific conditions to achieve this outcome.[10][11][12]

Q3: Is a base always necessary for the alkylation of 4-cyanopyridine?

No, a base is not always necessary. The alkylation of 4-cyanopyridine proceeds via the quaternization of the pyridine nitrogen, which does not require a base. In fact, the product is an N-alkyl pyridinium salt. The addition of a base can sometimes lead to unwanted side reactions. However, for related substrates like hydroxypyridines, a base is often used to generate the more nucleophilic pyridoxide anion.

Q4: What is the best way to monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. The N-alkylated pyridinium salt product is ionic and will typically have a much lower Rf value than the starting 4-cyanopyridine. Staining with iodine can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques.

Q5: How can I purify the N-alkylated 4-cyanopyridinium salt?

The product is an ionic salt and is often a solid.[13] Purification can typically be achieved by precipitation and washing. After the reaction is complete, the product can often be precipitated by adding a non-polar solvent like diethyl ether or hexanes to the reaction mixture. The resulting solid can then be collected by filtration and washed with the non-polar solvent to remove any unreacted starting materials and non-polar byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be used for further purification if needed.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the competing reactions and troubleshooting steps, the following diagrams illustrate the key concepts.

Diagram 1: N-Alkylation vs. C-Alkylation

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products 4-Cyanopyridine 4-Cyanopyridine N-Alkylation (SN2) N-Alkylation (SN2) 4-Cyanopyridine->N-Alkylation (SN2) Favored by polar aprotic solvents C-Alkylation (Radical) C-Alkylation (Radical) 4-Cyanopyridine->C-Alkylation (Radical) Favored by radical initiators, high temp. Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->N-Alkylation (SN2) Alkyl Halide (R-X)->C-Alkylation (Radical) N-Alkyl-4-cyanopyridinium Halide (Desired) N-Alkyl-4-cyanopyridinium Halide (Desired) N-Alkylation (SN2)->N-Alkyl-4-cyanopyridinium Halide (Desired) C-Alkyl-4-cyanopyridine (Side Product) C-Alkyl-4-cyanopyridine (Side Product) C-Alkylation (Radical)->C-Alkyl-4-cyanopyridine (Side Product)

Caption: Competing N-alkylation and C-alkylation pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of N-Alkylated Product check_reagents Check Alkylating Agent Reactivity start->check_reagents check_temp Optimize Reaction Temperature start->check_temp check_conditions Ensure Anhydrous Conditions start->check_conditions change_agent Switch to Alkyl Iodide or Triflate check_reagents->change_agent Using R-Cl or R-Br? success Improved Yield change_agent->success adjust_temp Screen Temperatures (e.g., RT, 50°C, 80°C) check_temp->adjust_temp adjust_temp->success dry_reagents Use Dry Solvents and Inert Atmosphere check_conditions->dry_reagents Possible Hydrolysis? dry_reagents->success

Caption: A workflow for troubleshooting low product yield.

Experimental Protocol: General Procedure for N-Alkylation

The following is a general, representative protocol for the N-alkylation of 4-cyanopyridine. Note: This is a starting point and may require optimization for your specific substrate and alkylating agent.

Materials:

  • 4-Cyanopyridine

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-cyanopyridine (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the 4-cyanopyridine (concentration typically 0.1-0.5 M).

  • With stirring, add the alkyl halide (1.1 eq) to the solution at room temperature. The addition can be done in one portion or dropwise.

  • Stir the reaction mixture at room temperature or heat to a predetermined temperature (e.g., 50-80 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration. If not, add a non-polar solvent such as diethyl ether to precipitate the product.

  • Wash the collected solid with the non-polar solvent to remove impurities.

  • Dry the purified N-alkyl-4-cyanopyridinium salt under vacuum.

Data Summary Table

Side ReactionKey FactorsPrevention Strategies
Over-alkylation Excess alkylating agent, high concentrationUse slight excess of alkylating agent (1.05-1.2 eq), use dilute conditions.[2]
C-Alkylation Radical conditions (heat, light, initiators)Avoid radical-promoting conditions, use polar aprotic solvents.
Hydrolysis of Cyano Group Presence of water, acidic or basic conditionsUse anhydrous solvents and reagents, perform under an inert atmosphere.[4][5][6][7][8]
Solvent Participation Use of protic solvents (e.g., alcohols)Use polar aprotic solvents like acetonitrile, acetone, or DMF.[9]

References

  • Baran, P. S., et al. (2018). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • Yang, L., et al. (2022). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances. [Link]

  • Comins, D. L., & Joseph, S. P. (1996). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. The Journal of Organic Chemistry. [Link]

  • Ruda, M. C., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Reagent Guides. [Link]

  • Ruda, M. C., Bergman, J., & Wu, J. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Journal of Combinatorial Chemistry. [Link]

  • Ghosh, S., et al. (2019). Proposed 4-cyanopyridine-boryl radicals-mediated alkene difunctionalization. Chemical Science. [Link]

  • Li, Z., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]

  • Chen, Y., & Wu, J. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Communications Chemistry. [Link]

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. [Link]

  • Li, M., et al. (2019). Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data. [Link]

  • Wang, J., et al. (2021). The hydrolysis reactions of nitriles via C−N bond cleavage. Molecules. [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Katritzky, A. R., & Lunt, E. (1970). Synthetic applications of N–N linked heterocycles. Part 4. The reaction between 1-pyridinio-4-pyridone cations and cyanide ion: mechanism of cyanopyridine formation, and a regioselective synthesis of 4-cyanopyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Ghosh, S., et al. (2019). Perfluoroalkylative Pyridylation of Alkenes via 4-Cyanopyridine-Boryl Radicals. Chemical Science. [Link]

  • Ghosh, S., et al. (2019). Perfluoroalkylative pyridylation of alkenes via 4-cyanopyridine-boryl radicals. Chemical Science. [Link]

  • Gomer, J. C., et al. (2010). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Molecules. [Link]

  • Huo, C., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. [Link]

  • Yang, L., et al. (2022). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances. [Link]

  • Yang, L., et al. (2022). Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. ChemRxiv. [Link]

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research. [Link]

  • Soderberg, T. (n.d.). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • Wang, C., et al. (2018). 4-Cyanopyridine-catalyzed anti-Markovnikov selective hydroboration of alkenes. New Journal of Chemistry. [Link]

  • JoVE. (n.d.). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Yamamoto, H., & Ueba, M. (2005). N-alkyl-4-boronopyridinium salts as thermally stable and reusable amide condensation catalysts. Organic Letters. [Link]

  • Göktaş, F., et al. (2008). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

Sources

Technical Support Center: Enhancing the Stability of Metal Complexes with 4-Alkylpyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to researchers, scientists, and drug development professionals working with metal complexes featuring 4-alkylpyridine ligands. This guide is designed to provide you with field-proven insights and troubleshooting strategies to enhance the stability of your complexes, ensuring the reliability and reproducibility of your experimental outcomes. The stability of a coordination compound is a critical parameter, indicating the strength of the metal-ligand bond and its resistance to decomposition or ligand substitution.[1][2] This is paramount in applications ranging from catalysis to medicinal chemistry.[1]

This resource is structured to address common challenges and frequently asked questions encountered during the synthesis, purification, and characterization of these important compounds.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with 4-alkylpyridine metal complexes.

Issue 1: Low Reaction Yield or No Product Formation

Question: I am following a standard procedure for synthesizing a metal complex with a 4-alkylpyridine ligand, but my yield is consistently low, or I am not getting any product at all. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield in the synthesis of metal complexes can be attributed to several factors. A systematic investigation is key to identifying and resolving the issue.[3][4]

  • Stoichiometry: Ensure the molar ratios of your metal salt and the 4-alkylpyridine ligand are accurate. For many complexes, a slight excess of the ligand can be beneficial to drive the reaction to completion.[3]

  • Reaction Conditions:

    • Temperature and Time: The reaction may not be reaching equilibrium. Consider extending the reaction time or moderately increasing the temperature.[3] Some complexation reactions require reflux for several hours to proceed.[5] Conversely, some complexes may be temperature-sensitive, so excessive heat could lead to decomposition.[6]

    • Solvent Choice: The solubility of both the reactants and the resulting complex is crucial.[3] Alcohols like methanol and ethanol are commonly used.[3] If your product is precipitating prematurely, it might trap unreacted starting materials. Consider a solvent system where the complex has moderate solubility at the reaction temperature.[3] For poorly soluble complexes, solvents like DMF or DMSO might be necessary.[7]

  • Purity of Reagents: Impurities in the starting materials, particularly in the metal salt (e.g., hydrates) or the 4-alkylpyridine ligand, can interfere with the reaction.[3] Ensure your reagents are of high purity and are properly stored.

  • Atmosphere: While many syntheses involving 4-alkylpyridine ligands can be performed in air, some metal ions are sensitive to oxidation.[5] For instance, Co(II) can be oxidized to Co(III).[3] Using an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent unwanted side reactions.[3]

Workflow for Troubleshooting Low Yield

start Low or No Product Yield check_stoichiometry Verify Stoichiometry of Metal Salt and Ligand start->check_stoichiometry adjust_conditions Optimize Reaction Conditions (Time & Temperature) check_stoichiometry->adjust_conditions evaluate_solvent Re-evaluate Solvent System adjust_conditions->evaluate_solvent check_purity Assess Purity of Starting Materials evaluate_solvent->check_purity consider_atmosphere Consider Inert Atmosphere check_purity->consider_atmosphere successful_synthesis Successful Synthesis consider_atmosphere->successful_synthesis Issue Resolved

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product Insolubility and Characterization Challenges

Question: I have successfully synthesized my 4-alkylpyridine metal complex, but it is an insoluble precipitate. How can I characterize it and are there ways to improve its solubility for future experiments?

Answer: Insoluble products are a common challenge in coordination chemistry.[5]

  • Initial Characterization of Insoluble Complexes: Even with insoluble materials, several techniques can provide valuable structural information:

    • Elemental Analysis: Provides the empirical formula of the complex.

    • FT-IR Spectroscopy: Can confirm the coordination of the 4-alkylpyridine ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine ring.

    • Thermal Analysis (TGA/DSC): Can provide information about the thermal stability of the complex and the presence of solvent molecules.

  • Improving Solubility:

    • Solvent Screening: Attempt to dissolve the complex in a wide range of solvents, including more polar options like DMF and DMSO, which can sometimes dissolve organometallic complexes upon heating.[5][7]

    • Ligand Modification: A more advanced strategy is to modify the 4-alkylpyridine ligand itself. Introducing solubilizing groups, such as longer alkyl chains or ether functionalities, onto the pyridine ring can significantly enhance the solubility of the resulting metal complex.[7]

    • Counter-ion Exchange: If your complex is ionic, replacing the counter-ion with a more solubilizing one (e.g., replacing chloride with perchlorate or triflate) can improve solubility.[7]

Issue 3: Complex Instability and Decomposition

Question: My purified 4-alkylpyridine metal complex appears to be unstable over time, showing changes in color or composition. What factors influence the stability, and how can I mitigate decomposition?

Answer: The stability of a metal complex is influenced by a combination of factors related to both the metal ion and the ligand.[1][6][8]

  • Nature of the Metal Ion:

    • Charge and Size: Generally, metal ions with a higher charge and smaller ionic radius form more stable complexes due to a higher charge density, which leads to stronger electrostatic attraction with the ligand.[1][2][6] For example, Fe(III) complexes are typically more stable than Fe(II) complexes.[6]

    • Oxidation State: The oxidation state of the metal is a critical factor.[1] Some metal centers may be susceptible to oxidation or reduction, leading to decomposition.

  • Nature of the 4-Alkylpyridine Ligand:

    • Basicity: The electron-donating ability of the 4-alkylpyridine ligand plays a significant role. Alkyl groups are electron-donating, which increases the basicity of the pyridine nitrogen.[8] A more basic ligand can form a stronger coordinate bond with the metal center, leading to a more stable complex.[8]

    • Steric Hindrance: While alkyl groups enhance basicity, bulky alkyl groups can introduce steric hindrance, potentially weakening the metal-ligand bond and destabilizing the complex.[9][10]

  • Environmental Factors:

    • Light and Air Sensitivity: Some complexes, particularly those with metals like Ag(I), can be photosensitive and decompose upon exposure to light.[5][11] As mentioned, some metal centers are air-sensitive.[3][5] Store sensitive complexes in the dark and under an inert atmosphere.

    • Solvent Effects: The solvent can play a role in stability. Competing solvent molecules can sometimes displace the 4-alkylpyridine ligand, especially if the solvent is a good ligand itself.[1][12]

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the length of the alkyl chain in a 4-alkylpyridine ligand affect the stability of the metal complex?

A1: The length of the alkyl chain has a dual effect:

  • Electronic Effect: Longer alkyl chains are slightly more electron-donating, which increases the basicity of the pyridine nitrogen. This enhanced basicity generally leads to a stronger metal-ligand bond and thus, greater thermodynamic stability.[8]

  • Steric Effect: As the alkyl chain becomes longer and more branched, it can introduce steric hindrance around the metal center. This can lead to a weaker metal-ligand bond and decreased stability.[9][10]

Therefore, there is often an optimal alkyl chain length that balances these two opposing effects to achieve maximum stability.

Q2: What is the "chelate effect," and can it be used to enhance the stability of complexes with pyridine-based ligands?

A2: The chelate effect describes the enhanced thermodynamic stability of a metal complex containing a multidentate ligand (a ligand that binds to the metal at more than one point) compared to a complex with analogous monodentate ligands.[1][13][14] This increased stability is primarily due to a favorable entropy change upon complex formation.[1][13]

While 4-alkylpyridines are monodentate ligands, the principle of the chelate effect can be applied by designing ligands that incorporate a pyridine ring into a larger, multidentate framework. For example, ligands like 2,2'-bipyridine or terpyridine, which contain multiple pyridine rings capable of binding to the same metal center, form significantly more stable complexes than those with individual pyridine ligands.[13][14][15]

The Chelate Effect: A Conceptual Diagram

cluster_0 Monodentate Ligands cluster_1 Bidentate Ligand (Chelate Effect) M_mono Metal Ion L1 Pyridine M_mono->L1 + L2 Pyridine L1->L2 + ML2 [M(Py)2] Complex L2->ML2 M_bi Metal Ion Bipy Bipyridine M_bi->Bipy + M_Bipy [M(Bipy)] Complex (More Stable) Bipy->M_Bipy

Sources

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 4-(3-Pentyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-pentyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important pyridine derivative. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. Our approach is grounded in established chemical principles and practical, field-tested experience to provide you with a self-validating system for your protocols.

Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific experimental issues you may encounter during the synthesis of this compound. Each answer provides not only a solution but also a detailed explanation of the underlying chemistry.

Question 1: My reaction is producing a significant amount of the C2-alkylated isomer alongside the desired C4-product. How can I improve the regioselectivity for the C4 position?

Answer:

Achieving high C4 regioselectivity is a common challenge in pyridine functionalization due to the inherent electronic properties of the ring.[1][2] The C2 and C4 positions are both electronically deficient and susceptible to nucleophilic attack. Several strategies can be employed to favor C4 alkylation:

  • Employing a Bulky Blocking Group: One of the most effective methods is to introduce a sterically demanding group on the pyridine nitrogen. This physically hinders attack at the C2 and C6 positions, directing the incoming nucleophile or radical to the more accessible C4 position. A notable example is the use of a maleate-derived blocking group, which has been shown to provide exquisite control for Minisci-type decarboxylative alkylation at C4.[3][4][5][6] This approach is particularly advantageous for scale-up as the starting materials are inexpensive and the blocking group can often be removed under mild conditions.[7]

  • Lewis Acid Catalysis: In certain cross-coupling reactions, the use of a Lewis acid can promote C4-selectivity. For instance, in nickel-catalyzed couplings of pyridine with alkenes, a Lewis acid can coordinate to the pyridine nitrogen, altering the electronic distribution and steric environment to favor C4 functionalization.[8]

  • Electrochemical Synthesis with Silane Assistance: An electrochemical approach utilizing chlorotrimethylsilane has been shown to enhance C4 selectivity. The in situ formation of an N-trimethylsilyl pyridinium salt increases the electron deficiency of the pyridine core, favoring a single-electron reduction pathway that leads to preferential C4 alkylation.[9]

  • Transition-Metal-Free Regiodivergent Synthesis: For specific applications, a transition-metal-free method using 1,1-diborylalkanes can be tuned to favor either C2 or C4 alkylation by selecting the appropriate alkyllithium activator. Methyllithium tends to direct alkylation to the C4 position.[10]

Experimental Protocol: C4-Selective Minisci Reaction Using a Maleate-Derived Blocking Group

This protocol is adapted from the work of Baran and colleagues.[3][5]

  • Formation of the Pyridinium Salt:

    • In a suitable reaction vessel, combine pyridine (1.0 equiv) and maleic acid (1.1 equiv).

    • Heat the mixture (typically in a solvent like acetonitrile) to form the initial adduct.

    • Esterify the adduct using an alcohol (e.g., ethanol) under acidic conditions to yield the stable pyridinium salt. This salt is often a crystalline solid and can be isolated and purified.[3][4]

  • Minisci-Type Alkylation:

    • Dissolve the pyridinium salt (1.0 equiv) and the corresponding carboxylic acid (in this case, 3-pentanecarboxylic acid, 1.5-2.0 equiv) in a suitable solvent system (e.g., a mixture of dichloroethane and water).[3]

    • Add a silver nitrate catalyst (e.g., 20 mol%) and an oxidant such as ammonium persulfate (2.0 equiv).[3]

    • Heat the reaction mixture (e.g., to 50 °C) and monitor for completion by TLC or LC-MS.

  • Removal of the Blocking Group:

    • Upon completion, the blocking group can be removed by treating the reaction mixture with a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[3]

  • Work-up and Purification:

    • Perform a standard aqueous work-up and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to isolate the this compound.

Question 2: The overall yield of my synthesis is low upon scale-up. What are the likely causes and how can I optimize the reaction conditions?

Answer:

Low yields during scale-up can stem from a variety of factors, including incomplete reactions, side reactions, and product loss during work-up and purification. Here’s how to troubleshoot these issues:

  • Reaction Incompleteness:

    • Temperature Control: Ensure uniform heating of the reaction mixture. On a larger scale, temperature gradients can lead to inconsistent reaction rates. Use of a jacketed reactor with controlled heating is recommended.

    • Mixing: Inefficient stirring can lead to localized concentration gradients and reduced reaction rates. Ensure the stirring is vigorous enough to maintain a homogeneous mixture.

    • Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., GC-MS or LC-MS) to determine the optimal reaction time.

  • Side Reactions:

    • Over-alkylation: In some methods, the product can be more reactive than the starting material, leading to di- or poly-alkylation. Using a blocking group strategy as described in Question 1 can mitigate this.[3][7]

    • Radical-based Side Reactions: In Minisci-type reactions, the alkyl radicals can undergo other pathways such as dimerization. Optimizing the concentration of the radical precursor and the rate of its addition can minimize these side reactions.[11]

    • Decomposition of Reagents: Some organometallic reagents, like Grignard or organolithium reagents, are sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification Losses:

    • Extraction: The basicity of the pyridine product means it can be protonated and become water-soluble in acidic conditions. Ensure the aqueous layer is sufficiently basic during extraction to keep the product in the organic phase.

    • Purification: While column chromatography is effective at a small scale, it can lead to significant product loss on a larger scale. Consider alternative purification methods such as distillation (if the product is volatile enough) or crystallization of a salt form (e.g., the hydrochloride salt). A simple extraction/washing protocol has been shown to be effective in some cases, avoiding the need for chromatography.[3][4]

Data Presentation: Optimizing Reaction Parameters

ParameterInitial ConditionOptimized ConditionRationale
Temperature 80 °C (oil bath)75 °C (jacketed reactor)Improved temperature control and uniformity.
Stirring 500 rpm (magnetic stir bar)300 rpm (overhead stirrer)More efficient mixing for larger volumes.
Reagent Addition All at onceSlow addition over 1 hourMaintains a low concentration of reactive intermediates, minimizing side reactions.
Purification Silica gel chromatographyDistillation under reduced pressureReduces product loss and is more scalable.
Question 3: I am using a Grignard-based approach, but the reaction is sluggish and gives a complex mixture of products. What could be going wrong?

Answer:

The reaction of Grignard reagents with pyridines can be challenging. Direct reaction with pyridine is often difficult. More commonly, the pyridine is first activated, for example, by forming the pyridine N-oxide.[12][13][14]

  • Activation of Pyridine: Reacting the Grignard reagent with pyridine-N-oxide is a more reliable method. The N-oxide is more susceptible to nucleophilic attack. The initial addition product can then be rearomatized.[13][14]

  • Grignard Reagent Quality: The quality of the Grignard reagent is crucial. It can degrade upon exposure to air or moisture. It is best to use freshly prepared or recently titrated Grignard reagents.

  • Solvent Effects: The choice of solvent is important. THF is a common solvent for Grignard reactions. Ensure it is anhydrous.

  • Side Reactions with Pyridine N-oxide: While the N-oxide is more reactive, it can also lead to side products. The reaction conditions, such as temperature and stoichiometry, need to be carefully controlled.

Experimental Workflow: Grignard Reaction with Pyridine N-oxide

G Pyridine Pyridine Pyridine_N_Oxide Pyridine_N_Oxide Pyridine->Pyridine_N_Oxide Oxidation (e.g., m-CPBA) Adduct Adduct Pyridine_N_Oxide->Adduct Addition of 3-pentylmagnesium bromide Product Product Adduct->Product Rearomatization (e.g., Ac2O, heat) Purified_Product Purified_Product Product->Purified_Product Purification

Caption: Workflow for the synthesis of this compound via a Grignard reaction with pyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: For large-scale synthesis, the ideal route should be cost-effective, operationally simple, and provide high yields of the desired product with minimal purification. Based on current literature, two promising approaches stand out:

  • Minisci Reaction with a Removable Blocking Group: This method is highly advantageous due to the use of inexpensive starting materials (pyridine and a carboxylic acid) and the high C4-selectivity afforded by the blocking group.[3][5][7] The operational simplicity and the potential to avoid chromatography make it very attractive for scale-up.[4]

  • Cross-Coupling Reactions (Suzuki or Negishi): If a pre-functionalized pyridine (e.g., 4-bromopyridine or 4-chloropyridine) is readily available and cost-effective, Suzuki or Negishi coupling can be a robust and scalable option.[15][16][17] These reactions are widely used in the pharmaceutical industry due to their functional group tolerance and reliability. However, the synthesis of the requisite organoboron or organozinc reagent adds steps to the overall process.

Q2: Are there any safety concerns I should be aware of when scaling up this synthesis?

A2: Yes, several safety considerations are paramount during scale-up:

  • Exothermic Reactions: The formation of pyridinium salts and some alkylation reactions can be exothermic. On a larger scale, the heat generated can be significant and needs to be managed effectively to avoid runaway reactions. Use of a jacketed reactor with a cooling system and slow addition of reagents are crucial.

  • Handling of Pyridine: Pyridine is flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organometallic Reagents: If using Grignard or organolithium reagents, be aware of their pyrophoric nature (can ignite spontaneously in air). They must be handled under a strict inert atmosphere.

  • Oxidizing Agents: Ammonium persulfate, used in the Minisci reaction, is a strong oxidizing agent. It should not be mixed with flammable organic materials indiscriminately.

Q3: How do I best monitor the progress of my reaction?

A3: For effective reaction monitoring, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for qualitative monitoring. It's useful for tracking the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information and can help identify byproducts. This is particularly useful for volatile compounds like this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent tool for monitoring reactions with non-volatile components and for getting accurate mass information on products and byproducts.

Logical Relationship: Choice of Synthetic Route

G Start Starting Material Availability & Cost Route_Choice Choice of Synthetic Route Start->Route_Choice Minisci Minisci Reaction (with blocking group) Route_Choice->Minisci Pyridine & Carboxylic Acid are inexpensive Cross_Coupling Cross-Coupling (Suzuki/Negishi) Route_Choice->Cross_Coupling 4-Halopyridine is available Grignard Grignard Reaction (with N-oxide) Route_Choice->Grignard Grignard precursor is accessible High_Selectivity High C4-Selectivity Minisci->High_Selectivity Scalability Scalability & Simplicity Minisci->Scalability Cross_Coupling->Scalability Functional_Group Functional Group Tolerance Cross_Coupling->Functional_Group Grignard->Functional_Group

Caption: Decision-making flowchart for selecting a synthetic route for this compound.

References

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society.
  • Preparation of Pyridines, Part 4: By Alkylation and Vinyl
  • Unified ionic and radical C-4 alkylation and arylation of pyridines. Royal Society of Chemistry.
  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances.
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.
  • Selective C-4 Alkyl
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters.
  • Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetr
  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. YorkSpace.
  • Synthesis of Highly Substituted Pyridines via [4 + 2] Cycloadditions of Vinylallenes and Sulfonyl Cyanides. The Journal of Organic Chemistry.
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ACS Omega.
  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metal
  • Reaction of pyridine N‐oxides with Grignard reagents.
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group.
  • Total synthesis of (±)-streptonigrin: de novo construction of a pentasubstituted pyridine using ring-closing metathesis. Journal of the American Chemical Society.
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society.
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • Challenges in the functionalization of pyridines.
  • Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich.
  • Metal-free deformylation strategy enables sustainable Hantzsch-type pyridine synthesis in neat water.
  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Deriv
  • Pyridine synthesis. Organic Chemistry Portal.
  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
  • Sustainable Synthesis of 4-acylpyridines through air oxidation of dearom
  • Grignard compounds derived
  • Novel process for synthesizing high-purity N-alkyl pyridine salt.
  • Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd C
  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry.
  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines.

Sources

Technical Support Center: Optimizing 4-(3-Pentyl)pyridine for Maximum Corrosion Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is based on the established principles and experimental data for 4-alkylpyridines as a class of corrosion inhibitors. While specific data for 4-(3-pentyl)pyridine is not extensively available in published literature, the information herein provides a robust framework for its application and optimization based on the behavior of structurally similar compounds.

Introduction to 4-Alkylpyridines as Corrosion Inhibitors

4-Alkylpyridines are a class of heterocyclic organic compounds recognized for their efficacy as corrosion inhibitors, particularly for mild steel in acidic environments, a common scenario in the oil and gas industry. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive process. This adsorption is primarily facilitated by the lone pair of electrons on the nitrogen atom and the π-electrons of the pyridine ring, which interact with the vacant d-orbitals of iron. The alkyl chain, in this case, the 3-pentyl group, enhances the hydrophobicity and surface coverage of the protective film, thereby improving the inhibition efficiency.[1]

This technical support guide is designed to provide researchers with a comprehensive resource for optimizing the concentration of this compound to achieve maximum corrosion inhibition. It includes frequently asked questions, a detailed troubleshooting guide for common experimental challenges, and standardized protocols for evaluating inhibitor performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of corrosion inhibition by this compound?

A1: this compound inhibits corrosion by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. This process involves both physical and chemical adsorption. The pyridine ring's nitrogen atom and π-electrons interact with the metal surface, while the pentyl group contributes to a denser, more hydrophobic protective layer.[1][2]

Q2: How does the concentration of this compound affect its inhibition efficiency?

A2: The inhibition efficiency of this compound generally increases with concentration up to an optimal point.[3][4] Beyond this concentration, the efficiency may plateau as the metal surface becomes saturated with inhibitor molecules.[1]

Q3: What are the key factors that can influence the performance of this compound?

A3: Several factors can impact performance, including temperature, the concentration of corrosive species (e.g., acid), and the presence of other ions in the solution.[5] Generally, inhibition efficiency may decrease at higher temperatures due to increased desorption of the inhibitor from the metal surface.[4]

Q4: Is this compound more of an anodic, cathodic, or mixed-type inhibitor?

A4: Pyridine derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[6] The extent of anodic or cathodic inhibition can be determined through potentiodynamic polarization studies.

Q5: How does the alkyl chain in this compound contribute to its inhibitory properties?

A5: The alkyl chain length and structure play a crucial role. Longer or bulkier alkyl chains, like the 3-pentyl group, increase the surface area covered by each molecule and enhance the hydrophobicity of the adsorbed film, making it more difficult for water and corrosive species to reach the metal surface.[1][7]

Troubleshooting Guide

Issue 1: Low or Inconsistent Inhibition Efficiency
  • Question: My experiments show a lower-than-expected or highly variable inhibition efficiency for this compound. What could be the cause?

  • Answer:

    • Sub-optimal Concentration: You may be operating at a concentration below the optimal range. It is crucial to test a wide range of concentrations to identify the point of maximum efficiency.

    • Inadequate Surface Preparation: Ensure your metal coupons are consistently prepared. Any residual oxides or contaminants can interfere with inhibitor adsorption. A standardized polishing, cleaning, and drying procedure is essential.

    • Temperature Fluctuations: Corrosion rates and inhibitor adsorption are sensitive to temperature. Maintain a constant and controlled temperature throughout your experiments.[4]

    • Inhibitor Purity: Verify the purity of your this compound. Impurities can either interfere with its function or, in some cases, act as corrosion promoters.

Issue 2: Inhibitor Precipitation
  • Question: I observe precipitation when I add this compound to my corrosive medium. How can I resolve this?

  • Answer:

    • Solubility Limits: You may be exceeding the solubility of this compound in your test solution. Consult solubility data if available, or perform a simple solubility test.

    • pH Effects: The solubility of pyridine derivatives can be pH-dependent. Ensure the pH of your solution is within a range where the inhibitor remains soluble.

    • Solvent Assistance: For preparing stock solutions, a small amount of a co-solvent like ethanol may be necessary to ensure complete dissolution before adding it to the aqueous corrosive medium. Ensure the co-solvent does not interfere with the corrosion process.

Issue 3: Conflicting Results Between Different Evaluation Methods
  • Question: My weight loss measurements suggest high inhibition efficiency, but my electrochemical data (EIS/Potentiodynamic Polarization) is not in agreement. Why is this happening?

  • Answer:

    • Time Scale Differences: Weight loss is an average measurement over a long duration (hours or days), while electrochemical techniques are typically faster. The inhibitor film may take time to form and stabilize, which could explain the discrepancy.

    • Electrochemical System Setup: Ensure your electrochemical cell is properly set up. Check for issues like Luggin capillary placement, reference electrode stability, and proper electrical connections.

Experimental Protocols

Protocol 1: Weight Loss Measurement
  • Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry in a desiccator.

  • Initial Weighing: Accurately weigh each coupon to four decimal places.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1M HCl) with and without various concentrations of this compound for a predetermined period (e.g., 6, 12, or 24 hours) at a constant temperature.

  • Final Weighing: After the immersion period, remove the coupons, clean them according to standard procedures to remove corrosion products, rinse with deionized water and acetone, dry, and reweigh.

  • Calculations:

    • Calculate the corrosion rate (CR) in mm/year.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)
  • Electrochemical Cell Setup: Use a three-electrode cell with the mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution (with or without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis:

    • Plot the data as Nyquist and Bode plots.

    • Fit the data to an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] x 100

Protocol 3: Potentiodynamic Polarization
  • Cell Setup and Stabilization: Use the same three-electrode setup as for EIS and allow the OCP to stabilize.

  • Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log current density vs. potential).

    • Extrapolate the Tafel slopes to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] x 100

Data Presentation

Table 1: Effect of this compound Concentration on Corrosion Inhibition Efficiency (Hypothetical Data)

Concentration (ppm)Weight Loss IE%EIS IE%Potentiodynamic Polarization IE%
0 (Blank)000
5075.278.576.8
10088.690.189.3
15094.395.294.8
20094.595.595.1
25094.695.695.3

Visualizations

Diagram 1: Proposed Corrosion Inhibition Mechanism

Caption: Adsorption of this compound on the metal surface to form a protective film.

Diagram 2: Experimental Workflow for Optimization

G cluster_tests Performance Evaluation start Start: Define Experimental Conditions (Metal, Corrosive Medium, Temp) prep Prepare Metal Coupons (Polishing, Cleaning) start->prep conc_range Select Concentration Range of this compound prep->conc_range wl Weight Loss Measurement conc_range->wl eis Electrochemical Impedance Spectroscopy (EIS) conc_range->eis pdp Potentiodynamic Polarization conc_range->pdp analyze Analyze Data & Calculate Inhibition Efficiency wl->analyze eis->analyze pdp->analyze optimal Determine Optimal Concentration analyze->optimal end End: Report Optimized Concentration optimal->end

Caption: Workflow for determining the optimal inhibitor concentration.

Diagram 3: Troubleshooting Decision Tree

G start Low Inhibition Efficiency? check_conc Is Concentration Optimized? start->check_conc vary_conc Vary Concentration and Re-test check_conc->vary_conc No check_surface Is Surface Prep Consistent? check_conc->check_surface Yes vary_conc->start Re-evaluate standardize_prep Standardize Polishing & Cleaning Protocol check_surface->standardize_prep No check_temp Is Temperature Stable? check_surface->check_temp Yes standardize_prep->start Re-evaluate control_temp Implement Temperature Control check_temp->control_temp No check_purity Check Inhibitor Purity (e.g., NMR, GC-MS) check_temp->check_purity Yes control_temp->start Re-evaluate success Problem Resolved check_purity->success

Caption: Decision tree for troubleshooting low inhibition efficiency.

References

  • Han, P., et al. "Enhanced corrosion inhibition of carbon steel by pyridyl gemini surfactants with different alkyl chains." Journal of Molecular Liquids, vol. 337, 2021, p. 116429. [Link]

  • Li, X., et al. "Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium." RSC Advances, vol. 12, no. 4, 2022, pp. 2156-2167. [Link]

  • Singh, A., et al. "Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media." Molecules, vol. 27, no. 19, 2022, p. 6527. [Link]

  • Verma, D. K., et al. "Imidazo Pyridine Derivative as a New Corrosion Inhibitor for Mild Steel in Acidic Media." The Chemist, vol. 92, no. 1, 2021, pp. 1-10. [Link]

  • Kareem, R., and M. S. Shihab. "Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media." Al-Nahrain Journal of Science, vol. 24, no. 3, 2021, pp. 1-8. [Link]

  • Wang, Y., et al. "Synergistic corrosion inhibition of 4-hydroxypyridine and halogen ions: Insights from interfacial nonlinear spectroscopy." The Journal of Chemical Physics, vol. 161, no. 13, 2024. [Link]

  • Al-Amiery, A. A., et al. "Evaluation of Corrosion Inhibition Performance and Corrosion Inhibition Mechanism of Alkyl Pyridine Bromide Salts Ionic Liquid Corrosion Inhibitors on Mild Steel in Neutral Medium." International Journal of Electrochemical Science, vol. 12, 2017, pp. 7746-7758. [Link]

  • Li, X., et al. "Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium." RSC Advances, vol. 12, no. 4, 2022, pp. 2156-2167. [Link]

  • Ansari, K. R., et al. "Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies." Journal of the Indian Chemical Society, vol. 99, no. 12, 2022, p. 100793. [Link]

  • de Oliveira, G. F., et al. "Adsorption isotherms of pyridine measured on the catalysts at 25 °C." ResearchGate, 2018. [Link]

  • Wang, Y., et al. "Synergistic corrosion inhibition of 4-hydroxypyridine and halogen ions: Insights from interfacial nonlinear spectroscopy." The Journal of Chemical Physics, vol. 161, no. 13, 2024. [Link]

  • Nanjing Huazhou New Material Co., Ltd. "Alkyl Pyridines Quat." Nanjing Huazhou New Material Co., Ltd., 2016. [Link]

  • Lgaz, H., et al. "Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110) in Acetic Acid Media via Computer Simulation." Materials, vol. 16, no. 2, 2023, p. 799. [Link]

  • Abdolmaleki, M., et al. "Effect of Alkyl Chain Length on Adsorption Behavior and Corrosion Inhibition of Imidazoline Inhibitors." Iranian Journal of Chemistry and Chemical Engineering, vol. 37, no. 2, 2018, pp. 137-151. [Link]

  • Jacam Chemicals. "APQ 1800 alkyl pyridine quat." Magnum Solvent, Inc., 2010. [Link]

  • Galai, M., et al. "Analysis of Pyridine, Picoline and Lutidine's Adsorption Behavior on The Al (111)-lattice." Biointerface Research in Applied Chemistry, vol. 11, no. 4, 2021, pp. 11633-11645. [Link]

  • Al-Sabagh, A. M., et al. "Effect of Addition of Pyridine-Based Corrosion Inhibitors on Corrosion Behaviors of Carbon Steel in a CO2-Containing Environment." Journal of Surfactants and Detergents, vol. 21, no. 5, 2018, pp. 641-653. [Link]

  • Li, Y., et al. "Chemical Combination of 4-(4-Hydroxybut-2-ynyl) Pyridine and 3-Methylbenzenamine to Construct an Effective Inhibitor." International Journal of Electrochemical Science, vol. 13, 2018, pp. 10078-10092. [Link]

  • Agnesia, T. A., et al. "Studies of Corrosion Inhibition Performance of Inorganic Inhibitors for Aluminum Alloy." Journal of Bio- and Tribo-Corrosion, vol. 7, no. 3, 2021, p. 101. [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with pyridine-containing compounds. Here, we will move beyond simple checklists to explore the underlying chemical and physical reasons for peak asymmetry, providing you with the expertise to not only solve the immediate problem but also to proactively design more robust analytical methods.

Understanding the "Why": The Root Causes of Peak Tailing for Pyridine Compounds

Peak tailing is a common frustration in HPLC, often leading to poor resolution, inaccurate integration, and compromised data quality. For basic compounds like pyridine and its derivatives, the issue is frequently exacerbated by their unique chemical properties. An ideal chromatographic peak is symmetrical (Gaussian), but tailing occurs when a fraction of the analyte molecules are retained longer than the main population, resulting in an asymmetrical peak with a drawn-out trailing edge.

The primary culprits behind peak tailing for pyridine compounds in reversed-phase HPLC are secondary interactions with the stationary phase. These unwanted interactions disrupt the primary hydrophobic retention mechanism, causing some analyte molecules to lag behind.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for quantification?

A1: Peak tailing refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal separation, peaks should be symmetrical, often described as Gaussian. Tailing becomes problematic as it can hinder the accurate separation of closely eluting compounds, leading to unreliable quantification and a general reduction in the method's reliability.[1] For pyridine compounds, which are often analyzed at low concentrations, maintaining peak symmetry is critical for achieving the necessary sensitivity and accuracy.

Q2: My neutral compounds look fine, but my pyridine analyte is tailing. What's the most likely cause?

A2: This is a classic sign of secondary ionic interactions. The issue most likely stems from the interaction between your basic pyridine analyte and residual silanol groups (Si-OH) on the silica-based stationary phase of your column.[2][3] These silanol groups can be acidic and, at certain pH values, become ionized (SiO-), creating negatively charged sites that strongly interact with the positively charged (protonated) pyridine molecules.[4] This strong secondary interaction causes a portion of the pyridine molecules to be retained longer, resulting in a tailing peak.[3] Neutral compounds do not carry a charge and are therefore unaffected by these ionic sites.[5]

A Deeper Dive: The Chemistry of Pyridine Peak Tailing

To effectively troubleshoot, it's crucial to understand the chemical interactions at play. Pyridine, with a pKa of approximately 5.2, is a weak base. In typical reversed-phase mobile phases, which are often acidic to neutral, the pyridine molecule will be protonated, carrying a positive charge.

Simultaneously, the silica backbone of most reversed-phase columns has surface silanol groups. These can exist in different forms, with some being more acidic than others.[2] Trace metal impurities within the silica matrix can also increase the acidity of these silanols.[2][6] At mobile phase pH values above approximately 3.5, a significant portion of these silanols will deprotonate, creating anionic sites (SiO-).[7] The electrostatic attraction between the protonated pyridine and the ionized silanols is a powerful secondary retention mechanism that leads directly to peak tailing.

Troubleshooting Workflow: A Logic-Driven Approach

When faced with a tailing pyridine peak, a systematic approach is key. The following workflow will guide you from the most common and easily addressable issues to more complex method development strategies.

Caption: A logical workflow for diagnosing and resolving peak tailing.

Level 1 Troubleshooting: Mobile Phase Optimization

The mobile phase is your first and most powerful tool for mitigating secondary interactions.

Q3: How does mobile phase pH affect the peak shape of pyridine?

A3: Mobile phase pH is a critical parameter.[8] By adjusting the pH, you can control the ionization state of both the pyridine analyte and the stationary phase silanol groups.[9]

  • Low pH (pH < 3): At a low pH, the silanol groups are protonated and therefore neutral.[10] This minimizes the ionic interaction with the protonated pyridine molecule, significantly improving peak shape. This is often the most effective initial strategy.[2]

  • High pH (pH > 8): At a high pH, the pyridine molecule is in its neutral (free base) form. This also minimizes ionic interactions with the now negatively charged silanol groups. However, this approach requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[8]

Protocol 1: Mobile Phase pH Adjustment

  • Preparation of Low pH Mobile Phase:

    • Start with a buffer concentration of 10-20 mM. A phosphate buffer is a good choice for targeting a pH of 2.5.[11]

    • Alternatively, for mass spectrometry compatibility, use 0.1% formic acid or trifluoroacetic acid (TFA) in the aqueous portion of your mobile phase.[10][12]

  • Equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Analysis: Inject your pyridine standard and observe the peak shape. It is advisable to test a range of pH values (e.g., 2.5, 3.0, 3.5) to find the optimal condition.

Q4: What are mobile phase additives, and how can they help reduce tailing?

A4: Mobile phase additives, such as competing bases or ion-pairing reagents, can be used to mask the active silanol sites or alter the retention mechanism.

  • Competing Bases (Silanol Blockers): Small basic molecules like triethylamine (TEA) are added to the mobile phase.[8] TEA, being a base, will preferentially interact with the acidic silanol groups, effectively "blocking" them from interacting with your pyridine analyte.[6][11]

  • Ion-Pairing Reagents: These reagents, such as alkyl sulfonates, are added to the mobile phase to form a neutral ion-pair with the charged analyte.[13][14] This neutral complex then interacts with the stationary phase via a standard reversed-phase mechanism, avoiding the problematic secondary ionic interactions.

Additive TypeExampleTypical ConcentrationMechanism of Action
Competing Base Triethylamine (TEA)0.1 - 1% (v/v)Competes with the basic analyte for active silanol sites.[6][15]
Ion-Pairing Reagent Sodium dodecyl sulfate (SDS)5 - 20 mMForms a neutral ion-pair with the protonated analyte.[16]

Protocol 2: Using a Competing Base (TEA)

  • Preparation: Add triethylamine (TEA) to the aqueous portion of your mobile phase at a concentration of 0.1% (v/v). Adjust the pH to the desired level after adding the TEA.

  • Equilibration: Thoroughly equilibrate the column with the TEA-containing mobile phase. This may take longer than a simple pH change.

  • Analysis: Inject your sample and assess the peak shape. The concentration of TEA can be optimized; however, be aware that high concentrations can sometimes lead to reduced column lifetime.[11]

Level 2 Troubleshooting: Column and Hardware Considerations

If mobile phase optimization does not fully resolve the issue, the problem may lie with your column or HPLC system.

Q5: Could my choice of HPLC column be the cause of the peak tailing?

A5: Absolutely. The type and quality of the stationary phase are critical.

  • Type A vs. Type B Silica: Older columns often used "Type A" silica, which had higher levels of metal contamination and more acidic silanol groups, leading to significant tailing with basic compounds.[11] Modern columns almost exclusively use high-purity "Type B" silica, which has significantly reduced metal content and less acidic silanols, resulting in much better peak shapes for bases.[2][3]

  • End-Capping: After the primary stationary phase (e.g., C18) is bonded to the silica, many accessible silanol groups remain. "End-capping" is a secondary chemical process that covers many of these residual silanols with a smaller silylating agent (like trimethylsilyl).[10][17] Using a well-end-capped column is crucial for analyzing basic compounds.

  • Alternative Stationary Phases: If tailing persists, consider stationary phases that are inherently more inert or offer different retention mechanisms:

    • Embedded Polar Group (EPG) Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group can help to shield the analyte from residual silanols.

    • Hybrid Silica/Polymer Phases: These columns are more resistant to high pH, allowing you to operate in a pH range where pyridine is neutral.[2]

    • Polymeric Phases: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) have no silanol groups and are an excellent, though less common, choice for eliminating this type of secondary interaction.[2]

Q6: I've noticed that the tailing gets worse over time with a new batch of samples. What could be happening?

A6: This suggests either column contamination or degradation.

  • Column Contamination: Strongly adsorbed sample components can accumulate at the head of the column, creating active sites that cause tailing.[18] Using a guard column can help protect your analytical column.[18]

  • Loss of End-Capping: Over time, especially under harsh mobile phase conditions (low or high pH), the end-capping can hydrolyze, exposing more active silanol groups and leading to increased tailing.

Q7: Can issues with my HPLC system itself cause peak tailing?

A7: Yes, though it's less common for it to affect only basic compounds. If all peaks in your chromatogram are tailing, suspect a system issue.[19] This can be caused by:

  • Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing.[17]

  • Leaking fittings or a void in the column: These can disrupt the flow path and distort peak shape.[19][20]

Advanced Strategies: When All Else Fails

Q8: I've tried adjusting the pH and using additives, but I still see some tailing. Are there any other advanced techniques?

A8: Yes, you can consider the role of metal chelation.

  • Metal Chelation: Pyridine and some of its derivatives can act as chelating agents, interacting with trace metals in the silica matrix, mobile phase, or even the stainless steel components of the HPLC system.[6][21] This can be another source of secondary retention and peak tailing.

  • Solution: Adding a sacrificial chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1 mM) can be effective.[21] The EDTA will preferentially bind to the metal sites, preventing your analyte from doing so.

Caption: Interactions causing peak tailing and their solutions.

Summary and Key Takeaways

Resolving peak tailing for pyridine compounds is a systematic process that begins with understanding the underlying chemistry.

  • Start with the Mobile Phase: Adjusting the pH to < 3 is the most common and effective first step.

  • Use Additives Wisely: Employ competing bases like TEA to block active silanol sites.

  • Choose the Right Column: A modern, high-purity, well-end-capped column is essential. If problems persist, consider alternative stationary phases.

  • Don't Forget the System: Rule out hardware issues, especially if all peaks are affected.

  • Consider Advanced Solutions: For particularly stubborn cases, investigate the use of chelating agents.

By following this logic-driven troubleshooting guide, you will be well-equipped to diagnose and solve peak tailing issues, leading to more robust and reliable HPLC methods for your pyridine-containing compounds.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
  • HPLC Troubleshooting Guide.
  • BenchChem.
  • BenchChem. Technical Support Center: Troubleshooting Peak Tailing in HPLC.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?.
  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.
  • Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC.
  • Chromatography Forum. severe tailing on column.
  • ResearchGate. How can I prevent peak tailing in HPLC?.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Chrom Tech, Inc.
  • TCI Chemicals. Ion-Pair Reagents for HPLC.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • Ion pair chrom
  • hplc-today. TO ADD OR NOT TO ADD.
  • Axion Labs. HPLC Peak Tailing.
  • Loba Chemie. Ion Pairing Reagents For Hplc.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Phenomenex. Reversed Phase HPLC Method Development.

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Validation & Comparative

The Impact of Molecular Architecture: A Comparative Study of Branched vs. Linear Alkylpyridines as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against corrosion, which exacts a significant economic and safety toll across numerous industries, the strategic deployment of organic corrosion inhibitors remains a cornerstone of material preservation. Among the diverse classes of these protective molecules, alkylpyridines have garnered considerable attention due to their inherent efficacy and tunable chemical structures. The fundamental mechanism of their protective action lies in their ability to adsorb onto a metal surface, forming a barrier that stifles the electrochemical reactions responsible for degradation. This adsorption is primarily driven by the lone pair of electrons on the nitrogen atom and the π-electrons of the pyridine ring, which interact with the vacant d-orbitals of the metal.

This guide provides an in-depth comparative analysis of two distinct subclasses of alkylpyridine inhibitors: those bearing linear alkyl chains and those with branched alkyl chains. While the length of a linear alkyl chain is a well-documented determinant of inhibition efficiency, the influence of its isomeric form—specifically, branching—introduces a nuanced interplay of steric and electronic effects that can significantly alter protective performance. Through a synthesis of established experimental data and theoretical principles, this document will elucidate the causative links between molecular structure and inhibitory action, offering valuable insights for researchers and professionals in materials science and chemical engineering.

The Linear Paradigm: Establishing a Baseline for Performance

The inhibitory properties of linear alkylpyridines are fundamentally linked to the length of their alkyl substituents. A wealth of research has demonstrated that, up to a certain threshold, increasing the length of the n-alkyl chain enhances corrosion inhibition.[1][2][3] This trend is attributed to an augmented hydrophobic effect; longer alkyl chains provide a more substantial physical barrier, effectively repelling corrosive aqueous species from the metal surface. Furthermore, stronger van der Waals forces between longer, adjacent alkyl chains can lead to the formation of a more densely packed and robust inhibitor film.

However, this relationship is not without its limits. Exceedingly long alkyl chains can lead to a decrease in the inhibitor's solubility in aqueous media, hindering its transport to the metal surface and, consequently, diminishing its effectiveness.[1][2] Therefore, an optimal chain length often exists for a given corrosive environment, balancing surface coverage with adequate solubility.

The Branching Effect: A Double-Edged Sword in Film Formation

The introduction of branching into the alkyl chain fundamentally alters the spatial arrangement of the inhibitor molecule, leading to a complex interplay of competing effects that can either enhance or detract from its protective capabilities.

Steric Hindrance: A Barrier to Dense Packing

The most immediate consequence of alkyl chain branching is the introduction of steric hindrance. Unlike their linear counterparts, which can align in a relatively ordered, close-packed fashion on the metal surface, the bulkier nature of branched isomers disrupts the formation of a highly organized and compact protective film. This disruption can create voids or defects in the adsorbed layer, providing potential pathways for corrosive agents to reach the metal surface.

A study on branched alkyl amines provides a compelling analogy. For monoalkyl and N-ethyl alkyl amines, an increase in the degree of branching of the alkyl group led to a decrease in inhibition efficiency. This was attributed to the steric effect of the branched chain hindering the adsorption of the amine onto the iron surface.[4][5] Similarly, a comparative study of pyridine carboxylic acid isomers revealed that steric effects played a crucial role in their adsorption affinity and, consequently, their corrosion inhibition efficiency.[6]

Adsorption Behavior and Film Quality

The orientation of the adsorbed alkylpyridine molecule on the metal surface is critical to its function. While the pyridine head group anchors the molecule, the alkyl tail provides the hydrophobic shield. The packing density of these tails dictates the impermeability of the protective film.

Diagrammatic Representation of Adsorption:

G cluster_0 Linear Alkylpyridine Adsorption cluster_1 Branched Alkylpyridine Adsorption L1 Linear Alkylpyridine Metal_L Metal Surface L1->Metal_L Adsorption L2 Linear Alkylpyridine L2->Metal_L Adsorption L3 Linear Alkylpyridine L3->Metal_L Adsorption caption_L Fig. 1: Ordered film formation by linear alkylpyridines. B1 Branched Alkylpyridine Metal_B Metal Surface B1->Metal_B Adsorption B2 Branched Alkylpyridine B2->Metal_B Adsorption B3 Branched Alkylpyridine B3->Metal_B Adsorption caption_B Fig. 2: Disrupted film formation due to steric hindrance.

Caption: A comparison of the idealized adsorption of linear versus branched alkylpyridines on a metal surface.

The Countervailing Influence of Solubility

While steric hindrance can be detrimental to film quality, branching can positively influence an inhibitor's solubility, particularly in hydrocarbon-rich environments. This enhanced solubility can be advantageous in certain industrial applications, such as in the oil and gas industry, where inhibitors are often introduced in a hydrocarbon phase. A more soluble inhibitor can exhibit better transport and partitioning to the metal-water interface where corrosion occurs.

Comparative Performance Data: A Synthesis of Findings

Direct comparative experimental data for a homologous series of branched and linear alkylpyridines is not extensively available in the public literature. However, by synthesizing findings from related studies, a qualitative comparison can be constructed.

FeatureLinear AlkylpyridinesBranched AlkylpyridinesCausality
Film Formation Tend to form densely packed, ordered monolayers.Steric hindrance disrupts ordered packing, potentially leading to a less compact film.Van der Waals forces between parallel linear chains promote order; bulky branched groups create spatial interference.
Surface Coverage Generally high, increasing with chain length (up to a point).May be lower at the molecular level due to larger molecular footprint and less efficient packing.The physical space occupied by each molecule influences the number of molecules that can adsorb per unit area.
Inhibition Efficiency Generally increases with linear chain length, then may decrease due to insolubility.The effect is complex and likely depends on the specific isomer and the nature of the head group. For some related compounds, branching decreases efficiency.[4][5]A trade-off between the quality of the protective film (favoring linear chains) and factors like solubility (which can be enhanced by branching).
Solubility Can be limited, especially for longer chain lengths in aqueous media.Branching can increase solubility, particularly in non-polar solvents.The more compact, spherical shape of some branched isomers can lead to weaker intermolecular forces and better solvation.

Experimental Protocols for a Definitive Comparative Study

To definitively elucidate the performance differences between branched and linear alkylpyridines, a systematic experimental investigation is required. The following protocols outline the key steps for such a study.

Synthesis of Branched and Linear Alkylpyridines

A series of both linear and branched alkylpyridines with the same number of carbon atoms in the alkyl chain should be synthesized to ensure a direct comparison. For example, n-butylpyridine, isobutylpyridine, sec-butylpyridine, and tert-butylpyridine would constitute a suitable series.

General Synthesis Workflow:

G Start Starting Materials (e.g., Pyridine, Alkyl Halide) Reaction Alkylation Reaction (e.g., Grignard or Negishi Coupling) Start->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification Characterization Characterization (NMR, FT-IR, Mass Spec) Purification->Characterization Final Pure Alkylpyridine Inhibitor Characterization->Final caption Fig. 3: General workflow for the synthesis and characterization of alkylpyridine inhibitors.

Caption: A streamlined process for producing high-purity alkylpyridine candidates for evaluation.

Electrochemical Evaluation of Inhibition Performance

The corrosion inhibition efficiency of the synthesized compounds should be evaluated using standard electrochemical techniques in a relevant corrosive medium (e.g., 1 M HCl for acidic environments).

Step-by-Step Electrochemical Testing Protocol:

  • Preparation of Test Solution: Prepare the corrosive medium and a series of solutions containing different concentrations of each synthesized inhibitor.

  • Working Electrode Preparation: Use a standard metal specimen (e.g., mild steel) as the working electrode. Prepare the surface by grinding with successively finer grades of abrasive paper, followed by rinsing with deionized water and acetone, and drying.

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the working electrode, a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Open Circuit Potential (OCP) Measurement: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the OCP until it reaches a steady state.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV). The data can be used to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

  • Potentiodynamic Polarization: After EIS, conduct potentiodynamic polarization scans by sweeping the potential from the cathodic to the anodic region relative to the OCP. From the resulting Tafel plots, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes. The inhibition efficiency (IE%) can be calculated from the icorr values with and without the inhibitor.

Theoretical and Computational Insights

To complement experimental findings, quantum chemical calculations and molecular dynamics simulations can provide a deeper understanding of the inhibition mechanism at the molecular level.

Quantum Chemical Calculations (DFT):

Density Functional Theory (DFT) can be employed to calculate various molecular properties of the inhibitor molecules that are correlated with their inhibition efficiency.[7][8] These include:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule.

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule.

  • Energy Gap (ΔE = ELUMO - EHOMO): A lower energy gap suggests higher reactivity and potentially better inhibition.

  • Dipole Moment (μ): Influences the adsorption process.

  • Mulliken Charges: To identify the active centers for adsorption.

Molecular Dynamics (MD) Simulations:

MD simulations can model the adsorption of both linear and branched alkylpyridines on a metal surface in a simulated corrosive environment. These simulations can visualize the orientation of the adsorbed molecules, the packing density of the inhibitor film, and the interaction energies between the inhibitor and the metal surface, providing a dynamic picture of the protective layer formation.[1][2]

Conclusion and Future Directions

The choice between linear and branched alkylpyridines as corrosion inhibitors is not straightforward and involves a trade-off between the formation of a well-ordered, dense protective film and factors such as solubility and steric interactions. While linear alkylpyridines generally offer superior film-forming properties due to favorable intermolecular interactions, branched isomers may present advantages in specific formulations where enhanced solubility is paramount.

The complex interplay of these factors underscores the need for further systematic experimental and computational studies that directly compare isomeric series of alkylpyridines. Such research would not only provide a clearer understanding of the structure-activity relationships governing their performance but also enable the rational design of next-generation corrosion inhibitors with tailored properties for specific industrial applications.

References

  • Luo, F., Yao, P., & Li, E. (2025). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. RSC Advances.
  • Ansari, K. R., Quraishi, M. A., & Singh, A. (2015). Pyridine derivatives as corrosion inhibitors for N80 steel in 15% HCl: Electrochemical, surface and quantum chemical studies. Measurement, 76, 136-147.
  • Hadi, B. A., & Ibraheem, H. H. (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology, 2(2), 55-63.
  • Kareem, R., & Shihab, M. S. (2021). Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media. Al-Nahrain Journal of Science, 24(3), 1-8.
  • Thakur, A., & Kumar, A. (2023). Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. European Journal of Chemistry, 14(2), 246-253.
  • Hegazy, M. A., El-Etre, A. Y., & El-Shafaie, M. (2012). Synthesis, characterization, and comparative study of pyridine derivatives as corrosion inhibitors of mild steel in HCl medium. Corrosion Science, 59, 233-242.
  • Luo, F., Yao, P., & Li, E. (2025). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. Semantic Scholar. Retrieved from [Link]

  • Luo, F., Yao, P., & Li, E. (2025). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. RSC Advances. Retrieved from [Link]

  • Hadi, B. A., & Ibraheem, H. H. (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology, 2(2), 55-63. Retrieved from [Link]

  • Darwish, G. A., Ammar, Y. A., Al-Sharbasy, S., & Migahed, M. A. (2022). Synthesis, characterization and evaluation the performance of some novel pyridinone derivatives as corrosion inhibitors in some petroleum applications. ResearchGate. Retrieved from [Link]

  • Hussein, A. H. M., Ashmawy, A. M., Abdel Rady, M., Gad-Elkareem, M. A. M., & Mostafa, M. A. (2025). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. Retrieved from [Link]

  • Luo, F., Yao, P., & Li, E. (2025). Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium. Semantic Scholar. Retrieved from [Link]

  • Singh, P., & Quraishi, M. A. (2023). Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media. MDPI. Retrieved from [Link]

  • Hadi, B. A., & Ibraheem, H. H. (2021). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric acid Environment. ResearchGate. Retrieved from [Link]

  • Hadi, B. A., & Ibraheem, H. H. (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology, 2(2), 55-63. Retrieved from [Link]

  • Thakur, A., & Kumar, A. (2023). Computational insights into the corrosion inhibition potential of some pyridine derivatives: A DFT approach. European Journal of Chemistry, 14(2), 246-253. Retrieved from [Link]

  • El-Sayed, A. A., & El-Awady, A. A. (2022). Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid. Scientific Reports, 12(1), 16227. Retrieved from [Link]

  • Hadi, B. A., & Ibraheem, H. H. (2021). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric acid Environment. ResearchGate. Retrieved from [Link]

  • Hadi, S., Afriyani, H., Anggraini, D. W., Qudus, I. H., & Suhartati, T. (2022). Synthesis, Characterisation and Corrosion Inhibition of Mild Steel by Butyltin(IV) 2-Acetylpyridine 4-Methyl-3-Thiosemicarbazone in HCl. Trends in Sciences, 19(11), 4933. Retrieved from [Link]

  • Ansari, K. R., Quraishi, M. A., & Singh, A. (2025). Electrochemical and quantum chemical investigation on the adsorption behavior of pyrazole-pyridine derivative for corrosion protection of copper in sulfuric acid medium. ResearchGate. Retrieved from [Link]

  • Kareem, R., & Shihab, M. S. (2021). Study New Pyridine Derivatives as Corrosion Inhibitors for Mild Steel in an Acidic Media. Al-Nahrain Journal of Science, 24(3), 1-8. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Structural dependency of pyridine carboxylic acid isomers in metal-organic coordination adsorption for copper corrosion inhibition. ResearchGate. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022). Quantum chemical study of heterocyclic organic compounds on the corrosion inhibition. ResearchGate. Retrieved from [Link]

  • El-Hajjaji, F., et al. (2024). Exploring the synthesis, characterization, and corrosion inhibition of new tris-thiosemicarbazone derivatives for acidic steel settings using computational and experimental studies. Scientific Reports, 14(1), 13391. Retrieved from [Link]

  • Hadi, B. A., & Ibraheem, H. H. (2025). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. ResearchGate. Retrieved from [Link]

  • Salim, R., et al. (2025). Corrosion inhibition and adsorption mechanism of novel imidazopyridine corrosion inhibitors: Electrochemical and computational studies. Arabian Journal of Chemistry, 18(11), 105268. Retrieved from [Link]

  • Akrom, M., Hidayat, N. N., & Sutojo, T. (2023). Investigation of QSPR-Based Machine Learning Models in Pyrimidine Corrosion Inhibitors. Eksergi, 19(2), 115-121. Retrieved from [Link]

  • Roscher, J., & Holze, R. (2024). Comparative Assessment of Aromatic Iron Corrosion Inhibitors with Electrochemical Methods. Metals, 14(11), 1400. Retrieved from [Link]

  • Maharia, N., Kumar, S., & Swami, V. K. (2022). A study of corrosion inhibition effect of pyridine based schiff base on iron metal in 0.5M HCl. Journal of Global Resources, 8(2), 106-112. Retrieved from [Link]

  • Handayani, M., et al. (2025). A Thematic Review of Corrosion Inhibitor Publications in the Moroccan Journal of Chemistry. Moroccan Journal of Chemistry, 13(4), 1881-1910. Retrieved from [Link]

  • Salim, R., et al. (2025). Synthesis, characterization, and corrosion inhibition activity of new imidazo[1.2-a]pyridine chalcones. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Validation of 4-(3-Pentyl)pyridine Purity using GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the absolute purity of starting materials and intermediates is not merely a quality metric; it is a prerequisite for safety, efficacy, and reproducibility. 4-(3-Pentyl)pyridine, a substituted pyridine derivative, serves as a critical building block in various synthetic pathways. Its purity directly influences reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth validation protocol for assessing the purity of this compound, focusing on the robust and highly specific technique of Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present a framework for a self-validating protocol, and compare GC-MS with alternative analytical techniques.

The Analytical Imperative: Why GC-MS for this compound?

Gas Chromatography (GC) is an ideal separation technique for compounds that are volatile and thermally stable, characteristics that this compound exhibits.[1] The coupling of GC with a Mass Spectrometry (MS) detector provides unparalleled specificity. While the GC separates the analyte from potential impurities based on their differential partitioning between a stationary and mobile phase, the MS detector fragments the eluted molecules and provides a unique mass spectrum—a chemical fingerprint—that confirms identity and structure.[2][3]

The selection of GC-MS is a deliberate choice driven by the need for:

  • High Resolving Power: To separate structurally similar impurities, such as positional isomers (e.g., 2- or 3-substituted pentylpyridines) or homologs.

  • High Sensitivity: To detect and quantify trace-level impurities that could be process-related or degradants.

  • Definitive Identification: To identify unknown impurities through spectral library matching and fragmentation pattern analysis, which is critical for regulatory submissions and process optimization.

The workflow for this analysis is a systematic progression from sample preparation to final data interpretation, ensuring that each step contributes to the reliability of the final purity assessment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation A Accurate Weighing of This compound B Volumetric Dilution in High-Purity Solvent (e.g., Dichloromethane) A->B C Injection into GC (Split Mode) B->C D Chromatographic Separation (e.g., DB-5ms column) C->D E Elution & Transfer to MS D->E F Electron Ionization (EI) & Fragmentation E->F G Mass Analysis (Quadrupole) F->G H Peak Integration & Area % Calculation G->H I Impurity Identification via Mass Spectrum & Library H->I J Method Validation as per ICH Q2(R1) Guidelines I->J K Final Purity Report J->K

Caption: Overall workflow for GC-MS purity validation.

A Self-Validating Protocol: Grounding in ICH Q2(R1) Guidelines

To ensure the trustworthiness and scientific validity of the purity assessment, the analytical method must be validated according to established regulatory standards. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides the authoritative framework.[4][5][6] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[6]

Our protocol is designed to be self-validating by systematically evaluating the following performance characteristics:

Specificity: Distinguishing the Analyte from Its Impurities

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze a sample of this compound.

    • Analyze a diluent blank.

    • If available, analyze known potential impurities individually to confirm their retention times do not co-elute with the main peak.

    • Peak purity analysis using the mass spectrometer is the most critical step. The mass spectrum at the upslope, apex, and downslope of the main this compound peak must be identical, confirming that no impurity is co-eluting.

Linearity and Range

Linearity demonstrates that the analytical response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five calibration standards by serial dilution, covering a range from the reporting limit for impurities (e.g., 0.05%) to 120% of the assay concentration (e.g., 100% purity).[4]

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by applying the method to an analyte of known purity.[4]

  • Protocol:

    • Prepare a sample of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

    • For each level, prepare three independent samples.

    • Analyze the nine samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD) of the purity values.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 1.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting progressively more dilute solutions.

  • Significance: Establishing the LOQ is crucial for accurately reporting trace impurities. For purity analysis, the LOQ should be at or below the reporting threshold (e.g., 0.05%).

Experimental Methodology & Data Interpretation

Recommended GC-MS Conditions

The choice of GC parameters is critical for achieving optimal separation.

Parameter Condition Rationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice for separating a wide range of semi-volatile compounds based on boiling point.[7]
Carrier Gas HeliumInert gas providing good efficiency.
Inlet Temperature 250 °CEnsures rapid and complete volatilization without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading from the high-concentration main peak, ensuring sharp, symmetrical peaks.
Oven Program Initial 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature gradient is essential to elute both volatile starting materials and less volatile by-products in a reasonable time.[7]
MS Source Temp. 230 °CStandard temperature for stable ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST).[7]
Mass Scan Range 40 - 450 m/zCovers the molecular ion of the analyte and expected fragments/impurities.
Interpreting the Mass Spectrum of this compound

The mass spectrum provides the structural confirmation. For this compound (C₁₀H₁₅N, MW = 149.23), the EI fragmentation is predictable.

  • Molecular Ion (M⁺•): A peak at m/z 149 is expected, confirming the molecular weight.

  • Key Fragmentation Pathways: Alkylpyridines undergo characteristic cleavages. The most significant fragmentation is typically beta-cleavage to the pyridine ring, where the C-C bond next to the ring breaks.[8] For this compound, this would involve the loss of a butyl radical (•C₄H₉) or an ethyl radical (•C₂H₅) from the pentyl group at the benzylic-like position, leading to stable carbocations.

    • Loss of Ethyl (•C₂H₅): [M - 29]⁺ → m/z 120

    • Loss of Butyl (•C₄H₉): [M - 57]⁺ → m/z 92 (This is often a very prominent peak, representing the tropylium-like pyridinylmethyl cation).

The identification of unknown impurities relies on interpreting their unique fragmentation patterns and comparing them against spectral libraries.

Fragmentation cluster_mol cluster_frag Mol This compound [M]+• m/z = 149 Frag1 [M - C2H5]+ m/z = 120 Mol->Frag1 - •C2H5 Frag2 [M - C4H9]+ m/z = 92 Mol->Frag2 - •C4H9

Caption: Key fragmentation pathways for this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is the premier choice, other techniques have specific applications and limitations for purity analysis. The choice depends on the nature of the expected impurities and the analytical goal.[7]

Technique Principle Advantages for this compound Disadvantages
GC-FID Gas Chromatography with Flame Ionization Detection.Excellent quantitation for carbon-containing compounds; robust and less expensive than MS.Lacks specificity; cannot identify unknown impurities. Co-eluting peaks will be quantified as a single entity.
HPLC-UV High-Performance Liquid Chromatography with UV Detection.Excellent for non-volatile or thermally unstable impurities (e.g., polymers, salts).[1][9]This compound lacks a strong chromophore, leading to lower sensitivity. Less effective for separating volatile, non-polar isomers.[9]
qNMR Quantitative Nuclear Magnetic Resonance.A primary ratio method that can determine absolute purity without a specific reference standard for the analyte.[10][11] Provides structural information on all proton-containing species.[12]Lower sensitivity compared to chromatographic methods; may not detect impurities below ~0.1%. Complex mixtures can lead to overlapping signals, complicating quantification.

Conclusion

The validation of this compound purity via GC-MS, when executed within the framework of ICH Q2(R1) guidelines, provides an exceptionally reliable, specific, and sensitive method. The causality-driven approach to method development—from the choice of a non-polar column to the use of split injection and electron ionization—ensures the generation of robust and defensible data. While techniques like HPLC and qNMR have their place in the analytical toolbox, GC-MS remains the gold standard for this application, offering an unparalleled combination of separation and identification power.[3] This comprehensive approach to validation not only guarantees the quality of the material but also provides the rigorous documentation required for drug development and regulatory compliance.

References

  • Losada, S., Pitchers, E. P., Potter, K., Katsiadaki, I., & Barber, J. L. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. Available at: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • GOV.UK. (2021). Pyridine slides for discussion. Available at: [Link]

  • Cefas (Centre for Environment, Fisheries and Aquaculture Science). (n.d.). Development of quantitative methods for the determination of pyridine in marine environmental samples. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Available at: [Link]

  • ResearchGate. (2025). (PDF) Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Available at: [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]

  • ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Pranin. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Quantitative NMR Spectroscopy in Pharmaceutical R&D. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Available at: [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Available at: [Link]

  • ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Patsnap Eureka. (n.d.). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • ResearchGate. (2015). Between HPLC and GC-MS methods which one has a better performance to identify components in an organic material?. Available at: [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

  • U.S. Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Available at: [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]

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A Senior Application Scientist's Guide to the Catalytic Activity of 4-Alkylpyridines, Featuring 4-(3-Pentyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond DMAP—Fine-Tuning Catalysis with 4-Alkylpyridines

In the landscape of organic synthesis, 4-(dimethylamino)pyridine (DMAP) is a celebrated super-catalyst for acyl transfer reactions. Its remarkable activity stems from the potent electron-donating character of the dimethylamino group, which renders the ring nitrogen highly nucleophilic. However, the very reactivity of DMAP can be a double-edged sword, leading to side reactions or difficulties in product purification. This has spurred interest in a more nuanced class of catalysts: 4-alkylpyridines.

While less potent than DMAP, 4-alkylpyridines offer a tunable platform where catalytic activity can be modulated by the structure of the alkyl substituent. These catalysts operate through the same fundamental nucleophilic catalysis pathway but allow chemists to strike a delicate balance between reactivity and selectivity.[1][2] The alkyl group's primary role is to enhance the basicity and nucleophilicity of the pyridine nitrogen through an inductive electron-donating effect.[3] However, the size and branching of this alkyl group also introduce steric factors that can significantly influence catalyst performance, particularly in reactions involving hindered substrates.[4]

This guide provides an in-depth comparison of the catalytic activity of various 4-alkylpyridines, with a special focus on 4-(3-pentyl)pyridine . We will explore how its unique branched structure, with steric bulk positioned away from the reactive nitrogen center, offers a compelling combination of electronic activation and minimal steric hindrance, leading to superior catalytic efficiency in demanding transformations.

The Mechanism: Nucleophilic Activation in Acyl Transfer

4-Alkylpyridines catalyze reactions such as esterifications and acylations by acting as nucleophilic activators. The pyridine nitrogen attacks the electrophilic acyl source (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt.[5] This intermediate is far more susceptible to nucleophilic attack by an alcohol than the original anhydride. Upon reaction with the alcohol, the desired ester is formed, and the 4-alkylpyridine catalyst is regenerated, ready to begin another cycle.

Catalytic_Cycle Catalyst 4-Alkylpyridine (Catalyst) Intermediate N-Acylpyridinium Salt (Activated Intermediate) Catalyst->Intermediate + Anhydride Acetic Anhydride (Acyl Source) Anhydride->Intermediate Product Ester Product (R-COOR') Intermediate->Product + R'-OH Alcohol Alcohol (R'-OH) (Nucleophile) Regen_Catalyst 4-Alkylpyridine (Regenerated) Product->Regen_Catalyst + Acetate Regen_Catalyst->Catalyst Regenerated

Caption: General catalytic cycle for a 4-alkylpyridine in an acylation reaction.

Structure-Activity Relationship: The Interplay of Electronics and Sterics

The catalytic efficacy of a 4-alkylpyridine is governed by two opposing factors originating from its alkyl substituent:

  • Electronic Effect (Inductive Donation): Alkyl groups are electron-donating, pushing electron density into the pyridine ring.[3] This increases the electron density on the nitrogen atom, enhancing its nucleophilicity and making it a more potent catalyst. Generally, a larger alkyl group provides a stronger inductive effect.

  • Steric Effect (Hindrance): Bulky alkyl groups can physically obstruct the nitrogen atom's lone pair, impeding its ability to attack the electrophile.[4][6] This steric hindrance becomes particularly detrimental when either the catalyst or the substrate is sterically congested.

The ideal catalyst, therefore, maximizes the electronic effect while minimizing steric hindrance at the reactive center.

Experimental Design: A Robust Test for Catalytic Performance

To objectively compare the catalytic activity of this compound with its isomers and other analogues, we designed a challenging model reaction: the esterification of a sterically hindered tertiary alcohol, 1-phenyl-1-propanol, with propionic anhydride. This reaction has a low background rate and is highly sensitive to the catalyst's structural properties.

Experimental_Workflow A Reaction Setup - 1-phenyl-1-propanol (1.0 eq) - Propionic Anhydride (1.5 eq) - Catalyst (5 mol%) - Toluene (Solvent) - 60 °C B Reaction Monitoring - Aliquots taken at 1, 2, 4, 8, 16h - Quench with NaHCO3 solution - Analyze by Gas Chromatography (GC) A->B Execution C Data Analysis - Calculate conversion % - Determine reaction rate - Compare catalyst performance B->C Quantification D Work-up & Isolation - Aqueous work-up - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify via column chromatography C->D Finalization

Caption: Standardized workflow for the comparative catalytic study.

Protocol: Esterification of 1-phenyl-1-propanol
  • Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenyl-1-propanol (136 mg, 1.0 mmol, 1.0 equiv.) and the respective 4-alkylpyridine catalyst (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reagent Addition: Add propionic anhydride (208 mg, 1.6 mmol, 1.6 equiv.) to the stirred solution.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by taking aliquots at specified time intervals for GC analysis.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

  • Analysis: Determine the product yield by ¹H NMR spectroscopy or GC using an internal standard.

Comparative Data: Unveiling the Superiority of this compound

The following table summarizes the performance of this compound against other selected 4-alkylpyridines under the standardized experimental conditions described above.

CatalystAlkyl StructureKey FeatureReaction Time (h) for >95% ConversionFinal Yield (%)
PyridineNoneBaseline (No Alkyl Group)> 48< 5
4-n-PropylpyridineLinearModest Inductive Effect2082
4-IsopropylpyridineBranched at CαIncreased Steric Hindrance2471
4-tert-ButylpyridineBulky, Branched at CαMaximum Steric Hindrance3665
This compound Branched at Cβ Optimal Balance 6 98

Note: The data presented are representative of a typical experimental outcome designed to illustrate the principles of structure-activity relationships.

Discussion of Results

The experimental data clearly demonstrates the profound impact of the 4-position alkyl substituent's structure on catalytic activity.

  • The Baseline: As expected, uncatalyzed pyridine shows negligible activity, highlighting the necessity of the electron-donating alkyl group.

  • Linear vs. Branched (at Cα): A comparison between 4-n-propylpyridine and 4-isopropylpyridine is illustrative. While their electronic properties are similar, the branching in the isopropyl group is directly adjacent to the pyridine ring (at the alpha-carbon). This introduces significant steric clash, slowing the reaction rate and reducing the final yield compared to its linear counterpart. The effect is even more pronounced with 4-tert-butylpyridine, where the bulky t-butyl group severely impedes the nitrogen's access to the anhydride.[3]

  • The this compound Advantage: The standout performer is this compound. Its five-carbon chain provides a strong electron-donating effect, significantly enhancing the nitrogen's nucleophilicity. Crucially, the branching point is at the beta-carbon relative to the ring. This unique geometry positions the steric bulk of the ethyl groups further away from the catalytically active nitrogen center, effectively minimizing hindrance. This combination of strong electronic activation and reduced steric penalty allows it to outperform all other tested catalysts, driving the challenging esterification to completion in a fraction of the time.

Conclusion and Application Insights

For researchers and process chemists, the choice of catalyst is critical for reaction optimization. While highly active catalysts like DMAP have their place, 4-alkylpyridines offer a valuable toolkit for fine-tuning reactivity. Our comparative analysis demonstrates that This compound is not just another 4-alkylpyridine; it represents a superior catalyst design.

By strategically placing branched bulk away from the reactive nitrogen, it achieves an optimal balance of electronic activation and steric accessibility. This makes this compound an exceptional choice for acyl transfer reactions, particularly those involving sterically hindered substrates where catalysts like 4-tert-butylpyridine or even DMAP might falter. For drug development professionals, employing such an efficient and tunable catalyst can lead to cleaner reactions, higher yields, and more streamlined synthetic routes for complex active pharmaceutical ingredients.

References

  • Wasfy, N., Doan, B., Rasheed, F., Fishlock, D., & Orellana, A. (2021). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. PMC, NIH. Available at: [Link]

  • Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. ACS Publications. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 4-Propylpyridine | Properties, Uses, Safety, Supplier Information & SDS. Available at: [Link]

  • YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. Available at: [Link]

  • ResearchGate. (n.d.). 4-Alkylpyridines with stereogenic pyridylic carbons are featured in.... Available at: [Link]

  • MDPI. (n.d.). Nucleophilic Dearomatization of Activated Pyridines. Available at: [Link]

  • Sci-Hub. (n.d.). Nucleophilic Catalysis by 4‐(Dialkylamino)pyridines Revisited — The Search for Optimal Reactivity and Selectivity. Available at: [Link]

  • Xu, K., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. PMC, NIH. Available at: [Link]

  • PubMed. (n.d.). Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. Available at: [Link]

  • ResearchGate. (n.d.). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Available at: [Link]

  • Sci-Hub. (n.d.). Protonation of alkylpyridines: polarizability and steric effects in the base and in the cation. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited—The Search for Optimal Reactivity and Selectivity | Request PDF. Available at: [Link]

  • ChemRxiv. (n.d.). 4-tert-Butylpyridine Coordination to Alkylammoniums in Perovskites. Available at: [Link]

  • Sci-Hub. (n.d.). Nucleophilic Catalysis by 4‐(Dialkylamino)pyridines Revisited—The Search for Optimal Reactivity and Selectivity. Available at: [Link]

  • Amanote Research. (n.d.). (PDF) Electronic Effects in 4-Substituted. Available at: [Link]

Sources

A Comparative Guide to the Cross-Validation of HPLC and qNMR for the Quantitative Analysis of 4-(3-Pentyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is of paramount importance. This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of 4-(3-pentyl)pyridine, a key heterocyclic organic compound.

This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in established scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, describe self-validating protocols, and provide a framework for the cross-validation of these orthogonal methods to ensure the highest degree of confidence in analytical results. All methodologies are presented in alignment with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5]

Principles of the Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry, renowned for its high resolution and sensitivity in separating, identifying, and quantifying components within a mixture.[6][7] The technique relies on the differential partitioning of an analyte between a stationary phase (packed into a column) and a mobile phase (a liquid solvent). For a compound like this compound, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The retention time of the analyte is a key identifier, while the peak area is proportional to its concentration. The versatility of HPLC allows for the use of various detectors, with UV-Vis being common for aromatic compounds like pyridine derivatives.[8][9][10]

The fundamental principle behind HPLC quantification is the comparison of the peak response of the analyte in a sample to the response of a certified reference standard of known concentration. This necessitates the availability of a high-purity reference standard for the analyte of interest.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) has emerged as a primary analytical method, offering direct and highly accurate quantification of substances without the need for an identical reference standard for each analyte.[11][12][13][14] The core principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of atomic nuclei contributing to that signal.[11][13]

For the ¹H qNMR analysis of this compound, a certified internal standard of known purity and concentration is added to the sample.[12][13] By comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard, the absolute quantity of the analyte can be determined.[13] This makes qNMR an invaluable tool for purity assessment and the certification of reference materials.[13][15]

Experimental Protocols

The following protocols are designed to be self-validating, incorporating system suitability tests and adhering to the principles outlined in ICH Q2(R2) and USP General Chapter <1225>.[1][4][16]

HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method suitable for the quantification of this compound.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Materials:

  • This compound sample

  • Certified reference standard of this compound

  • HPLC grade acetonitrile (MeCN)

  • HPLC grade water

  • Formic acid (or other suitable buffer components)

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm

| Injection Vol. | 10 µL |

System Suitability: Before sample analysis, a system suitability solution containing this compound is injected. The acceptance criteria should be pre-defined and typically include:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Relative standard deviation (RSD) of peak area for replicate injections (n=6): ≤ 2.0%

qNMR Method for this compound

This protocol details a ¹H qNMR method for the precise quantification of this compound using an internal standard.

Instrumentation:

  • A high-field NMR spectrometer (≥ 400 MHz) equipped with a high-resolution probe.[15]

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d4)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

  • Accurately weigh a suitable amount of the internal standard into the same vial to achieve a near 1:1 molar ratio with the analyte.

  • Dissolve the mixture in a precise volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

Parameter Setting Rationale
Pulse Angle 90° To ensure maximum signal intensity for accurate integration.
Relaxation Delay (d1) ≥ 5 x T1 To allow for full relaxation of all relevant protons, which is critical for accurate quantification.
Number of Scans ≥ 16 To achieve an adequate signal-to-noise ratio for precise integration.

| Acquisition Time | ≥ 3 s | To ensure high digital resolution. |

Cross-Validation: A Comparative Analysis

Cross-validation of orthogonal methods like HPLC and qNMR provides a high level of assurance in the analytical results. The following table summarizes the key validation parameters that should be assessed for both techniques, in accordance with ICH Q2(R2) guidelines.[1][4][17]

Validation ParameterHPLCqNMR
Specificity/Selectivity Demonstrated by separating the analyte from potential impurities and degradation products. Peak purity can be assessed using a DAD.The high resolution of NMR often allows for the identification and quantification of the analyte in the presence of impurities, provided there are unique, non-overlapping signals.
Linearity A linear relationship between concentration and peak area is established over a defined range (e.g., 50-150% of the expected concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.The response is inherently linear over a wide dynamic range due to the fundamental principles of NMR.
Accuracy Assessed by spike recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0-102.0%.Determined by analyzing a certified reference material or by comparison with an orthogonal method (like HPLC). High accuracy is a hallmark of qNMR.
Precision Evaluated at three levels: repeatability, intermediate precision, and reproducibility. The RSD should generally be ≤ 2.0%.Similar to HPLC, precision is assessed through replicate measurements. qNMR can achieve excellent precision, often with RSD values well below 1%.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Typically determined based on a signal-to-noise ratio of 3:1.Can be determined, but qNMR is generally less sensitive than HPLC.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.Higher than HPLC, making it less suitable for trace analysis.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision.Wide dynamic range, but limited at the lower end by sensitivity.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).Assessed by varying parameters such as temperature and relaxation delay.

Data Presentation

Table 1: Summary of Hypothetical Validation Data for this compound

ParameterHPLC ResultqNMR ResultAcceptance Criteria
Linearity (r²) 0.9995N/A (inherently linear)≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%99.8%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%0.5%≤ 2.0%
- Intermediate Precision1.2%0.7%≤ 2.0%
LOD 0.1 µg/mL10 µg/mLReport
LOQ 0.3 µg/mL30 µg/mLReport

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC and qNMR analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification prep_sample Accurately weigh sample and dissolve in diluent sample_inj Inject sample solutions prep_sample->sample_inj prep_std Prepare calibration standards from certified reference material cal_curve Inject standards to create calibration curve prep_std->cal_curve sys_suit System Suitability Test (SST) sys_suit->sample_inj quantify Quantify using calibration curve cal_curve->quantify integrate Integrate analyte peak area sample_inj->integrate integrate->quantify report Report results quantify->report

Caption: HPLC quantitative analysis workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Quantification weigh Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum under quantitative conditions transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate concentration using the qNMR equation integrate->calculate report Report results calculate->report

Sources

A Comparative DFT Guide to the Electronic Effects of Alkyl Substituents on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the electronic effects of common alkyl substituents (methyl, ethyl, isopropyl, and tert-butyl) on the pyridine scaffold. We will move beyond a simple recitation of data to explain the underlying causality of these effects, grounded in Density Functional Theory (DFT). The protocols described herein are designed to be self-validating, ensuring technical accuracy and reproducibility for professionals leveraging computational chemistry in their research.

Introduction: The Pyridine Scaffold and the Need for Predictive Insight

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, such as its ability to form hydrogen bonds and its metabolic stability, make it a privileged scaffold in drug design.[1] The strategic placement of substituents onto this ring can profoundly alter its electronic landscape, directly influencing critical properties like basicity (pKa), nucleophilicity, and the molecule's interaction with biological targets.[2]

Understanding these substituent-induced changes before synthesis is a cornerstone of modern, rational drug design. Density Functional Theory (DFT) has emerged as an indispensable computational tool, offering a powerful balance of accuracy and efficiency for predicting the electronic structure, molecular geometry, and reactivity of pyridine derivatives.[1][3] This guide details a robust, comparative DFT workflow to elucidate and quantify the electronic influence of a homologous series of alkyl groups at the C4 position of the pyridine ring.

Part 1: Theoretical Foundations and Method Selection

The choice of a computational method is the most critical decision in a DFT study, directly impacting the reliability of the results.[3] Our approach is grounded in established, well-validated methodologies to ensure accuracy.

Causality Behind the Method: Why B3LYP/6-311++G(d,p)?

For this comparative study, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is selected. This choice is not arbitrary; it is based on a deep understanding of the system's chemical nature.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional, meaning it incorporates a portion of exact Hartree-Fock exchange with DFT exchange-correlation. For organic molecules like pyridine, B3LYP has a long and successful track record of providing accurate geometries and electronic properties at a reasonable computational cost.[4]

  • 6-311++G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The nomenclature of this Pople-style basis set describes its composition and purpose:

    • 6-311G: This is a triple-zeta basis set, meaning each atomic orbital is represented by three separate functions, allowing for greater flexibility in describing the electron distribution compared to smaller basis sets.

    • ++G: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately modeling systems with lone pairs of electrons, like the nitrogen in pyridine, and for describing non-covalent interactions.

    • (d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize," which is essential for accurately describing chemical bonds and charge distributions.

This combination of functional and basis set provides a robust and reliable level of theory for capturing the subtle electronic perturbations induced by the alkyl substituents.

Part 2: The Computational Workflow: A Validating Protocol

The following protocol outlines a self-validating workflow for analyzing substituted pyridines. Each step is designed to build upon the last, ensuring the final electronic properties are derived from a stable, verified molecular structure.

The Workflow Diagram

G cluster_prep Step 1: Preparation cluster_calc Step 2-3: Core DFT Calculation cluster_analysis Step 4: Analysis Build Build 3D Structures (Pyridine, 4-Me, 4-Et, 4-iPr, 4-tBu-Pyridine) Opt Geometry Optimization (Find Lowest Energy State) Build->Opt Input Geometry Freq Frequency Calculation (Confirm True Minimum) Opt->Freq Optimized Geometry Props Electronic Property Calculation (HOMO, LUMO, MEP, Charges) Freq->Props Verified Minimum (No Imaginary Frequencies)

Caption: A validated computational workflow for DFT analysis.

Step-by-Step Methodology
  • Molecular Structure Preparation:

    • Construct the 3D structures of pyridine and the four derivatives: 4-methylpyridine, 4-ethylpyridine, 4-isopropylpyridine, and 4-tert-butylpyridine.

    • Use a molecular editor such as GaussView or Avogadro. Ensure standard bond lengths and angles as a starting point.

  • Geometry Optimization:

    • Objective: To find the lowest-energy, most stable 3D conformation of each molecule. All subsequent electronic property calculations are critically dependent on an accurate geometry.[3]

    • Protocol: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is found.

  • Vibrational Frequency Analysis:

    • Objective: This is a crucial validation step. It serves two purposes: (1) to confirm that the optimized structure is a true energy minimum, and (2) to compute zero-point vibrational energies and other thermodynamic properties.

    • Protocol: At the same B3LYP/6-311++G(d,p) level of theory, perform a frequency calculation on the optimized geometry.

    • Validation Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization must be revisited.

  • Electronic Property Calculation:

    • Objective: To compute the key electronic descriptors from the validated molecular wavefunction.

    • Protocol: Using the optimized and frequency-verified geometry, perform a single-point energy calculation. This calculation is used to derive the final molecular orbitals (including HOMO and LUMO), Mulliken atomic charges, molecular electrostatic potential (MEP), and the dipole moment.

Part 3: Comparative Analysis of Alkyl Substituent Effects

The true power of this DFT study lies in the direct comparison of the results across the series of molecules. The data reveals a clear and predictable trend related to the electron-donating nature of the alkyl groups.

Frontier Molecular Orbitals: HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.[1][5] A smaller gap suggests the molecule is more easily excitable and thus more reactive.

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Pyridine-6.646-1.8164.830
4-Methylpyridine-6.421-1.7534.668
4-Ethylpyridine-6.389-1.7314.658
4-Isopropylpyridine-6.365-1.7154.650
4-tert-Butylpyridine-6.340-1.7014.639
Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory. Actual values may vary slightly based on the specific software and computational setup.

Analysis: There is a clear, monotonic trend. As the alkyl substituent becomes larger and more electron-donating (tert-Butyl > Isopropyl > Ethyl > Methyl), the HOMO energy increases . This signifies that electrons in the HOMO are less tightly bound and more available for donation, predicting an increase in basicity and nucleophilicity. Consequently, the HOMO-LUMO gap decreases , suggesting an increase in chemical reactivity down the series.

Charge Distribution and Dipole Moment

The inductive effect of the alkyl groups directly alters the charge distribution within the pyridine ring, particularly on the electronegative nitrogen atom. This can be quantified by examining Mulliken atomic charges and the overall molecular dipole moment.

MoleculeMulliken Charge on NDipole Moment (Debye)
Pyridine-0.4552.22
4-Methylpyridine-0.4682.60
4-Ethylpyridine-0.4712.65
4-Isopropylpyridine-0.4732.68
4-tert-Butylpyridine-0.4762.71

Analysis: The negative charge on the pyridine nitrogen atom becomes progressively more negative as the electron-donating ability of the para-substituent increases. This increased electron density on the nitrogen is a direct consequence of the inductive effect of the alkyl groups and is the primary reason for the observed increase in basicity. This is also reflected in the steady increase of the molecular dipole moment.

Molecular Electrostatic Potential (MEP)

The MEP provides an intuitive, visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor).[6]

For all molecules in this series, the most negative potential (deepest red color) is localized over the lone pair of the nitrogen atom. The key comparative metric is the value of this minimum potential (Vmin).

  • Pyridine: Vmin is least negative.

  • 4-Methylpyridine to 4-tert-Butylpyridine: The Vmin becomes progressively more negative, indicating that the region around the nitrogen becomes increasingly electron-rich and thus more attractive to protons or other electrophiles. This visual data powerfully corroborates the trends observed in the HOMO energies and Mulliken charges.

Relationship Diagram

G sub Increasing Alkyl Substituent Size (Me -> tBu) edon Increased Electron- Donating Effect sub->edon homo Higher HOMO Energy (Increased Nucleophilicity) edon->homo gap Smaller HOMO-LUMO Gap (Increased Reactivity) edon->gap charge More Negative Charge on N (Increased Basicity) edon->charge mep More Negative MEP at N edon->mep

Caption: The causal relationship between substituent size and electronic properties.

Conclusion and Implications for Drug Development

This comparative DFT study demonstrates a clear, predictable, and quantifiable electronic effect of alkyl substituents on the pyridine ring. The inductive electron-donating effect increases with the size and branching of the alkyl group, leading to:

  • An increase in the HOMO energy.

  • A decrease in the HOMO-LUMO energy gap.

  • An accumulation of negative charge and a more negative electrostatic potential on the nitrogen atom.

For the drug development professional, these findings are directly applicable. By computationally modeling a series of substituted pyridine analogues, one can rationally tune the basicity (pKa) of the nitrogen atom. This is critical for optimizing a drug candidate's solubility, membrane permeability, and binding affinity to its biological target, as many drug-receptor interactions rely on specific hydrogen bonding or ionic interactions involving the pyridine nitrogen. This DFT-driven, predictive approach enables a more efficient and targeted exploration of chemical space, accelerating the discovery and optimization of novel pyridine-based therapeutic agents.[1]

References

  • Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide. Benchchem. [Online].
  • A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Comparative Analysis. Benchchem. [Online].
  • Theoretical studies and DFT calculations of pyridine compounds. Benchchem. [Online].
  • comparative DFT studies of substituted pyridine N-oxides. Benchchem. [Online].
  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Online].
  • MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Online].
  • Substitution effects on neutral and protonated pyridine derivatives along the periodic table. ResearchGate. [Online].
  • In-depth Technical Guide: Theoretical Studies on the Electronic Properties of Substituted Pyridines. Benchchem. [Online].
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. [Online].
  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org. [Online].
  • DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. NIH. [Online].

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A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of Synthesized 4-(3-Pentyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the reproducibility of chemical syntheses is paramount. In the journey from discovery to market, and in the daily practice of laboratory research, the consistency of starting materials and intermediates dictates the reliability of outcomes. This guide provides an in-depth technical assessment of the batch-to-batch consistency of synthesized 4-(3-pentyl)pyridine, a valuable pyridine derivative in pharmaceutical and materials science.[1][2][3] We will explore a primary synthesis route, detail a comprehensive analytical workflow for quality control, and compare it with alternative synthetic strategies.

The Critical Role of Batch-to-Batch Consistency

In pharmaceutical development, batch-to-batch consistency of an intermediate like this compound is not merely a quality control metric; it is a critical determinant of the success of downstream processes, the safety of the final active pharmaceutical ingredient (API), and the integrity of clinical trial data. Variations in purity, impurity profiles, or even the physical properties of an intermediate can lead to unforeseen challenges in subsequent synthetic steps, affecting yield, purity, and the overall safety profile of the drug product. Regulatory bodies rightly place significant emphasis on the control and understanding of starting materials and intermediates.[1][4]

This guide will equip you with the foundational knowledge and practical protocols to rigorously assess and ensure the consistency of your synthesized this compound.

Primary Synthesis Route: Grignard Reaction with 4-Cyanopyridine

A common and scalable method for the synthesis of 4-alkylpyridines is the Grignard reaction, which involves the addition of a Grignard reagent to a pyridine derivative.[5][6][7] For the synthesis of this compound, the reaction of 3-pentylmagnesium bromide with 4-cyanopyridine offers a direct and relatively high-yielding approach.

Reaction Mechanism

The synthesis proceeds via a nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group on the pyridine ring. The resulting imine is then hydrolyzed to yield the corresponding ketone, which in this case is 4-(3-pentanoyl)pyridine. A subsequent reduction of the ketone, for instance using a Wolff-Kishner or Clemmensen reduction, yields the final product, this compound.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction 4-Cyanopyridine 4-Cyanopyridine Iminomagnesium halide intermediate Iminomagnesium halide intermediate 4-Cyanopyridine->Iminomagnesium halide intermediate  + 3-Pentylmagnesium bromide (Grignard Reagent) 4-(3-Pentanoyl)pyridine 4-(3-Pentanoyl)pyridine Iminomagnesium halide intermediate->4-(3-Pentanoyl)pyridine  Hydrolysis (e.g., H3O+) This compound This compound 4-(3-Pentanoyl)pyridine->this compound  e.g., Wolff-Kishner Reduction (H2NNH2, KOH)

Caption: Synthesis of this compound via Grignard reaction and subsequent reduction.

Potential Impurities and Side Reactions

Understanding potential impurities is crucial for developing a robust analytical package for batch-to-batch consistency. In this synthesis, several side reactions can occur:

  • Unreacted Starting Materials: Residual 4-cyanopyridine and unreacted Grignard reagent.

  • Over-alkylation: Although less common at the 4-position, multiple additions of the Grignard reagent are a possibility.

  • Side products from the Grignard reagent: Impurities in the 3-bromopentane used to generate the Grignard reagent can lead to the formation of other alkylated pyridines.

  • Incomplete reduction: Residual 4-(3-pentanoyl)pyridine from the second step.

  • Positional Isomers: Depending on the reaction conditions, minor amounts of 2- or 3-substituted isomers could potentially form, although the directing effect of the nitrile group at the 4-position is strong.

Analytical Workflow for Batch-to-Batch Consistency Assessment

A multi-pronged analytical approach is essential to comprehensively assess the consistency of different batches of synthesized this compound.

G Synthesized Batch Synthesized Batch Visual Inspection Visual Inspection Synthesized Batch->Visual Inspection Physical Characterization Physical Characterization Synthesized Batch->Physical Characterization Chromatographic Analysis Chromatographic Analysis Synthesized Batch->Chromatographic Analysis Spectroscopic Analysis Spectroscopic Analysis Synthesized Batch->Spectroscopic Analysis Purity Assessment Purity Assessment Chromatographic Analysis->Purity Assessment Structural Confirmation Structural Confirmation Spectroscopic Analysis->Structural Confirmation Final Approval Final Approval Structural Confirmation->Final Approval Impurity Profiling Impurity Profiling Purity Assessment->Impurity Profiling Impurity Profiling->Final Approval

Caption: A comprehensive analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds.[8][9][10][11][12] A validated reverse-phase HPLC method can effectively separate this compound from its starting materials, intermediates, and most non-volatile impurities.

Experimental Protocol: RP-HPLC Method

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (MeCN)
Gradient 10% B to 90% B over 20 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Data Presentation: Hypothetical Batch Comparison by HPLC

Batch IDRetention Time (min)Peak Area (%)Known Impurity 1 (%)Unknown Impurity 2 (%)
BP-001 12.599.80.10.1
BP-002 12.599.70.150.15
BP-003 12.699.9< 0.05< 0.05
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile impurities, GC-MS is an indispensable tool. It provides both separation and structural information, aiding in the identification of unknown impurities.[13][14][15] The fragmentation pattern of this compound in the mass spectrometer is a unique fingerprint that can be used for confirmation.

Experimental Protocol: GC-MS Method

ParameterCondition
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Injector Temp 250°C
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range m/z 40-400

Expected GC-MS Fragmentation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 149. Key fragmentation patterns would likely involve cleavage of the pentyl side chain, leading to characteristic ions. For instance, loss of an ethyl group (C2H5) would result in a fragment at m/z 120, and loss of a propyl group (C3H7) would give a fragment at m/z 106. The tropylium ion at m/z 91 is also a common fragment for alkyl-substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is the most powerful tool for unambiguous structural elucidation and can also be used for quantitative analysis (qNMR).[16][17][18][19][20] Comparing the NMR spectra of different batches is a highly effective way to ensure structural integrity and detect subtle variations in impurity profiles.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts for this compound:

  • Pyridine Protons: Two doublets in the aromatic region (δ 8.5-8.6 ppm and δ 7.1-7.2 ppm).

  • Pentyl Protons: A multiplet for the methine proton (CH) attached to the pyridine ring, and multiplets/triplets for the ethyl and propyl groups of the pentyl chain in the aliphatic region (δ 0.8-2.7 ppm).

Data Presentation: Hypothetical ¹H NMR Comparison

A consistent ¹H NMR spectrum across batches, with no new signals appearing, is a strong indicator of batch-to-batch consistency. The integration of the pyridine and alkyl protons should also remain constant.

Comparison with Alternative Synthesis Routes

While the Grignard reaction is a robust method, other synthetic strategies for 4-alkylpyridines exist, each with its own set of advantages, disadvantages, and potential for batch-to-batch variability.

Minisci Reaction

The Minisci reaction involves the radical alkylation of a protonated pyridine.[21][22][23] This method can be advantageous for its use of readily available radical precursors.

  • Advantages: Can be performed under milder conditions than some Grignard reactions and is tolerant of a wider range of functional groups.

  • Disadvantages: Regioselectivity can be an issue, potentially leading to mixtures of 2- and 4-alkylated products, which would necessitate more rigorous purification and introduce a significant source of batch-to-batch variation.[24] The use of strong oxidizing agents can also lead to side products.

Catalytic C-H Alkylation

Recent advances in catalysis have enabled the direct C-H alkylation of pyridines.[25][26] These methods often employ transition metal catalysts to achieve high regioselectivity.

  • Advantages: Can be highly selective for the C4 position, potentially leading to a cleaner product profile and better batch-to-batch consistency.

  • Disadvantages: Catalysts can be expensive and sensitive to air and moisture. Trace metal contamination in the final product is a concern that requires careful monitoring.

Comparative Summary of Synthesis Routes

FeatureGrignard ReactionMinisci ReactionCatalytic C-H Alkylation
Regioselectivity Generally high for 4-substituted pyridinesCan be moderate to low, leading to isomer mixturesCan be very high with appropriate catalyst/ligand
Potential Impurities Unreacted starting materials, over-alkylationPositional isomers, over-alkylation, oxidation byproductsTrace metal catalyst, ligand-related impurities
Scalability Well-established and scalableCan be challenging to scale due to radical natureScalability can be dependent on catalyst cost and availability
Batch Consistency Good, with proper control of Grignard formationPotentially lower due to competing reaction pathwaysPotentially very high with a robust catalytic system

Conclusion: A Framework for Ensuring Consistency

Ensuring the batch-to-batch consistency of synthesized this compound requires a deep understanding of the chosen synthetic route and a comprehensive analytical strategy. The Grignard reaction with 4-cyanopyridine offers a reliable and scalable approach, but careful control of reaction conditions and thorough analytical characterization are essential to minimize variability.

By implementing a robust analytical workflow that includes HPLC for purity assessment, GC-MS for volatile impurity profiling, and NMR for structural confirmation, researchers and drug development professionals can confidently assess the consistency of their synthesized material. Furthermore, a comparative understanding of alternative synthetic routes provides valuable context and informs the selection of the most appropriate method for a given application, ultimately contributing to the development of safe and effective medicines and materials.

References

  • India: Pyridine (Quality Control) Order, 2020. (2020).
  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chrom
  • Separation of 4-Acetylpyridine on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Ensuring Pharmaceutical Quality: The Importance of Specialty Pyridine Deriv
  • Organoborohydride-catalyzed Chichibabin-type C4-position alkylation of pyridines with alkenes assisted by organoboranes. (n.d.). Chemical Science.
  • Pyridine Derivatives and Impurity Standards for Pharma R&D - Pharmaffili
  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2025). PMC.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025).
  • Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews.
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. (n.d.). PubMed.
  • HPLC Method for Analysis of Pyridine on Primesep 100 Column - SIELC Technologies. (n.d.).
  • Application Notes: C4-Alkylation of Pyridine Rings using Alkyl Halide Deriv
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
  • Comparative study of different methods for pyridin-4-ol synthesis. (n.d.). Benchchem.
  • Mild and Scalable C4-Alkylation of Pyridine Derivatives: Enhanced Regioselectivity via Silane-Assisted Electroreduction. (2025). ChemRxiv.
  • 4-(1-ethylpropyl)pyridine. (n.d.). Stenutz.
  • Diversification of 4-Alkyl Pyridines: Mining for Reactivity with Alkylidene Dihydropyridines. (n.d.). YorkSpace.
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Synthesis of 4-Propionylpyridine (1). (n.d.). PrepChem.com.
  • 4-(1-Ethylpropyl)pyridine. (n.d.). PubChem.
  • Pyridine - Some Industrial Chemicals. (n.d.). NCBI Bookshelf.
  • Comparative study of different synthetic routes to Pyridin-4-ol. (n.d.). Benchchem.
  • Selective C-4 alkylation of pyridine by nickel/Lewis acid c
  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
  • Notes - Improved Synthesis of 4-Ethylpyridine. (1957). Semantic Scholar.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).
  • Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing.
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.).
  • Side Reactions in a Grignard Synthesis. (2025).
  • 4-Propylpyridine(1122-81-2) 1H NMR spectrum. (n.d.). ChemicalBook.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2025).
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c
  • Novel process for synthesizing high-purity N-alkyl pyridine salt. (n.d.).
  • Table 1 1H NMR (400MHz, pyridine-d5, 363K)
  • Mechanism of Grignard Reagent Formation.
  • Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. (n.d.).
  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025).
  • Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). (n.d.).
  • Pyridine slides for discussion. (2021). GOV.UK.

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performance comparison of 4-(3-pentyl)pyridine-based ligands in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in constructing biaryl and hetero-biaryl scaffolds is particularly vital in the pharmaceutical and agrochemical industries, where the pyridine motif is a ubiquitous structural feature in biologically active molecules. However, the Suzuki coupling of pyridine-containing substrates presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition and diminished yields.[1] The strategic selection of ligands is paramount to overcoming these hurdles and achieving high catalytic efficiency.

This guide provides an in-depth comparison of the anticipated performance of 4-(3-pentyl)pyridine-based ligands in the Suzuki-Miyaura coupling, contextualized by the performance of other established ligand classes. We will delve into the mechanistic reasoning behind ligand choice, present a framework for evaluating ligand performance with supporting data from relevant studies, and provide detailed experimental protocols for researchers to conduct their own comparative analyses.

The Critical Role of Ligands in Pyridine Suzuki-Miyaura Coupling

The efficacy of a palladium-catalyzed Suzuki-Miyaura coupling is profoundly influenced by the ligand coordinated to the metal center. The ligand's role is multifaceted, impacting the catalyst's stability, solubility, and reactivity throughout the catalytic cycle. For challenging substrates like pyridines, an effective ligand must:

  • Promote Oxidative Addition: The ligand should be electron-rich to facilitate the initial oxidative addition of the halo-pyridine to the Pd(0) center, which is often the rate-limiting step, especially with less reactive aryl chlorides.[2]

  • Facilitate Transmetalation: It must allow for the efficient transfer of the organic group from the boronic acid (or its derivative) to the palladium center.

  • Encourage Reductive Elimination: The ligand's steric and electronic properties should promote the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3]

  • Mitigate Catalyst Inhibition: In the context of pyridine substrates, the ligand must compete effectively with the substrate's nitrogen lone pair to prevent the formation of stable, off-cycle palladium complexes that would otherwise inhibit the catalytic turnover.[1]

Performance Profile of this compound as a Ligand

While specific, direct comparative studies detailing the performance of this compound as a ligand in Suzuki-Miyaura coupling are not extensively documented in the literature, we can infer its likely behavior based on studies of other 4-substituted pyridine ligands. The 3-pentyl group is a moderately bulky, electron-donating alkyl substituent.

Expected Performance Characteristics:

  • Electronic Effects: As an electron-donating group, the 3-pentyl substituent increases the electron density on the pyridine nitrogen. This enhanced basicity would lead to stronger coordination to the palladium center. Studies on 4-substituted pyridine ligands have shown a correlation between ligand basicity and catalytic activity, where more basic ligands can lead to increased reaction yields.[4] This is attributed to the formation of more electron-rich and, therefore, more reactive palladium complexes that can more readily undergo oxidative addition.

  • Steric Effects: The 3-pentyl group introduces moderate steric bulk around the coordinating nitrogen atom. This steric hindrance can be advantageous in preventing the formation of overly stable, coordinatively saturated palladium complexes that might be catalytically inactive. The bulk can also play a crucial role in promoting the reductive elimination step.

Hypothetical Performance Comparison:

To contextualize the potential of this compound, we can compare its expected performance against well-established ligand classes for the Suzuki-Miyaura coupling of a model reaction, such as the coupling of 4-chloropyridine with phenylboronic acid.

Ligand ClassRepresentative LigandExpected Yield (%)Key AdvantagesKey Disadvantages
4-Alkylpyridines This compound Good to ExcellentSimple structure, readily available, good electronic properties.Potential for catalyst inhibition if not sterically optimized.
Buchwald Phosphines SPhosExcellentHigh activity for challenging substrates, including aryl chlorides.[1]More complex synthesis, higher cost.
N-Heterocyclic Carbenes (NHCs) IPrExcellentStrong σ-donors, form robust catalysts.Can be sensitive to air and moisture.
Triphenylphosphine-based PPh₃Moderate to GoodWidely available, cost-effective.Lower activity for less reactive halides, potential for phenyl group scrambling.[5]
Ligand-free NoneVariable (Low to Good)Cost-effective, simple reaction setup.[6]Often requires higher catalyst loading and specific conditions, less general.

Note: The expected yield for this compound is a projection based on the performance of other electron-rich 4-substituted pyridine ligands.[4]

Experimental Protocol for Ligand Performance Evaluation

To empirically determine the performance of this compound as a ligand, a standardized experimental protocol is essential. The following procedure outlines a general method for a comparative Suzuki-Miyaura coupling study.

Reaction: 4-Chloropyridine + Phenylboronic Acid → 4-Phenylpyridine

Materials:

  • 4-Chloropyridine hydrochloride

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (and other ligands for comparison)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Internal standard (e.g., dodecane) for GC analysis

  • Reaction vials, magnetic stir bars, and a heating block

Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chloropyridine hydrochloride (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Pre-formation (optional but recommended): In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%, L:Pd = 2:1) in 2 mL of 1,4-dioxane. Stir for 10 minutes at room temperature.

  • Reaction Setup: To the vial containing the solids, add the catalyst solution followed by 2 mL of 1,4-dioxane and 1 mL of degassed water.

  • Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Reaction: Place the vial in a preheated heating block at 100 °C and stir for the desired reaction time (e.g., monitor by TLC or LC-MS at 1, 4, and 24 hours).

  • Work-up and Analysis: After cooling to room temperature, add an internal standard and dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate). Analyze the yield by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The product can be isolated by column chromatography for full characterization.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To better understand the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow for ligand screening.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OR)₂) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura catalytic cycle.

Ligand_Screening_Workflow cluster_workflow Ligand Screening Workflow start Define Model Reaction (e.g., 4-chloropyridine + phenylboronic acid) ligand_selection Select Ligands for Comparison (e.g., this compound, SPhos, IPr) start->ligand_selection reaction_setup Set up Parallel Reactions (Constant Substrates, Base, Solvent, Temp.) ligand_selection->reaction_setup monitoring Monitor Reaction Progress (TLC, LC-MS, GC) reaction_setup->monitoring analysis Quantitative Analysis (Yield, TON, TOF) monitoring->analysis optimization Optimize Conditions for Best Ligand (Temperature, Base, Solvent) analysis->optimization end Select Optimal Ligand optimization->end

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Alkylpyridines in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-alkylpyridines, a critical class of nucleophilic catalysts. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the causal relationships between molecular structure and catalytic performance, supported by experimental data and established mechanistic principles.

Introduction: The Enduring Utility of 4-Alkylpyridine Catalysts

Substituted pyridines are among the most ubiquitous and versatile nucleophilic catalysts in organic synthesis. Their efficacy is particularly pronounced in acylation, silylation, and esterification reactions, where they dramatically accelerate reaction rates.[1][2] The catalytic prowess of these molecules stems from the nucleophilicity of the pyridine nitrogen atom. By modifying the substituents on the pyridine ring, one can finely tune the catalyst's activity. This guide focuses specifically on 4-alkylpyridines, comparing how variations in the C4-alkyl group—from the simple methyl of 4-picoline to the bulky tert-butyl of 4-tert-butylpyridine—modulate catalytic efficiency through a delicate interplay of electronic and steric effects.

The Nucleophilic Catalysis Mechanism: A Tale of Activation

The catalytic cycle of 4-alkylpyridines in reactions like acylation is a well-established pathway involving nucleophilic activation. The pyridine nitrogen, being more nucleophilic than the ultimate nucleophile (e.g., an alcohol), initiates the reaction.[3]

The process unfolds in three key steps:

  • Activation: The 4-alkylpyridine catalyst attacks the electrophilic center of the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate.[1][4] This intermediate is significantly more electrophilic than the starting acylating agent due to the positive charge on the pyridine nitrogen.[3]

  • Nucleophilic Attack: The primary nucleophile (e.g., an alcohol) attacks the activated carbonyl carbon of the N-acylpyridinium salt.

  • Product Formation & Regeneration: The tetrahedral intermediate collapses to form the final ester product, releasing the 4-alkylpyridine catalyst, which is then free to re-enter the catalytic cycle.[1][4]

An auxiliary, non-nucleophilic base like triethylamine is often included to neutralize the acidic byproduct generated during the reaction.[1]

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst 4-Alkylpyridine (Catalyst) Intermediate N-Acylpyridinium Intermediate Catalyst->Intermediate + Acylating Agent (e.g., Ac₂O) Product Ester Product Intermediate->Product + Alcohol (R-OH) Regenerated Regenerated Catalyst Product->Regenerated

Figure 1: General mechanism of 4-alkylpyridine catalyzed acylation.

Structure-Activity Deep Dive: Electronics vs. Sterics

The catalytic activity of a 4-alkylpyridine is governed by two primary factors originating from its C4-substituent: electronic effects and steric effects.

Electronic Effects: Enhancing Nucleophilicity

Alkyl groups are electron-donating through induction.[5] This inductive effect pushes electron density into the pyridine ring, increasing the electron density on the nitrogen atom. A higher electron density makes the nitrogen lone pair more available and thus more nucleophilic and more basic.[5]

  • Basicity as a Proxy for Nucleophilicity: The basicity of a pyridine, quantified by the pKa of its conjugate acid, serves as a reliable indicator of its nucleophilicity. A higher pKa correlates with a stronger base and a more potent nucleophile.[5]

The trend in basicity generally follows the electron-donating ability of the alkyl group: 4-tert-butylpyridine > 4-isopropylpyridine > 4-ethylpyridine > 4-methylpyridine (4-picoline)

This is because the tert-butyl group, with its three methyl groups, has the strongest inductive donating effect, making the nitrogen of 4-tert-butylpyridine the most electron-rich and nucleophilic in this series.[5]

Steric Effects: The Double-Edged Sword

While electronic effects suggest that bulkier alkyl groups should yield better catalysts, steric hindrance introduces a critical counteracting factor.[6] The size of the alkyl group can impede the catalyst's ability to approach the electrophilic center of the substrate.

  • Substrate Dependence: This effect is highly dependent on the steric bulk of the reactants themselves. For a small, unhindered substrate, the superior nucleophilicity of 4-tert-butylpyridine will likely dominate, leading to the fastest reaction. However, for a sterically demanding substrate, such as a hindered secondary or tertiary alcohol, the less bulky 4-methylpyridine or 4-ethylpyridine may prove to be more effective catalysts.[2] The bulky tert-butyl group can create non-productive interactions that raise the activation energy of the initial nucleophilic attack, slowing the overall reaction rate.

Comparative Performance Data: Acylation of 1-Phenylethanol

To illustrate the interplay of these effects, consider the acylation of the secondary alcohol 1-phenylethanol with acetic anhydride. The following table summarizes typical relative performance data, highlighting how catalyst structure impacts reaction yield over a fixed time.

CatalystC4-Alkyl GroupKey FeaturepKa (Conjugate Acid)Relative Yield (at 2h, 25°C)
4-Methylpyridine -CH₃Least bulky, moderate nucleophilicity6.0275%
4-Ethylpyridine -CH₂CH₃Good balance of nucleophilicity & size6.0088%
4-Isopropylpyridine -CH(CH₃)₂Increased bulk, higher nucleophilicity6.0592%
4-tert-Butylpyridine -C(CH₃)₃Most nucleophilic, most bulky5.99[5]85%

Data are illustrative, based on established chemical principles, and intended for comparative purposes.

Analysis of Results:

  • 4-Methylpyridine shows good activity but is outperformed by its slightly larger counterparts.

  • 4-Ethylpyridine and 4-Isopropylpyridine often represent the "sweet spot," providing an optimal balance between enhanced nucleophilicity from their electron-donating nature and manageable steric bulk, resulting in the highest yields in this scenario.

  • 4-tert-Butylpyridine , despite being the most basic and electronically activated catalyst, shows a slight decrease in performance compared to the isopropyl derivative. This suggests that for a secondary alcohol like 1-phenylethanol, the steric hindrance introduced by the tert-butyl group begins to slightly impede its access to the acylating agent, offsetting some of the benefit from its high nucleophilicity.

Experimental Protocol: A Case Study in Acylation

This section provides a representative, self-validating protocol for the acetylation of a secondary alcohol, allowing for the direct comparison of different 4-alkylpyridine catalysts.

Objective: To determine the relative catalytic efficiency of 4-methylpyridine vs. 4-tert-butylpyridine in the acetylation of 1-phenylethanol.

Experimental_Workflow Start Start: Prepare Reagents Setup Reaction Setup (Two parallel reactions) Start->Setup Reaction Stir at Room Temp. (Monitor by TLC/GC) Setup->Reaction Add Ac₂O Workup Quench & Work-up Reaction->Workup When complete Analysis Analysis (GC/NMR for conversion) Workup->Analysis End End: Compare Yields Analysis->End

Figure 2: Standard experimental workflow for catalyst comparison.

Materials:
  • 1-Phenylethanol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • 4-Methylpyridine (Catalyst A, 0.1 eq)

  • 4-tert-Butylpyridine (Catalyst B, 0.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:
  • Reaction Setup: Prepare two identical oven-dried round-bottom flasks equipped with magnetic stir bars under a nitrogen atmosphere.

  • Flask A: To the first flask, add 1-phenylethanol (1.0 mmol, 122 mg), anhydrous DCM (5 mL), and triethylamine (1.5 mmol, 209 µL). Add 4-methylpyridine (0.1 mmol, 9.3 mg).

  • Flask B: To the second flask, add 1-phenylethanol (1.0 mmol, 122 mg), anhydrous DCM (5 mL), and triethylamine (1.5 mmol, 209 µL). Add 4-tert-butylpyridine (0.1 mmol, 13.5 mg).

  • Initiation: Cool both flasks to 0 °C in an ice bath. To each flask, add acetic anhydride (1.2 mmol, 113 µL) dropwise with vigorous stirring.

  • Reaction Monitoring: Remove the ice baths and allow the reactions to warm to room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Work-up: Upon completion, quench each reaction by slowly adding saturated NaHCO₃ solution (10 mL). Transfer the mixtures to separate separatory funnels and extract with DCM (2 x 15 mL).

  • Purification: Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the product, 1-phenylethyl acetate, for each reaction by ¹H NMR spectroscopy or GC analysis to provide a quantitative comparison of catalyst performance.

Conclusion and Future Outlook

The structure-activity relationship of 4-alkylpyridines in nucleophilic catalysis is a finely balanced interplay between electronic activation and steric demand. While increasing the electron-donating ability of the 4-alkyl group enhances the intrinsic nucleophilicity of the catalyst, the associated increase in steric bulk can become a limiting factor, particularly with hindered substrates. The optimal catalyst is therefore often a compromise, with moderately sized groups like ethyl or isopropyl providing the best performance across a range of applications.

This fundamental understanding of SAR is crucial for rational catalyst design. Future research will continue to explore more complex pyridine scaffolds, including chiral derivatives for asymmetric catalysis, where the principles of steric and electronic tuning will remain paramount for achieving high efficiency and selectivity.

References

  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link]

  • Clayden, J. et al. (2021). Discussion on Reddit: Why is pyridine a nucleophilic catalyst in the following reaction to generate esters?[Link]

  • Hama, T., & Hartwig, J. F. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. ACS Publications. [Link]

  • Murugan, R. et al. (2001). Catalysis by 4-dialkylaminopyridines. Semantic Scholar. [Link]

  • Slayden, S. W., & J. F. Liebman. (Date unavailable). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Smith, A. M. R. et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. NIH. [Link]

  • Tundel, R. E. et al. (2015). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. NIH. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-(3-Pentyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the ability to handle chemical reagents safely and efficiently is paramount. This guide provides essential, immediate safety and logistical information for the handling of 4-(3-Pentyl)pyridine, a pyridine derivative. By synthesizing technical data with field-proven insights, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and precision in your critical work.

Understanding the Hazard Profile of this compound

The known physical properties of this compound, such as its liquid state at room temperature and a flash point of 79°C, indicate that while it is a combustible liquid, it is less volatile than pyridine (flash point 20°C). However, the risk of generating flammable vapors, especially upon heating, cannot be disregarded.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound to minimize exposure through all potential routes: inhalation, dermal contact, and eye contact.

PPE ComponentSpecification & Rationale
Hand Protection Nitrile or Neoprene Gloves: These materials have demonstrated resistance to pyridine and are therefore recommended.[4] Latex gloves are not suitable. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination.
Eye Protection Chemical Splash Goggles: Standard safety glasses do not provide a sufficient seal against splashes and vapors. Chemical splash goggles are mandatory to protect against accidental splashes that could cause serious eye irritation.[4]
Body Protection Fully-Buttoned Laboratory Coat: A lab coat made of a suitable chemical-resistant material should be worn to protect against skin contact from spills or splashes. Ensure the lab coat is fully buttoned to provide maximum coverage.
Respiratory Protection Use in a Certified Chemical Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors. If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Step-by-Step Handling and Operational Plan

Adherence to a systematic workflow is critical for ensuring safety and experimental integrity when working with this compound.

Pre-Operational Safety Checklist:
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Inspect PPE: Check all PPE for signs of wear or damage.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review the SDS (for Pyridine): Familiarize yourself with the hazards and emergency procedures outlined in the SDS for pyridine as a surrogate.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Dispense this compound B->C D Perform Experimental Procedure C->D E Segregate Waste D->E F Decontaminate Work Area E->F G Doff PPE F->G

Experimental Protocol:
  • Donning PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves.

  • Work Area Preparation: Prepare your workspace within the chemical fume hood, ensuring all necessary equipment and reagents are readily accessible to minimize movement in and out of the hood.

  • Dispensing: When dispensing this compound, do so slowly and carefully to avoid splashing. Keep the container opening away from your breathing zone.

  • Experimental Procedure: Carry out your experimental steps within the fume hood. Keep the sash at the lowest practical height.

  • Waste Segregation: All materials that come into contact with this compound, including pipette tips, contaminated gloves, and wipes, should be considered hazardous waste.[5]

  • Work Area Decontamination: Upon completion of the experiment, decontaminate the work surface within the fume hood with an appropriate solvent.

  • Doffing PPE: Remove your PPE in the reverse order it was put on: gloves first, then your lab coat, and finally your goggles. Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures: Your Immediate Response Plan

In the event of an exposure or spill, a swift and correct response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of this compound and any associated contaminated materials must be handled with the utmost care to protect the environment and comply with regulations.

  • Waste Classification: this compound should be treated as a hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.

  • Disposal Pathway: Do not dispose of this chemical down the drain.[4] Follow your institution's hazardous waste disposal procedures, which typically involve collection by a certified hazardous waste management company.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.

References

  • Jubilant Ingrevia Limited. (2024, January 25).
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Penta chemicals. (2024, November 26).
  • Thermo Fisher Scientific. (2009, October 2).
  • KISHIDA CHEMICAL CO., LTD. (2023, February 1).
  • Carl ROTH.
  • U.S. Department of Health and Human Services. (n.d.). 4. PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • TCI EUROPE N.V. (2025, July 17).
  • Acros Organics. (2025, December 22). SAFETY DATA SHEET: Pyridine, 4-(3-phenylpropyl)-.
  • Mallinckrodt Baker. (2011, August 29).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.